Product packaging for Vaccenic Acid(Cat. No.:CAS No. 693-72-1)

Vaccenic Acid

Numéro de catalogue: B048705
Numéro CAS: 693-72-1
Poids moléculaire: 282.5 g/mol
Clé InChI: UWHZIFQPPBDJPM-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-11-Octadecenoic acid, also known as trans-vaccenic acid, is a naturally occurring trans-fatty acid of significant interest in biochemical and nutritional research. Unlike industrial trans-fats, this compound is produced via biohydrogenation in the rumen of animals and is found in dairy products and ruminant meats. Its primary research value lies in its role as the predominant precursor for the endogenous synthesis of conjugated linoleic acid (CLA), specifically the beneficial isomer cis-9, trans-11 CLA (rumenic acid), in both animal models and human subjects via the action of the delta-9-desaturase enzyme. This unique metabolic pathway positions trans-11-octadecenoic acid as a critical molecule for investigating the complex health implications of different trans-fatty acid types, the biosynthesis of bioactive lipids, and their subsequent effects on inflammation, lipid metabolism, and body composition. Researchers utilize this high-purity compound in cell culture studies to elucidate its direct effects on membrane fluidity, signal transduction pathways, and gene expression related to adipogenesis and inflammation. In animal studies, it is employed to trace metabolic conversion to CLA and to assess its impact on cardiovascular disease risk factors and body fat distribution. Furthermore, it is an essential standard in analytical chemistry for the chromatographic separation, identification, and quantification of trans-fatty acids in food matrices and biological samples using GC-MS and HPLC techniques. Our product is supplied with comprehensive analytical data to ensure identity and purity, empowering researchers to obtain reliable and reproducible results in their investigations into lipidomics and nutritional science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B048705 Vaccenic Acid CAS No. 693-72-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-octadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009341
Record name Vaccenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

693-72-1, 143-25-9, 62972-93-4
Record name Vaccenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaccenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Octadecenoyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaccenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-octadec-11-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VACCENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ72OGU4EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 °C
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Vaccenic Acid in Ruminants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (trans-11 C18:1) is the predominant trans fatty acid found in ruminant-derived products such as milk and meat.[1][2] Its significance stems from two primary aspects: it is an intermediate in the biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) in the rumen, and it serves as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid, CLA), a bioactive fatty acid with potential health benefits.[3][4][5] Understanding the intricate pathways of this compound biosynthesis is crucial for developing nutritional strategies to enhance the content of beneficial fatty acids in ruminant products and for elucidating the roles of these fatty acids in metabolic health. This guide provides a detailed overview of the core biosynthetic pathways, quantitative data, and key experimental protocols related to this compound formation in ruminants.

Core Biosynthesis Pathway: Rumen Biohydrogenation

The primary route of this compound synthesis in ruminants is the microbial biohydrogenation of dietary unsaturated C18 fatty acids, principally linoleic acid (LA, cis-9, cis-12 C18:2) and α-linolenic acid (LNA, cis-9, cis-12, cis-15 C18:3). This process is carried out by a consortium of rumen bacteria and involves a series of isomerization and reduction reactions.

Biohydrogenation of Linoleic Acid (C18:2)

The biohydrogenation of linoleic acid to stearic acid (C18:0) is a three-step process, with this compound being a key intermediate.

  • Isomerization: The initial step involves the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, forming cis-9, trans-11 CLA (rumenic acid). This reaction is catalyzed by the enzyme linoleate isomerase.

  • First Reduction: The cis-9 double bond of the newly formed CLA is then reduced, yielding trans-11 C18:1, or this compound.

  • Second Reduction: In the final step, this compound is hydrogenated to the saturated fatty acid, stearic acid (C18:0).

Biohydrogenation of α-Linolenic Acid (C18:3)

The biohydrogenation of α-linolenic acid is a more complex, four-step process that also generates this compound as a major intermediate.

  • Isomerization: LNA is first isomerized to a conjugated triene, cis-9, trans-11, cis-15 C18:3.

  • First Reduction: This is followed by a reduction to a non-conjugated diene, trans-11, cis-15 C18:2.

  • Second Reduction: A subsequent reduction step forms this compound (trans-11 C18:1).

  • Final Reduction: Finally, this compound is reduced to stearic acid.

G cluster_0 Rumen Biohydrogenation Pathways Linoleic Acid\n(cis-9, cis-12 C18:2) Linoleic Acid (cis-9, cis-12 C18:2) cis-9, trans-11 CLA\n(Rumenic Acid) cis-9, trans-11 CLA (Rumenic Acid) Linoleic Acid\n(cis-9, cis-12 C18:2)->cis-9, trans-11 CLA\n(Rumenic Acid) Isomerization (Linoleate Isomerase) α-Linolenic Acid\n(cis-9, cis-12, cis-15 C18:3) α-Linolenic Acid (cis-9, cis-12, cis-15 C18:3) cis-9, trans-11, cis-15 C18:3 cis-9, trans-11, cis-15 C18:3 α-Linolenic Acid\n(cis-9, cis-12, cis-15 C18:3)->cis-9, trans-11, cis-15 C18:3 Isomerization This compound\n(trans-11 C18:1) This compound (trans-11 C18:1) cis-9, trans-11 CLA\n(Rumenic Acid)->this compound\n(trans-11 C18:1) Reduction trans-11, cis-15 C18:2 trans-11, cis-15 C18:2 cis-9, trans-11, cis-15 C18:3->trans-11, cis-15 C18:2 Reduction trans-11, cis-15 C18:2->this compound\n(trans-11 C18:1) Reduction Stearic Acid\n(C18:0) Stearic Acid (C18:0) This compound\n(trans-11 C18:1)->Stearic Acid\n(C18:0) Final Reduction

Figure 1: Rumen Biohydrogenation Pathways of Dietary PUFAs.
Key Rumen Microorganisms

The biohydrogenation process is carried out by specific groups of rumen bacteria. These are broadly classified into two groups based on their metabolic activity.

  • Group A Bacteria: These bacteria hydrogenate linoleic and linolenic acids, with this compound being their major end product. Butyrivibrio fibrisolvens is the most well-known species in this group and is crucial for the initial isomerization and reduction steps leading to this compound.

  • Group B Bacteria: This group is responsible for the final reduction step, converting this compound and other C18:1 isomers to stearic acid. Butyrivibrio proteoclasticus (formerly Clostridium proteoclasticum) is a key species identified within this group.

Endogenous Conversion of this compound

A portion of the this compound produced in the rumen escapes further biohydrogenation and is absorbed into the bloodstream. This absorbed this compound can be further metabolized in the host's tissues, primarily in the mammary gland and adipose tissue.

  • Synthesis of Rumenic Acid (cis-9, trans-11 CLA): The most significant fate of absorbed this compound is its conversion to rumenic acid. This conversion is catalyzed by the enzyme Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD). This endogenous synthesis is the source of the majority (approximately 80%) of the rumenic acid found in milk fat.

  • Synthesis of trans-11,cis-13 CLA: There is also evidence that this compound can be desaturated by the fatty acid desaturase 3 (FADS3) enzyme in mammary tissue to produce trans-11,cis-13 CLA.

G cluster_1 Endogenous Conversion in Tissues This compound\n(from Rumen) This compound (from Rumen) Rumenic Acid\n(cis-9, trans-11 CLA) Rumenic Acid (cis-9, trans-11 CLA) This compound\n(from Rumen)->Rumenic Acid\n(cis-9, trans-11 CLA) Δ9-Desaturase (SCD) trans-11, cis-13 CLA trans-11, cis-13 CLA This compound\n(from Rumen)->trans-11, cis-13 CLA FADS3

Figure 2: Endogenous Conversion of this compound in Ruminant Tissues.

Quantitative Data

The concentration of this compound and its metabolites can vary significantly based on diet, animal breed, and tissue type.

Table 1: Concentration of this compound (VA) and Rumenic Acid (RA) in Ruminant Fluids and Tissues
SampleDietGerman Holstein BullsGerman Simmental BullsReference
Rumen Fluid (mg/100g) VA VA
Concentrate1.951.00
Pasture1.151.60
Duodenal Digesta (mg/100g) VA VA
Concentrate1.031.15
Pasture2.152.33
Liver (mg/100g fresh tissue) VA / RA VA / RA
Concentrate0.20 / 0.150.20 / 0.15
Pasture0.70 / 0.350.60 / 0.30
Heart (mg/100g fresh tissue) VA / RA VA / RA
Concentrate0.20 / 0.100.20 / 0.10
Pasture0.60 / 0.250.60 / 0.20

Data adapted from Nuernberg et al. (2007).

Table 2: Conversion of this compound to Stearic Acid by Enriched Rumen Microbial Cultures
Transfer NumberSubstrate (t-VA) Concentration (µg/mL)Product (SA) Concentration (µg/mL)Reference
1 102.35 ± 0.3515.68 ± 0.14
3 102.66 ± 0.3118.73 ± 0.21
5 102.73 ± 0.2722.71 ± 0.32
7 102.81 ± 0.3326.69 ± 0.31

Data (Mean ± SEM) adapted from Wang et al. (2012), showing the increase in stearic acid (SA) from trans-vaccenic acid (t-VA) over successive transfers of an enrichment culture.

Table 3: Effect of Linoleic Acid (LA) on Butyrivibrio fibrisolvens A38
ConditionLinoleic Acid (µM)OutcomeReference
Inoculum15Growth Inhibition
Growing Culture>150Growth Inhibition
Washed Cells (Anaerobic)350Most LA hydrogenated, little CLA detected
Washed Cells (Aerobic)350Biohydrogenation inhibited, >2x CLA production

Data adapted from Kim et al. (2002).

Experimental Protocols

Studying the biosynthesis of this compound requires specific in vitro and analytical techniques.

Protocol for In Vitro Rumen Biohydrogenation Assay

This protocol is a generalized procedure based on methodologies described in the literature for studying the effects of lipid supplements on biohydrogenation.

  • Preparation of Buffer Solution: Prepare a buffer solution (e.g., McDougall's buffer) and maintain it at 39°C under a CO2 atmosphere.

  • Inoculum Collection: Collect rumen fluid from cannulated animals (e.g., cows or steers) before their morning feeding. The fluid should be filtered through several layers of cheesecloth into a pre-warmed thermos.

  • Inoculum Preparation: In an anaerobic environment, mix the filtered rumen fluid with the buffer solution, typically in a 1:4 ratio. Adjust the pH to approximately 6.8 by bubbling with CO2. Maintain the inoculum at 39°C.

  • Incubation:

    • Dispense a known amount of substrate (e.g., forage and the lipid supplement to be tested) into incubation tubes.

    • Add the prepared inoculum to the tubes.

    • Seal the tubes and incubate them in a shaking water bath at 39°C for specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Termination and Storage: At the end of each incubation period, stop the fermentation (e.g., by flash-freezing in liquid nitrogen or adding a chemical inhibitor). Store samples at -80°C until lipid analysis.

G cluster_2 In Vitro Biohydrogenation Workflow A Collect Rumen Fluid from Cannulated Animal B Filter through Cheesecloth A->B C Mix with Buffer (1:4) (39°C, CO2) B->C E Add Inoculum to Tubes C->E D Prepare Incubation Tubes (Substrate + Lipid) D->E F Incubate at 39°C (Defined Time Points) E->F G Stop Fermentation (e.g., Flash Freeze) F->G H Store Samples at -80°C G->H I Fatty Acid Analysis H->I

Figure 3: Experimental Workflow for In Vitro Rumen Biohydrogenation Assay.
Protocol for Fatty Acid Analysis via Gas Chromatography (GC)

This protocol outlines the key steps for quantifying fatty acids from biological samples.

  • Lipid Extraction:

    • Homogenize the sample (e.g., freeze-dried rumen digesta, tissue).

    • Extract total lipids using a solvent mixture, typically chloroform:methanol (2:1, v/v).

    • Add an internal standard (e.g., C17:0) before extraction for quantification.

    • After phase separation (often aided by adding a salt solution), collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification (Methylation):

    • Convert the extracted fatty acids into fatty acid methyl esters (FAMEs) for GC analysis.

    • A common method involves dissolving the lipid extract in a solvent like hexane or toluene and adding a methanolic base (e.g., sodium methoxide) or acid (e.g., methanolic H2SO4 or BF3-methanol).

    • Heat the mixture if required, then cool and add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.

  • Gas Chromatography Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector (FID).

    • Column: Use a long, polar capillary column (e.g., 100 m x 0.25 mm i.d., such as Rt-2560 or CP-Sil 88) for optimal separation of fatty acid isomers, including trans and conjugated isomers.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An initial temperature of around 140°C is held for several minutes, then ramped up to a final temperature of 220-240°C. The specific program will depend on the column and the range of fatty acids being analyzed.

    • Quantification: Identify and quantify FAME peaks by comparing their retention times and peak areas to those of known commercial FAME standards.

G cluster_3 Fatty Acid Analysis Workflow A Sample Homogenization + Internal Standard B Total Lipid Extraction (e.g., Chloroform:Methanol) A->B C Solvent Evaporation (under Nitrogen) B->C D Transesterification to FAMEs (e.g., Methanolic Base/Acid) C->D E Extract FAMEs (with Hexane) D->E F Inject into Gas Chromatograph E->F G Separation on Polar Capillary Column F->G H Detection by FID G->H I Peak Identification & Quantification vs. Standards H->I

Figure 4: General Workflow for Fatty Acid Analysis by Gas Chromatography.

Conclusion

The biosynthesis of this compound in ruminants is a complex, two-stage process involving microbial biohydrogenation in the rumen and subsequent endogenous conversion in the host's tissues. The primary pathway is the reduction of dietary linoleic and α-linolenic acids by specific rumen bacteria, notably Butyrivibrio species. The resulting this compound can then be desaturated, primarily by the Δ9-desaturase enzyme in the mammary gland and adipose tissue, to form the beneficial fatty acid, rumenic acid. The efficiency of these pathways is influenced by diet, rumen microbial ecology, and host genetics. A thorough understanding of these mechanisms, supported by robust quantitative and experimental methodologies, is essential for the development of strategies aimed at naturally enriching ruminant-derived foods with health-promoting fatty acids.

References

The Intricate Role of Vaccenic Acid in Cell Membrane Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its diverse physiological effects. Unlike industrially produced trans fats, which are widely associated with adverse health outcomes, the biological roles of this compound are more complex and, in some instances, potentially beneficial. This technical guide provides an in-depth exploration of the physiological role of this compound at the cellular level, with a core focus on its interaction with and influence on cell membranes. Understanding these fundamental mechanisms is crucial for researchers and professionals in drug development seeking to leverage or mitigate the effects of dietary lipids on cellular function and signaling.

This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and workflows associated with the study of this compound's impact on cell membranes.

This compound and Cell Membrane Composition

This compound is incorporated into the phospholipids of cell membranes, thereby altering the fatty acid profile of the bilayer. This incorporation can influence the membrane's biophysical properties and the function of membrane-associated proteins.

Incorporation into Membrane Phospholipids

Dietary this compound is readily absorbed and incorporated into the phospholipid fraction of various tissues. This alters the balance of fatty acids within the membrane, which can have downstream effects on cellular processes.

Table 1: Fatty Acid Composition of Plasma Membrane and Membrane Rafts in RAW264.7 Macrophages [1]

Fatty Acid FamilyPlasma Membrane (% of total fatty acids)Membrane Rafts (% of total fatty acids)
n-32.50.2
n-65.63.3
n-7 (includes this compound)27.024.7
n-928.750.0
Saturated36.221.8

This table illustrates that n-7 fatty acids, including this compound, are abundant components of both the general plasma membrane and specialized lipid raft domains.

Influence on Membrane Fluidity and Lipid Rafts

The structure of this compound, with its trans double bond, suggests that its incorporation could lead to more ordered packing of acyl chains compared to its cis isomer, oleic acid. This has implications for membrane fluidity and the organization of lipid rafts.

Membrane Fluidity

Membrane fluidity is a critical parameter that affects the diffusion and function of membrane proteins and lipids. While direct quantitative data on the effect of this compound on membrane fluidity using techniques like fluorescence anisotropy are limited, studies on other trans fatty acids suggest they increase the order of the acyl chains, leading to a decrease in membrane fluidity compared to their cis counterparts. This is due to the more linear conformation of trans fatty acids, which allows for tighter packing of the phospholipid acyl chains.

Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins. They serve as platforms for signal transduction. This compound has been identified as a component of lipid rafts[1]. Alterations in the fatty acid composition of lipid rafts can modulate their stability and the signaling pathways that emanate from them. For instance, the incorporation of certain fatty acids can displace key signaling proteins from these domains. While specific proteomic studies on this compound-treated lipid rafts are not yet available, it is a critical area for future research to understand how this fatty acid remodels the protein landscape of these signaling hubs.

Modulation of Signaling Pathways

This compound has been shown to influence several key signaling pathways, impacting cellular processes ranging from insulin secretion to inflammatory responses.

GPR40 Signaling and Insulin Secretion

Recent studies have highlighted the role of this compound in improving insulin secretion in models of type 2 diabetes. This effect is, at least in part, mediated by the upregulation of G-protein-coupled receptor 40 (GPR40), a receptor for long-chain fatty acids.

GPR40_Signaling VA This compound GPR40 GPR40 VA->GPR40 binds to PLC Phospholipase C (PLC) GPR40->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle triggers fusion of PKC->InsulinVesicle promotes fusion of InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion leads to

Figure 1: GPR40 Signaling Pathway Activated by this compound.

REG-1α Signaling Pathway

In addition to GPR40, this compound has been observed to increase the mRNA expression of Regenerating islet-derived 1-alpha (REG-1α) in pancreatic islets[2]. REG-1α is a protein involved in pancreatic islet cell regeneration and has a protective role for beta-cells. The exact signaling cascade initiated by REG-1α upregulation in response to this compound is an area of active investigation, but it is proposed to contribute to improved islet function and survival.

REG1a_Signaling VA This compound Nucleus Nucleus VA->Nucleus influences REG1a_gene REG-1α Gene Nucleus->REG1a_gene transcription of REG1a_mRNA REG-1α mRNA REG1a_gene->REG1a_mRNA REG1a_protein REG-1α Protein REG1a_mRNA->REG1a_protein translation of BetaCell Pancreatic Beta-Cell REG1a_protein->BetaCell acts on Proliferation Proliferation BetaCell->Proliferation Survival Survival BetaCell->Survival

Figure 2: Proposed REG-1α Signaling Pathway Influenced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in cell membranes.

Analysis of Fatty Acid Composition in Membranes by GC-MS

This protocol outlines the steps for extracting lipids from cell membranes and analyzing their fatty acid composition using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis CellCulture 1. Cell Culture with This compound Harvest 2. Harvest and Wash Cells CellCulture->Harvest LipidExtraction 3. Lipid Extraction (e.g., Folch method) Harvest->LipidExtraction FAMEs 4. Transesterification to Fatty Acid Methyl Esters (FAMEs) LipidExtraction->FAMEs GCMS 5. GC-MS Analysis FAMEs->GCMS DataAnalysis 6. Data Analysis and Quantification GCMS->DataAnalysis

Figure 3: Experimental Workflow for GC-MS Analysis of Fatty Acids.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., adipocytes, hepatocytes, or pancreatic beta-cells) in appropriate media. Treat cells with a desired concentration of this compound for a specified duration.

  • Lipid Extraction: After treatment, wash cells with phosphate-buffered saline (PBS) and harvest. Extract total lipids using a method such as the Folch procedure, which involves a chloroform:methanol solvent system.

  • Transesterification: Convert the fatty acids within the extracted lipids to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a CP-Sil 88). The FAMEs are separated based on their volatility and polarity. The eluting compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid by integrating the peak areas and comparing them to an internal standard.

Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation

This protocol describes a common method for isolating lipid rafts, also known as detergent-resistant membranes (DRMs), from cultured cells.

LipidRaft_Isolation cluster_lysis Cell Lysis cluster_gradient Sucrose Gradient Preparation cluster_centrifugation Ultracentrifugation and Fractionation CellHarvest 1. Harvest Cells Lysis 2. Lyse cells in cold non-ionic detergent (e.g., 1% Triton X-100) CellHarvest->Lysis LysateMix 3. Mix lysate with high-concentration sucrose Lysis->LysateMix Gradient 4. Layer discontinuous sucrose gradient (e.g., 40%, 30%, 5%) LysateMix->Gradient Ultracentrifugation 5. Ultracentrifugation Gradient->Ultracentrifugation Fractionation 6. Collect fractions Ultracentrifugation->Fractionation Analysis 7. Analyze fractions (Western blot, Proteomics) Fractionation->Analysis

Figure 4: Workflow for Lipid Raft Isolation.

Methodology:

  • Cell Lysis: Harvest cultured cells and lyse them on ice in a buffer containing a non-ionic detergent, such as 1% Triton X-100. Lipid rafts are resistant to solubilization by such detergents at low temperatures.

  • Sucrose Gradient Preparation: Mix the cell lysate with a high-concentration sucrose solution (e.g., 80%) to increase its density.

  • Gradient Formation: In an ultracentrifuge tube, carefully overlay the lysate-sucrose mixture with layers of decreasing sucrose concentrations (e.g., 30% and 5%).

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., >100,000 x g) for a prolonged period (e.g., 18-24 hours). Due to their high lipid content, the detergent-resistant lipid rafts will float up to the interface of the lower-density sucrose layers.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. The lipid rafts will be present in the low-density fractions.

  • Analysis: Analyze the protein and lipid composition of the collected fractions. Western blotting for known lipid raft marker proteins (e.g., flotillin, caveolin) and non-raft markers can confirm the successful isolation of lipid rafts. The lipid and protein composition of these fractions can then be analyzed by GC-MS and mass spectrometry-based proteomics, respectively.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in a lipid membrane, which provides an indication of membrane fluidity.

Methodology:

  • Probe Selection: Choose a suitable fluorescent probe that partitions into the cell membrane. Common probes include 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane, and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate (TMA-DPH), which is anchored at the lipid-water interface.

  • Cell Labeling: Incubate the cells with the fluorescent probe to allow its incorporation into the cell membranes.

  • Fluorescence Measurement: Excite the labeled cells with vertically polarized light at the probe's excitation wavelength. Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) Where G is an instrumental correction factor.

  • Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe and thus, lower membrane fluidity. Conversely, a lower anisotropy value suggests higher membrane fluidity.

Conclusion and Future Directions

This compound plays a multifaceted role in the physiology of cell membranes. Its incorporation into membrane phospholipids can influence membrane structure and the composition of lipid rafts. Furthermore, this compound can modulate key signaling pathways, such as the GPR40 pathway, to influence cellular functions like insulin secretion.

While significant progress has been made in understanding the biological effects of this compound, several key areas require further investigation. Future research should focus on:

  • Quantitative Biophysical Studies: Direct measurement of the impact of this compound on membrane fluidity and lipid order using techniques like fluorescence anisotropy and nuclear magnetic resonance (NMR) spectroscopy.

  • Lipid Raft Proteomics: Comprehensive proteomic analysis of lipid rafts from cells treated with this compound to identify specific changes in the protein composition of these signaling platforms.

  • Elucidation of Signaling Pathways: Further investigation into the downstream signaling cascades activated by this compound, particularly the REG-1α pathway in pancreatic beta-cells.

  • In Vivo Studies: Continued investigation into the long-term physiological effects of dietary this compound on membrane composition and cellular function in various tissues and its implications for human health and disease.

A deeper understanding of the molecular mechanisms underlying the effects of this compound on cell membranes will be invaluable for the development of novel therapeutic strategies and for providing evidence-based dietary recommendations.

References

The Conversion of Vaccenic Acid to Conjugated Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid (VA), a trans fatty acid naturally found in ruminant fats, serves as a crucial dietary precursor to conjugated linoleic acid (CLA), specifically the biologically active isomer, rumenic acid (cis-9, trans-11 CLA). This conversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase 1) and represents a significant pathway for the endogenous production of CLA in humans and other mammals. Understanding the intricacies of this bioconversion is paramount for researchers in nutrition, metabolic diseases, and drug development, given the potential health benefits attributed to CLA, including its anti-inflammatory, anti-carcinogenic, and anti-atherogenic properties. This technical guide provides an in-depth overview of the conversion process, quantitative data on its efficiency, detailed experimental protocols for its study, and insights into the associated signaling pathways.

The Biochemical Pathway: From this compound to Rumenic Acid

The transformation of this compound to rumenic acid is a single enzymatic step involving the introduction of a cis double bond at the 9th carbon position of the fatty acid chain.

The Key Enzyme: Δ9-Desaturase (Stearoyl-CoA Desaturase 1)

Stearoyl-CoA desaturase 1 (SCD1) is an integral membrane protein located in the endoplasmic reticulum. It plays a central role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] In the context of CLA synthesis, SCD1 utilizes this compound as a substrate to produce rumenic acid.[2] The activity of SCD1 can be influenced by various dietary and hormonal factors.[3]

cluster_pathway Conversion of this compound to Rumenic Acid VA This compound (trans-11-octadecenoic acid) RA Rumenic Acid (cis-9, trans-11 CLA) VA->RA Introduces cis-double bond at Δ9 position SCD1 Δ9-Desaturase (Stearoyl-CoA Desaturase 1) SCD1->VA

Caption: Enzymatic conversion of this compound to rumenic acid by Δ9-desaturase.

Quantitative Analysis of Conversion Efficiency

The efficiency of this compound conversion to rumenic acid varies depending on the species, tissue, and dietary intake of this compound. The following tables summarize key quantitative data from published studies.

Table 1: Conversion of this compound to Rumenic Acid in Humans
Daily VA Intake (g)Increase in Serum VA (%)Conversion Rate (%)Study PopulationReference
1.594~19Healthy Subjects[2]
3.0307~19Healthy Subjects[2]
4.5620~19Healthy Subjects
2.5 mg/kg body wt-<10 (in milk)Lactating Women
Table 2: Conversion of this compound to Rumenic Acid in Animal Models
Animal ModelDietary VA (%)TissueConversion Rate (%)Reference
Mice1Carcass11.4
Lactating Dairy Cattle1.5 g (abomasal infusion)Milk Fat~80 (of milk fat CLA)
JCR:LA-cp Rats1.5Adipose Triglycerides-

Detailed Experimental Protocols

Accurate quantification of this compound and conjugated linoleic acid in biological samples is critical for studying their metabolism and effects. The following protocols provide a framework for lipid extraction, fatty acid derivatization, and analysis.

Lipid Extraction from Biological Samples (Tissues and Cells)

This protocol is adapted from the widely used Bligh and Dyer method.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer (for tissues)

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Sample Preparation:

    • Tissues: Weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold methanol.

    • Cells: Pellet approximately 1-5 million cells by centrifugation and resuspend in 1 mL of ice-cold methanol.

  • Monophasic Mixture Formation: Add 2 mL of chloroform to the methanol-sample mixture. Vortex vigorously for 1 minute. The mixture should appear as a single phase.

  • Phase Separation: Add 0.8 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen or using a vacuum evaporator.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Materials:

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass tubes with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • Resuspension: Resuspend the dried lipid extract in 1 mL of 14% BF3 in methanol.

  • Methylation: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

  • Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The FAMEs in hexane are now ready for injection into the gas chromatograph-mass spectrometer (GC-MS).

Quantification of Δ9-Desaturase Activity

The activity of Δ9-desaturase can be indirectly quantified by calculating the ratio of its product to its precursor fatty acid.

Procedure:

  • Analyze the fatty acid composition of the sample as described in protocols 3.1 and 3.2.

  • Identify and quantify the peak areas of this compound (trans-11 18:1) and rumenic acid (cis-9, trans-11 18:2).

  • Calculate the Δ9-desaturase index as the ratio of the product to the sum of the product and precursor: Δ9-Desaturase Index = [Rumenic Acid] / ([Rumenic Acid] + [this compound])

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Studying VA to CLA Conversion in Cell Culture

cluster_workflow Experimental Workflow: VA to CLA Conversion in Cell Culture A Cell Seeding & Culture B Treatment with this compound A->B C Incubation (e.g., 24-72h) B->C D Cell Harvesting C->D E Lipid Extraction D->E F FAME Preparation E->F G GC-MS Analysis F->G H Data Analysis: Quantification of VA and CLA G->H

Caption: A typical workflow for investigating this compound metabolism in vitro.

Simplified NF-κB Signaling Pathway and Potential Modulation by CLA

Conjugated linoleic acid has been shown to exert anti-inflammatory effects, in part, through the modulation of the NF-κB signaling pathway.

cluster_nfkb Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Inflammatory Gene Expression Nucleus->Gene Induces CLA CLA CLA->IKK Inhibits cluster_ppar PPARγ Signaling in Lipid Metabolism FA Fatty Acids (e.g., VA, CLA) PPARg PPARγ FA->PPARg Bind and Activate Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (in DNA) Complex->PPRE Binds to Gene Target Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->Gene Regulates

References

The Discovery and History of Trans-Vaccenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has journeyed from a simple chemical discovery to a molecule of significant interest in immunology and oncology. First identified in 1928, its biological roles were for a long time largely attributed to its conversion to conjugated linoleic acid (CLA). However, recent research has unveiled direct signaling pathways through which trans-vaccenic acid modulates immune responses, particularly T-cell function, opening new avenues for therapeutic exploration. This guide provides an in-depth overview of the discovery, history, and evolving understanding of trans-vaccenic acid, including historical and modern experimental protocols, quantitative data on its prevalence, and its recently elucidated signaling mechanisms.

Discovery and Early History

Trans-vaccenic acid was first isolated and identified in 1928 by S. H. Bertram from beef fat. His findings were published in the journal Biochemische Zeitschrift in an article titled "Eine neue Fettsäure im Rinderfett" ("A new fatty acid in beef fat"). The name "vaccenic" is derived from the Latin word vacca, meaning cow, reflecting its initial source.

The discovery of trans-vaccenic acid occurred within the broader context of early 20th-century lipid chemistry, a period marked by foundational advancements in the isolation and characterization of fatty acids. The initial identification of trans-vaccenic acid was a significant step in understanding the diversity of fatty acids in natural products, particularly those from ruminant sources.

Early Experimental Protocols for Isolation and Characterization
  • Saponification: The process would have begun with the saponification of beef tallow, typically by heating with an alkali such as potassium hydroxide in ethanol. This breaks the ester bonds of the triglycerides, releasing the fatty acids as potassium salts (soaps) and glycerol.

  • Acidification and Extraction: The soap solution would then be acidified, usually with a mineral acid like hydrochloric acid, to protonate the fatty acid salts and convert them back into free fatty acids. These free fatty acids would then be extracted from the aqueous solution using a nonpolar solvent like diethyl ether or petroleum ether.

  • Fractional Distillation: In the early 20th century, fractional distillation of fatty acid methyl esters was a common method for separating fatty acids based on their chain length and degree of unsaturation. The extracted fatty acids would first be esterified, for example, by heating with methanol and a catalyst, to increase their volatility. The resulting methyl esters would then be carefully distilled under reduced pressure to separate different fractions.

  • Low-Temperature Crystallization: Another key technique of the time was low-temperature crystallization. Fatty acid fractions obtained from distillation could be further purified by dissolving them in a solvent like acetone or methanol and then cooling the solution to low temperatures. Saturated and trans fatty acids, having higher melting points, would crystallize out of the solution while the more unsaturated cis fatty acids remained in the liquid phase. This process would be repeated multiple times to achieve a purer fraction of the novel fatty acid.

  • Characterization:

    • Melting Point Determination: A key physical characteristic used for identification was the melting point. Trans fatty acids have a higher melting point than their cis isomers, a property that would have been a crucial indicator of a new trans fatty acid.

    • Iodine Value: The iodine value, a measure of the degree of unsaturation, would have been determined to confirm the presence of a double bond.

    • Elemental Analysis: Combustion analysis would have been used to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).

    • Double Bond Position: Determining the exact position of the double bond in the 1920s was challenging. It often involved oxidative cleavage of the double bond (e.g., with potassium permanganate or ozone) followed by the identification of the resulting smaller carboxylic acid fragments. This would allow for the deduction of the original position of the double bond.

Quantitative Data: Trans-Vaccenic Acid in Foods

Trans-vaccenic acid is the most abundant naturally occurring trans fatty acid. Its concentration can vary depending on the animal's diet and breed. The following table summarizes representative concentrations of trans-vaccenic acid in various ruminant-derived food products.

Food ProductTypical Range of Trans-Vaccenic Acid (% of total fatty acids)
Cow's Milk0.5 - 4.0
Butter1.0 - 5.0
Beef Fat (Tallow)1.0 - 6.0
Lamb Fat2.0 - 7.0
Cheese (cheddar)1.5 - 4.5
Yogurt (whole milk)1.0 - 3.5

Modern Experimental Protocols

The analysis of trans-vaccenic acid has been significantly refined with modern analytical techniques, allowing for precise quantification and identification.

Quantification of Trans-Vaccenic Acid in Food and Biological Samples by Gas Chromatography

Gas chromatography (GC) is the gold standard for the analysis of fatty acids, including trans-vaccenic acid.

Objective: To quantify the amount of trans-vaccenic acid in a given sample (e.g., milk fat, adipose tissue, plasma).

Methodology:

  • Lipid Extraction: Lipids are extracted from the sample using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol (Hara and Radin method).

  • Saponification and Methylation: The extracted lipids (triglycerides) are saponified to release the fatty acids. The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by derivatization. A common method is to use a base catalyst like sodium methoxide followed by an acid catalyst like boron trifluoride in methanol.

  • Gas Chromatography Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

    • Column: A long, polar capillary column (e.g., 100 meters) coated with a cyanopropylsiloxane stationary phase is crucial for the separation of cis and trans isomers.

    • Injection: A small volume (typically 1 µL) of the FAMEs dissolved in a solvent like hexane is injected into the GC.

    • Temperature Program: The oven temperature is programmed to increase gradually, allowing for the separation of FAMEs based on their boiling points and polarity.

    • Detection and Quantification: As the FAMEs elute from the column, they are detected by the FID. The area under each peak is proportional to the amount of that fatty acid. Identification of the trans-vaccenic acid peak is confirmed by comparing its retention time to that of a pure trans-vaccenic acid standard. Quantification is achieved by using an internal standard (a fatty acid not naturally present in the sample, such as C17:0) and creating a calibration curve with known concentrations of trans-vaccenic acid standard.

In Vitro Analysis of Trans-Vaccenic Acid's Effect on Cancer Cell Viability

Objective: To determine the effect of trans-vaccenic acid on the proliferation and apoptosis of cancer cells in culture.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., nasopharyngeal carcinoma cells 5-8F and CNE-2) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing various concentrations of trans-vaccenic acid (e.g., 0, 25, 50, 100, 200 µM). A vehicle control (the solvent used to dissolve the TVA, e.g., ethanol) is also included.

  • Cell Viability Assay (e.g., CCK-8 or MTT assay): After a set incubation period (e.g., 24, 48, or 72 hours), a reagent such as CCK-8 or MTT is added to the wells. This reagent is converted into a colored product by metabolically active cells. The absorbance of the colored product is measured using a microplate reader, and the absorbance is directly proportional to the number of viable cells.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): To determine if cell death is occurring via apoptosis, cells are treated with trans-vaccenic acid as described above. After treatment, the cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.

  • Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein lysates are collected from treated and control cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, and Bad).

Biological Roles and Signaling Pathways

For many years, the primary biological significance of trans-vaccenic acid was considered to be its role as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid), a bioactive fatty acid. However, recent groundbreaking research has demonstrated that trans-vaccenic acid itself has direct biological activities, particularly in the realm of immunology.

Conversion to Conjugated Linoleic Acid (CLA)

Trans-vaccenic acid from the diet is converted to rumenic acid by the enzyme stearoyl-CoA desaturase 1 (SCD1), which introduces a cis double bond at the 9th carbon position.

TVA_to_CLA_Conversion TVA Trans-Vaccenic Acid (18:1 trans-11) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) TVA->SCD1 CLA Rumenic Acid (cis-9, trans-11 CLA) SCD1->CLA

Caption: Biosynthesis of Rumenic Acid from Trans-Vaccenic Acid.

Modulation of Anti-Tumor Immunity

Recent studies have shown that trans-vaccenic acid can enhance the ability of CD8+ T cells to infiltrate and kill cancer cells.[1] This effect is not mediated by its conversion to CLA but through a direct signaling pathway.

Trans-vaccenic acid acts as an antagonist to the G protein-coupled receptor 43 (GPR43). GPR43 is typically activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, which can have an immunosuppressive effect. By inhibiting GPR43, trans-vaccenic acid prevents the Gαi-mediated inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of genes that enhance the effector functions of CD8+ T cells, leading to improved anti-tumor immunity.[2]

TVA_Signaling_Pathway cluster_membrane Cell Membrane GPR43 GPR43 AC Adenylyl Cyclase GPR43->AC Inhibits (via Gαi) cAMP cAMP AC->cAMP Converts ATP to TVA Trans-Vaccenic Acid (TVA) TVA->GPR43 Inhibits SCFA Short-Chain Fatty Acids (SCFAs) SCFA->GPR43 Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Genes Gene Transcription pCREB->Genes Promotes Immunity Enhanced CD8+ T Cell Effector Function & Anti-Tumor Immunity Genes->Immunity

Caption: TVA Signaling Pathway in CD8+ T Cells.

Future Directions

The recent discoveries regarding the direct immunomodulatory effects of trans-vaccenic acid have shifted the paradigm from viewing it merely as a precursor to CLA to recognizing it as a bioactive nutrient in its own right. This opens up several avenues for future research and potential therapeutic applications:

  • Clinical Trials: Investigating the potential of trans-vaccenic acid supplementation to enhance the efficacy of immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, in cancer patients.

  • Dose-Response Studies: Determining the optimal dietary intake or supplementary dosage of trans-vaccenic acid required to achieve therapeutic immune modulation without potential adverse effects.

  • Mechanism of GPR43 Inhibition: Elucidating the precise molecular mechanism by which trans-vaccenic acid antagonizes GPR43.

  • Effects on Other Immune Cells: Exploring the impact of trans-vaccenic acid on other immune cell types that express GPR43.

  • Role in Gut Health: Further investigating the interplay between dietary trans-vaccenic acid, the gut microbiota, and systemic immunity.

Conclusion

From its discovery in beef fat in 1928 to its recent emergence as a key player in anti-tumor immunity, trans-vaccenic acid has a rich scientific history. The evolution of analytical techniques has allowed for a deeper understanding of its prevalence, metabolism, and biological functions. The latest research highlighting its direct role in T-cell signaling underscores the importance of re-evaluating naturally occurring dietary components and their potential for therapeutic applications in oncology and immunology. This guide serves as a comprehensive resource for professionals in the field, providing the historical context, methodological details, and current understanding of this increasingly important fatty acid.

References

The Metabolic Journey of Dietary Vaccenic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats, has garnered significant scientific interest due to its unique metabolic fate and potential biological activities. Unlike industrially produced trans fats, dietary VA undergoes extensive metabolism in vivo, leading to the formation of bioactive compounds and its incorporation into various tissues. This technical guide provides a comprehensive overview of the metabolic pathways of dietary this compound, with a focus on its conversion to conjugated linoleic acid (CLA), its catabolism through beta-oxidation, and its incorporation into cellular lipids. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, key metabolic and signaling pathways are visually represented to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

This compound ((11E)-11-octadecenoic acid) is the primary trans fatty acid in dairy products and the meat of ruminant animals such as cows, sheep, and goats[1]. It is an omega-7 fatty acid and a positional and geometric isomer of oleic acid[2]. The primary source of dietary VA is the biohydrogenation of polyunsaturated fatty acids, such as linoleic acid, by rumen microorganisms[2]. While the consumption of industrial trans fats has been linked to adverse health effects, emerging research suggests that naturally occurring trans fats like VA may have neutral or even beneficial effects[2][3]. A significant aspect of VA's bioactivity stems from its role as a precursor to endogenously synthesized rumenic acid (cis-9, trans-11 conjugated linoleic acid), a CLA isomer with numerous reported health benefits. This document delves into the intricate metabolic processing of dietary VA.

Absorption and Primary Metabolic Pathways

Following ingestion, dietary this compound is absorbed in the small intestine and subsequently transported in chylomicrons. Once in circulation, it is distributed to various tissues where it can undergo several metabolic transformations.

Conversion to Rumenic Acid (cis-9, trans-11 CLA)

The most well-characterized metabolic fate of this compound is its conversion to rumenic acid (RA) through the action of the enzyme Δ9-desaturase (stearoyl-CoA desaturase). This enzyme introduces a cis double bond at the 9th carbon position of the fatty acid chain.

Dietary this compound (VA) Dietary this compound (VA) Rumenic Acid (RA) Rumenic Acid (RA) Dietary this compound (VA)->Rumenic Acid (RA) Endogenous Synthesis Δ9-Desaturase (SCD1) Δ9-Desaturase (SCD1) Δ9-Desaturase (SCD1)->Rumenic Acid (RA)

Caption: Conversion of this compound to Rumenic Acid.

This endogenous synthesis is a significant contributor to the body's total pool of rumenic acid. The efficiency of this conversion varies between species and individuals.

Beta-Oxidation

This compound can be catabolized for energy production via mitochondrial beta-oxidation. Studies have shown that vaccenoyl-CoA is oxidized by rat heart mitochondria, although at a slower rate than its cis isomer, oleoyl-CoA. The rate of oxidation is also influenced by the position of the double bond. A portion of dietary this compound can undergo partial beta-oxidation to form trans-palmitoleic acid (t-16:1n-7), another bioactive fatty acid.

Dietary this compound (VA) Dietary this compound (VA) Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Dietary this compound (VA)->Mitochondrial Beta-Oxidation Energy (ATP) Energy (ATP) Mitochondrial Beta-Oxidation->Energy (ATP) Complete Oxidation trans-Palmitoleic Acid trans-Palmitoleic Acid Mitochondrial Beta-Oxidation->trans-Palmitoleic Acid Partial Oxidation

Caption: Beta-Oxidation Pathways of this compound.

Incorporation into Tissues

Absorbed this compound is incorporated into various lipid fractions in different tissues, including triacylglycerols, phospholipids, and cholesterol esters. The extent and pattern of incorporation are tissue-dependent. For instance, in mice fed VA, conjugated linoleic acid was found primarily in triacylglycerols in adipose tissue, suggesting that the conversion of VA to CLA occurs within this tissue.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from key studies on the metabolism of dietary this compound.

Table 1: Conversion of Dietary this compound (VA) to Rumenic Acid (RA) in Humans

VA Intake ( g/day )Increase in Serum VA (%)Conversion Rate (%)Study Reference
1.594~19Turpeinen et al., 2002
3.0307~19Turpeinen et al., 2002
4.5620~19Turpeinen et al., 2002

Table 2: Conversion of Dietary this compound (VA) to Conjugated Linoleic Acid (CLA) in Animal Models

Animal ModelDietary VA (%)Conversion of Dietary VA to CLA (%)Tissue of MeasurementStudy Reference
Mice112.0CarcassSantora et al., 2000
Mice (with clofibrate)17.5CarcassSantora et al., 2000
Mice (with increased PUFA)15.1CarcassSantora et al., 2000
Lactating Dairy Cattle1.5 g (abomasal infusion)~80% of milk fat CLA originated from VAMilk FatMosley et al., 2006
JCR:LA-cp Rats1.56.5-fold increase in adipose CLAAdipose TriglyceridesWang et al., 2008

Table 3: Beta-Oxidation of this compound

SubstrateRelative Rate of OxidationAnimal ModelStudy Reference
Vaccenoyl-CoASlower than oleoyl-CoARat Heart MitochondriaLawson & Holman, 1979
This compound17% conversion to trans-palmitoleic acidHumansJahreis et al., 2014

Experimental Protocols

This section provides detailed methodologies from key studies investigating the metabolic fate of this compound.

Human Intervention Study: Conversion of VA to RA
  • Study Design: A controlled intervention study with 30 healthy subjects. Participants consumed a baseline diet for 2 weeks, followed by a 9-day experimental period where they were divided into three groups receiving 1.5, 3.0, or 4.5 g of VA per day.

  • Dietary Intervention: The experimental fats, rich in VA, were mixed into conventional foods. All diets were isocaloric and macronutrient-matched.

  • Sample Collection and Analysis: Blood samples were collected at baseline and after the intervention period. Serum total fatty acids were analyzed by gas chromatography to determine the proportions of VA and RA.

Isotope Tracer Study in Lactating Women
  • Study Design: Four lactating women were given a single oral dose of 13C-labeled this compound (2.5 mg/kg body weight) after an overnight fast.

  • Sample Collection: Milk samples were collected at 0, 2, 4, 8, 12, 18, 24, and 48 hours post-ingestion.

  • Lipid Extraction and Analysis: Lipids were extracted from milk using the chloroform:methanol method. Fatty acids were methylated and converted to dimethyl disulfide and Diels-Alder derivatives. The enrichment of 13C in VA and CLA was determined by gas chromatography-mass spectrometry (GC-MS).

Animal Feeding Study in Mice
  • Study Design: Mice were fed diets containing 1% stearic acid, this compound, elaidic acid, or conjugated linoleic acid. In another experiment, mice were fed diets with or without 1% VA and with modifiers of desaturation (clofibric acid or increased polyunsaturated fatty acids).

  • Sample Collection and Analysis: At the end of the feeding period, carcass lipids were extracted. Fatty acid composition was determined by gas chromatography after methylation.

Analytical Methods for VA and CLA Quantification
  • Gas Chromatography (GC): A common method for separating and quantifying fatty acid methyl esters. Highly polar capillary columns (e.g., 100-m CP-Sil 88) are recommended for accurate quantification of trans-18:1 isomers.

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): Used for the separation of CLA isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and quantification of isotopically labeled fatty acids in tracer studies.

Signaling Pathways Influenced by this compound

This compound and its metabolites can influence several signaling pathways, thereby exerting various biological effects.

cluster_0 This compound Metabolism & Signaling VA This compound PPARs PPARs VA->PPARs Activates Endocannabinoid Endocannabinoid System VA->Endocannabinoid Modulates GPR40 GPR40 VA->GPR40 Increases mRNA REG1a REG-1α VA->REG1a Increases mRNA Lipid_Metabolism Altered Lipid Metabolism PPARs->Lipid_Metabolism Inflammation Modulation of Inflammation Endocannabinoid->Inflammation Insulin_Secretion Improved Insulin Secretion GPR40->Insulin_Secretion REG1a->Insulin_Secretion

Caption: Signaling Pathways Modulated by this compound.

  • Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been shown to activate PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. This activation may contribute to the observed lipid-lowering effects of VA.

  • Endocannabinoid System: Dietary VA can modulate the endocannabinoid system. In one study, VA reduced the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the liver and visceral adipose tissue, while increasing anandamide and related N-acylethanolamines in the jejunum. These effects may contribute to the anti-inflammatory and lipid-lowering properties of VA.

  • GPR40 and REG-1α Signaling: In models of type 2 diabetes, this compound has been shown to increase the mRNA expression of G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) in pancreatic islets. These molecules are involved in mediating insulin secretion, suggesting a potential role for VA in improving beta-cell function.

Conclusion

The metabolic fate of dietary this compound is multifaceted, involving significant endogenous conversion to the bioactive conjugated linoleic acid isomer, rumenic acid, as well as catabolism via beta-oxidation and incorporation into various tissue lipids. The quantitative extent of these pathways is influenced by dietary intake levels and physiological state. Furthermore, this compound and its metabolites can modulate key signaling pathways involved in lipid metabolism, inflammation, and insulin secretion. A thorough understanding of these metabolic and signaling events is crucial for researchers and drug development professionals exploring the therapeutic potential of this naturally occurring trans fatty acid. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for designing future studies in this promising area of nutritional science.

References

A Technical Guide to the Natural Dietary Sources of Vaccenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant products, is gaining significant attention for its potential biological activities, distinct from those of industrially produced trans fats. As a precursor to cis-9, trans-11 conjugated linoleic acid (CLA), a potent anti-carcinogen, and through its own metabolic effects, VA presents a compelling area of study for nutritional science and therapeutic development. This technical guide provides a comprehensive overview of the primary dietary sources of this compound, detailed methodologies for its quantification, and an exploration of its metabolic and signaling pathways.

Introduction

This compound ((11E)-11-octadecenoic acid) is the most abundant trans fatty acid in dairy products and the meat of ruminant animals such as cows, sheep, and goats[1][2][3]. It is an isomer of oleic acid and is produced as an intermediate in the biohydrogenation of polyunsaturated fatty acids, like linoleic and linolenic acids, by rumen microorganisms[4]. Unlike industrially produced trans fatty acids, which have been linked to adverse cardiovascular effects, naturally occurring trans fats like this compound are being investigated for their potential health benefits[3].

A significant aspect of this compound's bioactivity lies in its role as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 CLA), a well-studied compound with anti-inflammatory and anti-carcinogenic properties. This conversion is a key area of research in understanding the health effects of consuming ruminant-derived fats. This guide aims to provide researchers and drug development professionals with a detailed resource on the natural dietary sources of this compound, standardized methods for its analysis, and an overview of its metabolic fate and signaling interactions.

Natural Dietary Sources of this compound

The primary dietary sources of this compound are products derived from ruminant animals. The concentration of this compound in these foods can vary based on the animal's diet, breed, and the processing of the food product.

Dairy Products

Milk and dairy products are major contributors of this compound to the human diet. The this compound content in milk fat can range from approximately 2.7% to 6%.

  • Milk: The concentration of this compound in cow's milk is influenced by the cow's diet, with pasture-fed cows generally producing milk with higher levels of this compound compared to those fed concentrate-based diets.

  • Cheese: The this compound content in cheese varies widely depending on the type of milk used (cow, sheep, or goat) and the ripening process. Sheep cheeses have been reported to have particularly high levels of this compound.

  • Butter and Yogurt: As concentrated milk fat products, butter is a significant source of this compound. The processing of yogurt can influence the fatty acid profile, with some studies showing an increase in this compound during fermentation.

Ruminant Meat

Meat from ruminant animals is another primary source of this compound.

  • Beef: The fat from beef is a notable source of this compound. The concentration can be influenced by the animal's feed, with grass-fed beef generally having higher levels than grain-fed beef.

  • Lamb and Mutton: Lamb and sheep meat also contain significant amounts of this compound.

Quantitative Data on this compound in Food Sources

The following table summarizes the quantitative data for this compound content in various natural dietary sources, expressed as a percentage of total fatty acids.

Food SourceAnimalThis compound (% of total fatty acids)Reference(s)
Milk Cow2.7 - 5.0
SheepHigher than cow's milk
GoatHigher than cow's milk
Cheese Cow (various)1.79 - 4.83 (mg/g fat)
Sheepup to 1.63
Beef Varies with diet
Lamb Varies with diet

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in food matrices is crucial for research and dietary assessment. The standard method involves lipid extraction, conversion of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Lipid Extraction and FAMEs Preparation

A common and effective method for lipid extraction and methylation is as follows:

  • Lipid Extraction: Extract total lipids from the homogenized food sample using a mixture of chloroform and methanol (2:1, v/v).

  • Evaporation: The solvent is then evaporated to dryness under a stream of nitrogen.

  • Saponification and Methylation:

    • Add 2 mL of 0.5 M methanolic sodium hydroxide to approximately 20 mg of the extracted fat in a vial and cap it.

    • Heat the vial at 100°C for 5 minutes, then cool to room temperature.

    • Add 2 mL of boron trifluoride (BF3) reagent in methanol and heat again at 100°C for 5 minutes.

    • After cooling, add 2 mL of isooctane and a saturated sodium chloride solution, then vortex for 1 minute.

    • The upper isooctane layer containing the FAMEs is then collected for GC analysis.

Gas Chromatography (GC) Analysis

The separation and quantification of FAMEs, including this compound, are typically performed using a high-polarity capillary column.

  • Instrumentation: An Agilent 6890N GC system (or equivalent) equipped with a flame ionization detector (FID) is commonly used.

  • Column: A highly polar capillary column, such as a SP-2560 (100 m × 0.25 mm i.d., 0.25 μm film thickness), is recommended for optimal separation of fatty acid isomers.

  • Operating Conditions:

    • Injector Temperature: 230°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Initially 120°C, then ramped to 230°C at a rate of 5°C per minute.

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

For complex matrices or to differentiate between natural and industrially produced trans fats, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can be employed for enhanced separation and identification.

Metabolic and Signaling Pathways

Conversion to Conjugated Linoleic Acid (CLA)

The primary metabolic fate of dietary this compound is its conversion to rumenic acid (cis-9, trans-11 CLA) by the enzyme Δ9-desaturase (stearoyl-CoA desaturase). This endogenous synthesis is a significant contributor to the body's CLA pool.

metabolic_pathway Diet Dietary Intake (Dairy, Ruminant Meat) VA This compound (trans-11 18:1) Diet->VA Enzyme Δ9-Desaturase (SCD1) VA->Enzyme CLA Rumenic Acid (cis-9, trans-11 CLA) Enzyme->CLA Bioactivity Biological Activity (Anti-inflammatory, Anti-carcinogenic) CLA->Bioactivity

Caption: Metabolic conversion of dietary this compound to rumenic acid (CLA).

Interaction with Signaling Pathways

Beyond its role as a CLA precursor, this compound has been shown to directly interact with key cellular signaling pathways, particularly those involved in lipid metabolism and inflammation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): this compound can act as a partial agonist for both PPAR-α and PPAR-γ. Activation of these nuclear receptors plays a crucial role in regulating lipid metabolism and reducing inflammation.

signaling_pathway VA This compound PPARa PPAR-α VA->PPARa PPARg PPAR-γ VA->PPARg Gene_Expression Target Gene Expression PPARa->Gene_Expression PPARg->Gene_Expression Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Reduced Inflammation Gene_Expression->Inflammation

Caption: this compound activation of PPAR signaling pathways.

  • Anti-inflammatory Signaling: this compound has been demonstrated to suppress intestinal inflammation. One proposed mechanism is through the modulation of the endocannabinoid system, specifically by increasing the levels of anandamide and other N-acylethanolamines, which have anti-inflammatory properties. This effect may be mediated by a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Conclusion

This technical guide has provided a detailed overview of the natural dietary sources of this compound, with a focus on quantitative data and analytical methodologies. The primary sources are clearly identified as dairy products and ruminant meats, with concentrations influenced by animal diet and food processing. The established experimental protocols for lipid extraction, FAMEs preparation, and GC analysis provide a solid foundation for accurate quantification in research and clinical settings.

Furthermore, the elucidation of this compound's metabolic conversion to CLA and its direct interactions with PPAR and anti-inflammatory signaling pathways highlights its potential as a bioactive fatty acid. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is critical for evaluating the health implications of dietary this compound and exploring its therapeutic potential. Future research should continue to explore the diverse biological roles of this compound and its metabolites to fully harness their potential benefits for human health.

References

vaccenic acid's influence on lipid metabolism pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Influence of Vaccenic Acid on Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its distinct metabolic effects compared to industrially produced trans fats. This document provides a comprehensive technical overview of the current understanding of this compound's influence on lipid metabolism. It details its conversion to conjugated linoleic acid, its role as a signaling molecule through the activation of peroxisome proliferator-activated receptors (PPARs), and its subsequent impact on plasma lipids, hepatic lipogenesis, and adipose tissue metabolism. This guide synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanisms of Action

Conversion to Rumenic Acid (cis-9, trans-11 Conjugated Linoleic Acid)

A primary metabolic fate of this compound is its conversion to rumenic acid (RA), a bioactive isomer of conjugated linoleic acid (CLA). This bioconversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase). This pathway is significant as many of the biological activities attributed to VA may be, in part, mediated by its conversion to RA.

The conversion rate of VA to RA has been quantified in humans, with an average conversion rate of approximately 19%.[1][2] In lactating women, the endogenous synthesis of cis-9, trans-11 CLA from VA has been confirmed, with peak enrichment in milk fat occurring around 18 hours post-ingestion of a VA tracer.[3] Similarly, in lactating dairy cattle, it is estimated that approximately 80% of the cis-9, trans-11 CLA in milk fat originates from the endogenous conversion of this compound.[4]

cluster_legend Legend VA This compound (trans-11 18:1) Delta9 Δ9-Desaturase (SCD1) VA->Delta9 Substrate RA Rumenic Acid (cis-9, trans-11 CLA) Delta9->RA Product Key1 Metabolite Key2 Enzyme Key3 Bioactive Product

Figure 1: Bioconversion of this compound to Rumenic Acid.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

This compound functions as a signaling molecule by directly binding to and activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. In vitro studies have demonstrated that VA acts as a partial agonist for both PPARα and PPARγ.[5] The activation of these receptors provides a mechanistic basis for many of VA's observed effects on lipid metabolism.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation generally leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

In vivo studies in JCR:LA-cp rats, a model for metabolic syndrome, have shown that dietary VA supplementation leads to increased mRNA and protein expression of PPARγ in the intestinal mucosa.

cluster_legend Legend VA This compound PPARa PPARα VA->PPARa Agonist PPARg PPARγ VA->PPARg Agonist Gene_Expression Target Gene Expression PPARa->Gene_Expression PPARg->Gene_Expression Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Key1 Ligand Key2 Nuclear Receptor Key3 Biological Process Key4 Outcome

Figure 2: this compound as a PPAR Agonist.

Quantitative Effects on Lipid Metabolism

The influence of this compound on lipid profiles has been investigated in various animal models and human studies, with outcomes often depending on the dose, duration, and metabolic state of the subjects.

Effects on Plasma Lipids

The effects of VA on plasma lipoproteins are complex. Some studies suggest beneficial effects, particularly on triglycerides, while others indicate potential adverse effects on LDL cholesterol, similar to industrial trans fats.

ParameterModel/Study PopulationDosage/DietDurationOutcomeCitation
Triglycerides Obese JCR:LA-cp Rats1.5% (w/w) VA3 weeks↓ 40% in fasting triglycerides
Triglycerides Obese JCR:LA-cp RatsChronic (unspecified %)16 weeks in plasma triglycerides
Total Cholesterol Healthy Adults~3% of energy from VA24 days vs. control
LDL Cholesterol Healthy Adults~3% of energy from VA24 days vs. control
HDL Cholesterol Healthy Adults~3% of energy from VA24 days vs. control
HDL Cholesterol Women (BMI ≥ 25)Enriched VA butterNot specified↓ 5.2%
HDL Cholesterol Pigs on HFHC dietHigh VA beef fat7 weeks↑ 28%
Effects on Hepatic Lipid Metabolism

VA has been shown to modulate lipid metabolism in the liver, primarily by reducing the synthesis and secretion of lipids.

ParameterModelDosage/DietDurationOutcomeCitation
Hepatic Triglycerides Obese JCR:LA-cp RatsChronic (unspecified %)16 weeks
Fatty Acid Synthase (FAS) Obese JCR:LA-cp RatsChronic (unspecified %)16 weeks protein abundance
Acetyl-CoA Carboxylase (ACC) Obese JCR:LA-cp RatsChronic (unspecified %)16 weeks protein abundance
Chylomicron Secretion Obese JCR:LA-cp RatsAcute infusionN/A↓ 30% in apoB48 particles

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols derived from the cited literature for key experiments in VA research.

Animal Feeding and Sample Collection Protocol

This protocol outlines a typical workflow for an in vivo study investigating the metabolic effects of dietary this compound in a rodent model.

start Start: Acclimatization of Animals diet Dietary Intervention: Control vs. VA-supplemented diets start->diet monitoring Weekly Monitoring: Body weight, food intake diet->monitoring test Metabolic Testing: Glucose/Insulin Tolerance Tests monitoring->test fasting Overnight Fasting test->fasting collection Sample Collection: Blood, Liver, Adipose Tissue fasting->collection analysis Biochemical & Molecular Analysis collection->analysis end End: Data Interpretation analysis->end

Figure 3: General Workflow for an Animal Study on this compound.

Objective: To assess the in vivo effects of dietary this compound on lipid metabolism and related parameters in a rodent model (e.g., JCR:LA-cp rats).

Materials:

  • JCR:LA-cp rats (or other appropriate model).

  • Standard rodent chow (control diet).

  • Experimental diet: Control diet supplemented with a specified percentage of this compound (e.g., 1-1.5% w/w).

  • Metabolic cages for monitoring food and water intake.

  • Equipment for blood collection (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge, -80°C freezer.

  • Surgical tools for tissue harvesting.

  • Liquid nitrogen for snap-freezing tissues.

Procedure:

  • Acclimatization: House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide free access to standard chow and water.

  • Dietary Intervention: Randomly assign animals to either the control or VA-supplemented diet group. Provide ad libitum access to the assigned diet and water for a predetermined period (e.g., 3-16 weeks).

  • Monitoring: Record body weight and food intake weekly.

  • Metabolic Testing: Towards the end of the study period, perform metabolic tests such as oral glucose tolerance tests (OGTT) or meal tolerance tests to assess glucose and insulin metabolism.

  • Sample Collection: After the intervention period, fast animals overnight (12-16 hours).

    • Blood: Collect blood via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Tissues: Euthanize the animals and immediately dissect the liver and various adipose tissue depots (e.g., epididymal, mesenteric). Rinse tissues in ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

Lipid Extraction and Analysis Protocol

Objective: To extract total lipids from plasma or tissue and analyze the fatty acid composition, including this compound and its metabolites.

Materials:

  • Chloroform, Methanol, n-Butanol, Di-isopropyl ether.

  • Internal standard (e.g., a fatty acid not present in the sample).

  • Boron trifluoride-methanol or other methylating agent.

  • Hexane.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Lipid Extraction (Folch or Bligh-Dyer Method):

    • Homogenize a known amount of tissue or plasma in a chloroform:methanol mixture (typically 2:1, v/v).

    • Add water or saline to induce phase separation.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methylation:

    • Resuspend the dried lipid extract in a small volume of toluene.

    • Add a methylating agent (e.g., 14% boron trifluoride in methanol) and heat at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • After cooling, add water and hexane to the tube.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs. .

  • GC-MS Analysis:

    • Inject the FAME-containing hexane solution into the GC-MS.

    • Use a suitable capillary column (e.g., a highly polar cyanopropyl column) to separate the FAMEs based on their volatility and polarity.

    • Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.

Conclusion

This compound demonstrates a complex and multifaceted influence on lipid metabolism. Its bioconversion to rumenic acid and its activity as a PPAR agonist are key mechanisms underpinning its biological effects. While research in animal models often points towards beneficial outcomes, such as reduced triglycerides and improved hepatic lipid profiles, human studies have yielded more ambiguous results regarding its impact on cholesterol levels. These discrepancies highlight the need for further well-controlled clinical trials to fully elucidate the role of this compound in human health and disease. For drug development professionals, the agonistic activity of VA on PPARs suggests that it, or its derivatives, could serve as a lead compound for developing novel therapeutics for metabolic disorders. The detailed protocols provided herein offer a standardized framework for future investigations into the precise molecular pathways governed by this unique natural trans fatty acid.

References

Gut Microbiota Metabolism of Vaccenic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 29, 2025

Executive Summary

Vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant products, is a significant substrate for metabolism by the human gut microbiota. This process, primarily driven by bacterial species from the genera Roseburia, Bifidobacterium, and Butyrivibrio, involves the conversion of dietary linoleic acid into conjugated linoleic acid (CLA), predominantly rumenic acid (RA), which is subsequently reduced to VA. An alternative pathway involving a 10-hydroxy-18:1 fatty acid intermediate has also been identified. The metabolism of VA and its precursors by the gut microbiota yields bioactive molecules that exert considerable influence on host physiology.

This technical guide provides an in-depth overview of the microbial metabolism of this compound, intended for researchers, scientists, and drug development professionals. It details the key bacterial players, metabolic pathways, and the resulting physiological effects on the host, including the modulation of lipid metabolism, inflammation, and insulin sensitivity. The guide presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key research methodologies, and visualizes complex pathways and workflows using Graphviz diagrams. This comprehensive resource aims to facilitate a deeper understanding of the intricate interplay between diet, the gut microbiome, and host health, with a specific focus on the role of this compound.

Introduction

The human gut microbiome represents a complex and dynamic ecosystem that plays a pivotal role in host health and disease. A critical function of the gut microbiota is the metabolism of dietary components that escape digestion in the upper gastrointestinal tract, including complex carbohydrates and lipids. Among the dietary fatty acids, this compound (trans-11-octadecenoic acid) has garnered significant scientific interest due to its microbial origin and subsequent metabolism within the gut, leading to the production of bioactive compounds with systemic effects.

This guide delves into the core aspects of this compound metabolism by the gut microbiota, providing a technical foundation for researchers in the field. We will explore the enzymatic machinery of key gut bacteria, the biochemical pathways of this compound formation and conversion, and the downstream signaling events in the host that are modulated by its metabolites.

Microbial Players and Metabolic Pathways

The biotransformation of dietary polyunsaturated fatty acids (PUFAs) like linoleic acid (LA) into this compound is a key metabolic function of specific gut bacteria. This process, known as biohydrogenation, is a multi-step enzymatic cascade.

Key Bacterial Species

Several bacterial species residing in the human gut have been identified as key players in the metabolism of this compound and its precursors. These include:

  • Roseburia spp.: Notably, Roseburia hominis and Roseburia inulinivorans have been shown to actively convert linoleic acid to this compound.[1]

  • Bifidobacterium spp.: Bifidobacterium breve is recognized for its ability to produce rumenic acid (c9, t11-CLA) from linoleic acid, a direct precursor to this compound.

  • Butyrivibrio fibrisolvens: This species is a well-characterized bacterium involved in the biohydrogenation of linoleic acid to this compound.

  • Ruminococcus spp.: Certain species within this genus also contribute to the metabolism of these fatty acids.

Metabolic Pathways

The primary pathway for this compound production in the gut is through the biohydrogenation of linoleic acid. This process can be summarized in two main routes:

Route 1: The Isomerase-Reductase Pathway

This is the most well-established pathway, involving two key enzymatic steps:

  • Isomerization: Linoleic acid (cis-9, cis-12-18:2) is isomerized to rumenic acid (cis-9, trans-11-CLA) by a linoleate isomerase enzyme.

  • Reduction: Rumenic acid is then reduced to this compound (trans-11-18:1) by a CLA reductase.

Further reduction of this compound can lead to the formation of stearic acid (18:0).

LA Linoleic Acid (LA) (cis-9, cis-12-18:2) RA Rumenic Acid (RA) (cis-9, trans-11-CLA) LA->RA Isomerization VA This compound (VA) (trans-11-18:1) RA->VA Reduction SA Stearic Acid (18:0) VA->SA Reduction Enzyme1 Linoleate Isomerase (e.g., in Bifidobacterium, Butyrivibrio) Enzyme1->LA:n Enzyme2 CLA Reductase (e.g., in Butyrivibrio, Roseburia) Enzyme2->RA:n Enzyme3 Vaccenate Reductase Enzyme3->VA:n

Metabolic pathway of linoleic acid to this compound.

Route 2: The Hydratase Pathway

An alternative pathway has been identified, particularly in certain Roseburia species, which involves the formation of a hydroxy fatty acid intermediate:

  • Hydration: Linoleic acid is hydrated to form 10-hydroxy-cis-12-octadecenoic acid.

  • Dehydration and Isomerization: This intermediate is then thought to be converted to conjugated linoleic acid isomers, which can then enter the main biohydrogenation pathway.

Quantitative Data on this compound Metabolism

The efficiency of this compound and its precursors' metabolism varies depending on the bacterial species and environmental conditions. The following tables summarize key quantitative findings from various studies.

Table 1: Conversion of Linoleic Acid by Gut Bacteria

Bacterial Strain Substrate Product(s) Conversion Rate (%) Reference
Bifidobacterium breve Linoleic Acid c9, t11-CLA Up to 65%
Bifidobacterium breve WC 0421 Linoleic Acid 9cis,11trans-CLA and 9trans,11trans-CLA 88.1% (total CLA) [2]
Butyrivibrio fibrisolvens Linoleic Acid CLA, this compound, Stearic Acid Variable, dependent on LA concentration
Roseburia hominis Linoleic Acid This compound - [1]

| Roseburia inulinivorans | Linoleic Acid | this compound | - |[1] |

Table 2: In Vivo Conversion and Physiological Effects of this compound Supplementation

Animal Model VA Supplementation Key Findings Quantitative Change Reference
JCR:LA-cp Rats 1.5% (wt/wt) of diet for 3 weeks Decreased fasting plasma triglycerides 40% reduction [3]
JCR:LA-cp Rats 1.5% (wt/wt) of diet for 3 weeks Increased VA and CLA in adipose triglycerides 1.5-fold and 6.5-fold increase, respectively
Pigs High-fat, high-carbohydrate diet with high VA beef fat for 7 weeks Increased plasma HDL cholesterol 28% increase
Pigs High-fat, high-carbohydrate diet with high VA beef fat for 7 weeks Reduced postprandial plasma triglycerides Significant reduction
Humans 1.5, 3.0, or 4.5 g VA/day for 9 days Conversion of VA to Rumenic Acid Average 19% conversion rate
JCR:LA-cp Rats 1% (w/w) of diet for 8 weeks Increased jejunal anandamide 3.8-fold increase

| JCR:LA-cp Rats | 1% (w/w) of diet for 8 weeks | Reduced liver 2-arachidonoylglycerol (2-AG) | 83% reduction | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the gut microbiota metabolism of this compound.

In Vitro Fecal Fermentation

This protocol is adapted from methodologies used to assess the metabolism of fatty acids by the human gut microbiota in a batch culture system.

Objective: To determine the conversion of this compound and its precursors by a mixed microbial community from human feces.

Materials:

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Sterile anaerobic fermentation medium (e.g., basal YCFA medium)

  • Fresh human fecal samples from healthy donors

  • This compound, linoleic acid, and rumenic acid standards

  • Sterile anaerobic phosphate buffer (0.1 M, pH 7.0)

  • Gas-tight Hungate tubes or serum bottles

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Medium Preparation: Prepare the anaerobic fermentation medium and dispense into Hungate tubes inside the anaerobic chamber. Seal the tubes with butyl rubber stoppers and aluminum crimps. Autoclave and cool to room temperature in the anaerobic chamber.

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in sterile anaerobic phosphate buffer inside the anaerobic chamber. Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

  • Inoculation: Inoculate the fermentation medium with the fecal slurry to a final concentration of 10% (v/v).

  • Substrate Addition: Add the fatty acid substrates (this compound, linoleic acid, or rumenic acid) to the inoculated medium to a final concentration of, for example, 100 µg/mL. Include a control with no added fatty acid.

  • Incubation: Incubate the cultures at 37°C for a defined period (e.g., 0, 24, 48 hours).

  • Sampling and Analysis: At each time point, withdraw an aliquot of the culture. Centrifuge to pellet the bacterial cells. Extract the fatty acids from the supernatant and/or the bacterial pellet using a suitable solvent system (e.g., Folch extraction). Derivatize the fatty acids to fatty acid methyl esters (FAMEs) and analyze by GC-MS.

Start Start Prep_Medium Prepare Anaerobic Fermentation Medium Start->Prep_Medium Prep_Fecal Prepare Fecal Slurry (Anaerobic) Start->Prep_Fecal Inoculate Inoculate Medium with Fecal Slurry Prep_Medium->Inoculate Prep_Fecal->Inoculate Add_Substrate Add Fatty Acid Substrates (VA, LA, RA) Inoculate->Add_Substrate Incubate Incubate at 37°C (0, 24, 48h) Add_Substrate->Incubate Sample Sample at Time Points Incubate->Sample Extract Extract Fatty Acids Sample->Extract Derivatize Derivatize to FAMEs Extract->Derivatize Analyze Analyze by GC-MS Derivatize->Analyze End End Analyze->End

Experimental workflow for in vitro fecal fermentation.
Animal Supplementation Study

This protocol provides a general framework for a rodent study investigating the in vivo effects of dietary this compound.

Objective: To assess the impact of dietary this compound supplementation on metabolic parameters in a rat model.

Materials:

  • Male JCR:LA-cp rats (or other suitable model)

  • Control diet (e.g., AIN-93G)

  • This compound-supplemented diet (e.g., 1.5% w/w)

  • Metabolic cages for monitoring food and water intake

  • Equipment for blood collection and tissue harvesting

  • Analytical instruments for measuring plasma lipids, glucose, and hormones

Procedure:

  • Acclimation: Acclimate rats to individual housing in a controlled environment (12:12 h light-dark cycle) for one week.

  • Dietary Intervention: Randomly assign rats to either the control or the this compound-supplemented diet group. Provide ad libitum access to food and water for a specified duration (e.g., 8 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Testing: Towards the end of the study, perform metabolic tests such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).

  • Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia. Harvest tissues of interest (e.g., liver, adipose tissue, intestine).

  • Analysis: Analyze plasma for triglycerides, cholesterol, glucose, insulin, and inflammatory markers. Analyze tissue samples for lipid content, gene expression of metabolic markers, and fatty acid composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Objective: To separate and quantify this compound and related fatty acids in biological samples.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a highly polar cyanopropyl siloxane column)

Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate, fecal extract) using a method such as the Folch or Bligh-Dyer procedure.

  • Derivatization: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) using a derivatization agent such as boron trifluoride-methanol or methanolic HCl.

  • Purification: Purify the FAMEs using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Scan Range: m/z 50-500

Quantification: Use internal standards (e.g., C17:0) and external calibration curves with certified standards of this compound, rumenic acid, and other relevant fatty acids for accurate quantification.

Host Signaling Pathways Modulated by this compound Metabolism

The microbial metabolism of this compound produces metabolites that can interact with host signaling pathways, leading to systemic physiological effects.

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound and its metabolite, rumenic acid, have been shown to act as ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.

  • PPARα: Activation of PPARα, primarily in the liver, leads to increased fatty acid oxidation and a reduction in plasma triglycerides.

  • PPARγ: PPARγ is highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization. Activation of PPARγ by this compound metabolites can improve insulin sensitivity.

VA This compound / Rumenic Acid PPAR PPARα / PPARγ VA->PPAR Ligand Binding PPRE PPRE (in target gene promoter) PPAR->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Improved Lipid Metabolism & Insulin Sensitivity Gene_Expression->Metabolic_Effects

PPAR signaling pathway activation by this compound.
Endocannabinoid System

Recent studies have revealed that this compound supplementation can modulate the endocannabinoid system, particularly in the intestine.

  • Increased Anandamide: Dietary this compound has been shown to significantly increase the levels of the endocannabinoid anandamide in the jejunum. This is associated with a reduction in the expression of the anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH).

  • Reduced 2-Arachidonoylglycerol (2-AG): Conversely, this compound supplementation has been observed to decrease levels of another major endocannabinoid, 2-AG, in the liver and visceral adipose tissue.

These alterations in endocannabinoid tone can influence intestinal inflammation and metabolic homeostasis.

VA Dietary this compound FAAH FAAH Expression (Jejunum) VA->FAAH Downregulates TwoAG 2-AG Levels (Liver, Adipose) VA->TwoAG Decreases Anandamide Anandamide Levels (Jejunum) FAAH->Anandamide Leads to Increased Inflammation Reduced Intestinal Inflammation Anandamide->Inflammation Metabolism Altered Lipid Metabolism TwoAG->Metabolism

Modulation of the endocannabinoid system by this compound.

Conclusion and Future Directions

The metabolism of this compound by the gut microbiota represents a fascinating and physiologically significant interplay between diet, microbes, and host health. The conversion of dietary linoleic acid to this compound and its subsequent metabolites by key gut commensals has profound effects on host lipid metabolism, inflammation, and insulin sensitivity, mediated through signaling pathways such as PPARs and the endocannabinoid system.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this metabolic axis. Future research should focus on:

  • Strain-specific metabolic capabilities: A deeper understanding of the enzymatic and genetic basis for this compound metabolism in different bacterial strains is needed.

  • Host-microbe interactions: Elucidating the precise molecular mechanisms by which microbial metabolites of this compound signal to the host.

  • Translational relevance: Investigating the potential of modulating the gut microbiota to enhance the production of beneficial this compound metabolites for the prevention and treatment of metabolic diseases.

By continuing to explore the gut microbiota's metabolism of this compound, the scientific community can pave the way for novel therapeutic strategies that leverage the power of our microbial partners to improve human health.

References

An In-depth Technical Guide on Vaccenic Acid Concentration in Human Breast Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vaccenic acid concentration in human breast milk, tailored for professionals in research, science, and drug development. The document delves into quantitative data, detailed experimental methodologies, and the biological signaling pathways influenced by this compound.

Quantitative Data on this compound in Human Breast Milk

This compound (VA), a naturally occurring trans fatty acid found in ruminant fats and dairy products, is the predominant trans fatty acid in human milk[1]. Its concentration in breast milk is variable and significantly influenced by maternal diet. The following tables summarize the quantitative data on this compound levels reported in various studies.

Table 1: Influence of Maternal Diet on this compound Concentration in Mature Human Breast Milk

Maternal DietThis compound (% of total fatty acids)Study PopulationReference
Conventional (with dairy products)0.69%Gdansk, Poland[2][3][4][5]
Low in dairy products0.36%Gdansk, Poland

Table 2: this compound Concentration in Human Breast Milk Across Different Studies

Lactation StageConcentrationUnitStudy PopulationReference
Mature Milk (5-6 weeks postpartum)0.2736 ± 0.1852mg/mLNot Specified
Mature Milk1.70%% of total fatty acidsNot Specified
Mature Milk0.08%% of total fatty acidsNot Specified

Table 3: Fatty Acid Composition of Human Colostrum vs. Mature Milk

While specific comparative values for this compound are not detailed in the search results, general fatty acid profile changes are noted. Colostrum is characterized by a higher percentage of polyunsaturated fatty acids (PUFAs) and a lower percentage of saturated fatty acids compared to mature milk. One study in Turkey reported that colostrum had a higher percentage of saturated fatty acids and a lower percentage of PUFAs than mature milk. The concentration of total lipids is generally lower in colostrum (20-30 g/L) than in mature milk (around 40 g/L).

Experimental Protocols for Fatty Acid Analysis in Human Breast Milk

The analysis of fatty acids in human breast milk typically involves three main stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Sample Collection and Storage

Breast milk samples are collected from mothers, often with specifications on the timing of collection (e.g., morning, specific postpartum period). Samples are immediately frozen and stored at -20°C or -80°C until analysis to prevent lipid degradation.

Lipid Extraction

The total lipids are extracted from the milk sample. A common method is a modification of the Folch or Bligh and Dyer methods, using a mixture of chloroform and methanol.

Example Protocol for Lipid Extraction:

  • Thaw the frozen breast milk sample.

  • To a known volume of milk (e.g., 1 mL), add a larger volume of a chloroform:methanol mixture (typically 2:1, v/v).

  • Vortex the mixture vigorously to ensure thorough mixing and extraction of lipids into the organic phase.

  • Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted triglycerides and other lipids are converted to FAMEs for analysis by gas chromatography. This is a crucial step to make the fatty acids volatile.

Base-Catalyzed Transesterification:

  • Dissolve the lipid extract in a solvent like hexane or toluene.

  • Add a solution of sodium methoxide or potassium hydroxide in methanol.

  • Incubate the mixture at a specific temperature (e.g., 50°C) for a set time to allow for the transesterification reaction.

  • Neutralize the reaction with an acid (e.g., HCl or acetic acid).

  • Add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • The upper hexane layer containing the FAMEs is collected for analysis.

Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

  • To the lipid extract, add a boron trifluoride-methanol solution (e.g., 14% BF3 in methanol).

  • Heat the mixture in a sealed tube at a high temperature (e.g., 100°C) for a specified time.

  • Cool the mixture and add water and hexane.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected.

Gas Chromatography (GC) Analysis

The FAMEs are separated and quantified using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A long, polar capillary column is used for the separation of FAMEs, such as a CP-Sil 88 or an HP-88 column.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to elute the FAMEs based on their boiling points and polarity. The program typically starts at a lower temperature and gradually increases to a higher temperature.

  • Detection:

    • Flame Ionization Detector (FID): Provides quantitative data based on the response of the detector to the eluted compounds.

    • Mass Spectrometry (MS): Provides both quantitative and qualitative data by identifying the compounds based on their mass spectra. Selected Ion Monitoring (SIM) mode can be used for increased sensitivity and specificity for target fatty acids.

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard of a known concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects through interaction with key cellular signaling pathways, notably the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the endocannabinoid system.

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound acts as a partial agonist for PPARα and PPARγ. PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, regulating their transcription. This pathway is crucial for lipid metabolism and inflammation.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vaccenic_Acid This compound FABP Fatty Acid Binding Protein Vaccenic_Acid->FABP Binds PPAR PPARα / PPARγ FABP->PPAR Transports to Nucleus PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Genes (Lipid Metabolism, Inflammation) PPRE->Target_Genes Regulates Transcription

Caption: PPAR signaling pathway activated by this compound.

Endocannabinoid System

This compound can also influence the endocannabinoid system. Studies in rats have shown that this compound supplementation can increase the levels of anandamide and other N-acylethanolamines in the jejunum, while reducing levels of 2-arachidonoylglycerol (2-AG) in the liver and visceral adipose tissue. This suggests that this compound may modulate the activity of enzymes involved in the synthesis and degradation of endocannabinoids, such as Fatty Acid Amide Hydrolase (FAAH).

Endocannabinoid_Signaling Vaccenic_Acid This compound FAAH Fatty Acid Amide Hydrolase (FAAH) Vaccenic_Acid->FAAH Potentially Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_Receptor Cannabinoid Receptor 1 (CB1) Anandamide->CB1_Receptor Activates Signaling_Outcome Modulation of Inflammation and Metabolism CB1_Receptor->Signaling_Outcome

Caption: Postulated interaction of this compound with the endocannabinoid system.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the quantification of this compound in human breast milk.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample_Collection 1. Breast Milk Sample Collection Lipid_Extraction 2. Total Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization 3. Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS 4. Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Acquisition 5. Data Acquisition (Peak Identification) GC_MS->Data_Acquisition Quantification 6. Quantification (vs. Internal Standard) Data_Acquisition->Quantification Final_Result This compound Concentration Quantification->Final_Result

Caption: Workflow for this compound analysis in human breast milk.

References

An In-depth Technical Guide to the Health Effects of Vaccenic Acid Consumption from Ruminant Fats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats, has garnered significant scientific interest for its potential health effects, which appear to contrast with those of industrially produced trans fats. As the primary precursor to conjugated linoleic acid (CLA) in humans, its biological activities are multifaceted and a subject of ongoing research.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on human health, with a focus on its metabolism, and its roles in cardiovascular disease, cancer, and metabolic disorders. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Metabolism and Bioavailability of this compound

This compound is endogenously converted to cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid, by the enzyme Δ9-desaturase.[1] This bioconversion is a critical aspect of VA's biological activity, as many of its observed effects are attributed to its conversion to CLA.[1] Studies in humans have quantified this conversion rate to be approximately 19% on average, with significant interindividual differences. The bioavailability of this compound has been shown to be greater when consumed from a natural triglyceride source compared to its free fatty acid form.

Quantitative Data on this compound to CLA Conversion in Humans
Study PopulationVA IntakeDurationSerum VA Increase (from baseline)Serum RA (CLA) IncreaseConversion RateReference
Healthy Subjects (n=30)1.5 g/day 9 days94%Linear Increase~19%
Healthy Subjects (n=30)3.0 g/day 9 days307%Linear Increase~19%
Healthy Subjects (n=30)4.5 g/day 9 days620%Linear Increase~19%

Health Effects of this compound

The health implications of this compound consumption are diverse, with research pointing towards potential benefits in metabolic health and cancer, while the effects on cardiovascular health remain more complex and debated.

Cardiovascular Disease

The impact of this compound on cardiovascular risk factors is not as clear-cut as that of industrial trans fats. Some studies suggest that high intake of VA may adversely affect LDL cholesterol. A double-blind, randomized controlled trial found that a diet with ~3% of energy from VA increased total cholesterol, LDL cholesterol, and apolipoprotein B, similar to industrial trans fats. However, the same study also noted an increase in HDL cholesterol and apolipoprotein AI with VA consumption, an effect not observed with industrial trans fats. In contrast, animal studies using LDLr-/- mice have suggested that a this compound-rich butter can be protective against atherosclerosis compared to a diet rich in elaidic acid, the primary industrial trans fat.

| Study | Intervention | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Reference | | --- | --- | --- | --- | --- | --- | --- | | Gebauer et al. (2015) | ~3% energy from VA | 24 days | Increased (2-6%, P < 0.05) | Increased (2-6%, P < 0.05) | Increased (2-6%, P < 0.05) | No significant change | | | Gebauer et al. (2015) | ~3% energy from iTFA | 24 days | Increased (2-6%, P < 0.05) | Increased (2-6%, P < 0.05) | No significant change | No significant change | |

Cancer

This compound has demonstrated anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the proliferation of human cancer cell lines, including breast (MCF-7), colon (SW480), and nasopharyngeal carcinoma (5-8F and CNE-2) cells, and induce apoptosis. The anti-proliferative effects are often observed at concentrations that are physiologically achievable through diet. Recent research has also highlighted a novel mechanism where this compound enhances the ability of CD8+ T cells to infiltrate and kill cancer cells by activating the CREB signaling pathway.

| Cell Line | Treatment | Concentration | Effect | Quantitative Measure | Reference | | --- | --- | --- | --- | --- | | Nasopharyngeal Carcinoma (5-8F) | this compound | 25-200 µM | Inhibition of cell viability | EC50 = 81.5 µM | | | Nasopharyngeal Carcinoma (CNE-2) | this compound | 25-200 µM | Inhibition of cell viability | EC50 = 124 µM | | | Nasopharyngeal Carcinoma (5-8F) | this compound | 25, 50, 100 µM | Induction of apoptosis | 7.67%, 12.9%, 35% increase | | | Breast Adenocarcinoma (MCF-7) | this compound | 20 µg/mL | Reduced cell growth | Significant (P < 0.05) | | | Colon Adenocarcinoma (SW480) | this compound | 20 µg/mL | Reduced cell growth | Significant (P < 0.05) | |

Metabolic Disorders

Animal studies, particularly in the JCR:LA-cp rat model of metabolic syndrome, have consistently shown beneficial effects of this compound on lipid metabolism and insulin sensitivity. Supplementation with VA has been shown to reduce fasting triglyceride concentrations, decrease total body fat, and improve insulin sensitivity. These effects are thought to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.

| Animal Model | VA Supplementation | Duration | Key Findings | Quantitative Change | Reference | | --- | --- | --- | --- | --- | | JCR:LA-cp Rats | 1.5% (wt/wt) of diet | 3 weeks | Reduced fasting triglycerides | 40% decrease (P < 0.05) | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | Not specified | Reduced total body fat | 6% decrease | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | Not specified | Reduced mesenteric fat | 17% decrease | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | Not specified | Increased inguinal fat mass | 29% increase | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | Not specified | Decreased adipocyte size | 44% decrease | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | Not specified | Increased metabolic rate | 7% increase | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | Not specified | Lowered HOMA-IR | 59% decrease | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | 8 weeks | Reduced liver 2-AG | 83% decrease (P < 0.001) | | | JCR:LA-cp Rats | 1% (wt/wt) of diet | 8 weeks | Reduced VAT 2-AG | 86% decrease (P < 0.05) | |

Detailed Experimental Protocols

Animal Study: Dyslipidemia in JCR:LA-cp Rats
  • Animal Model: Obese and insulin-resistant JCR:LA-cp rats and their lean littermates.

  • Diet: Rats were fed a control diet or a control diet supplemented with 1.5% (wt/wt) this compound for a period of 3 weeks.

  • Analysis of Lipid Metabolism:

    • Fasting plasma lipids (triglycerides, total cholesterol) were measured using commercially available enzymatic colorimetric assays.

    • The incorporation of this compound and its conversion to CLA in adipose tissue triglycerides were measured by gas chromatography.

  • Assessment of Insulin Sensitivity: Glucose and insulin metabolism were assessed via a conscious adapted meal tolerance test procedure.

  • Inflammatory Markers: Serum inflammatory cytokine concentrations (e.g., IL-10) were measured by commercially available assays.

Human Clinical Trial: Cardiovascular Risk Factors
  • Study Design: A double-blind, randomized, crossover feeding trial.

  • Participants: 106 healthy adults.

  • Diets: Participants consumed four highly controlled diets for 24 days each. The diets were designed to replace stearic acid with approximately 3% of energy from this compound, ~3% from industrial trans fatty acids, 1% from cis-9, trans-11 CLA, or a control with 0.1% mixed TFA isomers. Total dietary fat was maintained at 34% of energy.

  • Lipoprotein Analysis: Blood samples were collected at the end of each diet period. Total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, apolipoprotein A-I, and apolipoprotein B were measured using standard enzymatic and immunoturbidimetric assays.

In Vitro Study: Cancer Cell Proliferation and Apoptosis
  • Cell Lines: Human breast adenocarcinoma (MCF-7), colon adenocarcinoma (SW480), and nasopharyngeal carcinoma (5-8F, CNE-2) cells.

  • Cell Culture: Cells were maintained in appropriate culture media (e.g., RPMI-1640 for NPC cells, EMEM for MCF-7) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 5 to 20 µg/mL or 25 to 200 µM) for specified durations (e.g., 24 to 72 hours).

  • Cell Viability Assay: Cell proliferation was assessed using assays such as the MTT assay or CCK8 assay, which measure metabolic activity.

  • Apoptosis Assay: Apoptosis was measured by methods such as DNA fragmentation analysis or flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-Akt, Bad, Bcl-2 family proteins) were determined by Western blotting using specific primary and secondary antibodies.

Analytical Methodology for this compound
  • Extraction: Lipids from biological samples (plasma, tissues, milk) are typically extracted using a chloroform:methanol mixture.

  • Derivatization: Fatty acids are converted to fatty acid methyl esters (FAMEs) for gas chromatography analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using a high-polarity capillary column (e.g., SP-2560) in a gas chromatograph coupled with a mass spectrometer. This allows for the separation and identification of different fatty acid isomers, including this compound and CLA. Silver-ion solid-phase extraction can be used to separate trans fatty acids from cis fatty acids for more accurate quantification.

Signaling Pathways Influenced by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways.

PPAR Signaling Pathway

This compound acts as a partial agonist for both PPARα and PPARγ. This activation is a key mechanism for its beneficial effects on lipid metabolism and inflammation. The binding of VA to PPARs leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

PPAR_Signaling Vaccenic_Acid This compound PPAR PPARα / PPARγ Vaccenic_Acid->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Akt_Bad_Signaling Vaccenic_Acid This compound pAkt p-Akt (Active) Vaccenic_Acid->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation pBad p-Bad (Inactive) pAkt->pBad Bad Bad Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Apoptosis Inhibits CREB_Signaling Vaccenic_Acid This compound GPR43 GPR43 Receptor Vaccenic_Acid->GPR43 Antagonizes cAMP cAMP GPR43->cAMP Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates T_Cell_Function Enhanced CD8+ T-Cell Function CREB->T_Cell_Function Promotes

References

The Interaction of Vaccenic Acid with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its potential biological activities, which stand in contrast to the adverse health effects associated with industrially produced trans fats. As a key dietary fatty acid, VA's influence on cellular metabolism and signaling is of particular importance. This technical guide provides an in-depth exploration of the interaction between this compound and nuclear receptors, a superfamily of ligand-activated transcription factors that play crucial roles in regulating gene expression involved in metabolism, inflammation, and cellular differentiation. Understanding these interactions is paramount for elucidating the mechanisms behind VA's physiological effects and for exploring its potential therapeutic applications.

This document summarizes the current state of knowledge, presenting quantitative data on receptor activation, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound and Nuclear Receptor Interaction

The following table summarizes the quantitative data available on the interaction of this compound and other relevant fatty acids with various nuclear and cell surface receptors. While direct binding affinities (Kd) and half-maximal effective concentrations (EC50) for this compound are not always available in the literature, the existing data and comparative values for other ligands provide valuable context for its activity.

ReceptorLigandAssay TypeSpeciesCell TypeQuantitative DataReference
PPARα This compoundReporter Gene AssayIn vitro-Partial agonist; similar affinity to known PPAR agonists[1]
This compoundCardiomyocyte Hypertrophy AssayIn vitroCardiomyocytesSuppression of hypertrophy at 30 µM and 100 µM[1]
GW7647 (agonist)Reporter Gene AssayHumanHepG2-[2]
Fenofibric AcidCompetitive Binding AssayHuman-IC50: 45.1 µM[2]
PPARγ This compoundReporter Gene AssayIn vitro-Partial agonist; similar affinity to known PPAR agonists[1]
This compoundCardiomyocyte Hypertrophy AssayIn vitroCardiomyocytesSuppression of hypertrophy at 30 µM and 100 µM
Rosiglitazone (agonist)Competitive Binding AssayHuman-IC50: 0.23 µM
Oleic AcidCompetitive Binding Assay--EC50: 1900 nM
Linoleic AcidCompetitive Binding Assay--EC50: 870 nM
GPR40 (FFAR1) Various Long-Chain Fatty AcidsCalcium Mobilization AssayHumanHEK293EC50 range: 1-100 µM
14,15-EETCalcium Mobilization AssayHumanHEK293EC50: 0.58 ± 0.08 µM
11,12-EETCalcium Mobilization AssayHumanHEK293EC50: 0.91 ± 0.08 µM
Arachidonic AcidCalcium Mobilization AssayHumanHEK293EC50: 3.9 ± 0.06 µM
GPR43 (FFAR2) Trans-Vaccenic AcidFunctional AssaysMouseCD8+ T cellsInactivation of the receptor
LXRα Lauric AcidReporter Gene AssayHuman-2-fold activation
Arachidonic AcidReporter Gene AssayHuman-Antagonistic effect
FXR Various Synthetic AgonistsReporter Gene Assay--Dose-dependent activation (10 nM - 100 µM)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's interaction with nuclear receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Reporter Gene Assay

This protocol is adapted from standard luciferase reporter assay methodologies used to assess the activation of PPARα and PPARγ.

Objective: To quantify the ability of this compound to activate PPARα and PPARγ transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for full-length human PPARα and PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc)

  • Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA mixture and the diluted transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the transfection complex to the cells.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound or control compounds. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Lysis and Luciferase Assay: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System. Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold activation relative to the vehicle control.

Competitive Ligand Binding Assay for PPARγ

This protocol describes a fluorescence polarization-based competitive binding assay to determine the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

Objective: To determine the IC50 value of this compound for binding to the PPARγ LBD.

Materials:

  • Recombinant human PPARγ LBD (e.g., GST-tagged)

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent analog of a known high-affinity agonist)

  • This compound (and other unlabeled competitor compounds)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a known PPARγ agonist (positive control) in the assay buffer. Prepare a solution of the PPARγ LBD and the fluorescent ligand in the assay buffer.

  • Assay Setup: In a 384-well plate, add the PPARγ LBD and the fluorescent ligand to each well. Then, add the serially diluted this compound or control compounds. Include wells with only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and PPARγ LBD without any competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol outlines a method to assess the effect of this compound on angiotensin II-induced cardiomyocyte hypertrophy.

Objective: To determine if this compound can attenuate the hypertrophic response of cardiomyocytes to a known hypertrophic stimulus.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)

  • Plating medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free maintenance medium

  • Angiotensin II (Ang II)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Culture and Plating: Isolate and culture NRVMs or plate H9c2 cells on coverslips in a 24-well plate. Allow the cells to attach and grow to a desired confluency.

  • Serum Starvation: To synchronize the cells, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce hypertrophy by adding Angiotensin II (e.g., 1 µM) to the medium, with or without this compound. Include a vehicle control group and a group treated with Ang II alone.

    • Incubate the cells for 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.

    • Quantify the cell surface area for a significant number of cells per condition (e.g., >100 cells).

  • Data Analysis: Compare the average cell surface area between the different treatment groups. A significant reduction in the Ang II-induced increase in cell size by this compound indicates an anti-hypertrophic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: PPAR Signaling Pathway Activation by this compound.

Reporter_Gene_Assay_Workflow start Start: Seed Cells transfect Transfect with Plasmids (PPAR, PPRE-Luc, Renilla) start->transfect treat Treat with this compound or Controls transfect->treat incubate Incubate (24-48h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Firefly & Renilla) lyse->measure analyze Analyze Data: Normalize & Calculate Fold Change measure->analyze end End: Determine Receptor Activation analyze->end

Caption: Experimental Workflow for a PPAR Reporter Gene Assay.

GPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VA This compound GPR40 GPR40/GPR120 VA->GPR40 Gq Gαq GPR40->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation Downstream Downstream Signaling PKC->Downstream

References

Methodological & Application

Application Note: Quantification of Vaccenic Acid Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vaccenic acid (18:1 trans-11) is a naturally occurring trans fatty acid found predominantly in dairy products and the fat of ruminant animals. Unlike industrially produced trans fatty acids, which have been linked to adverse health effects, this compound is being investigated for its potential health benefits. Accurate quantification of this compound in various matrices, including food, biological tissues, and pharmaceutical formulations, is crucial for research, quality control, and drug development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of fatty acids.[1][2] This application note provides detailed protocols for the quantification of this compound using GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

To achieve successful analysis of fatty acids by GC, a critical sample preparation step known as derivatization is necessary.[3][4] Free fatty acids are polar and have low volatility, which can lead to poor chromatographic peak shape and inaccurate quantification.[3] Derivatization converts the fatty acids into more volatile and less polar fatty acid methyl esters (FAMEs).

Experimental Protocols

This section details the methodologies for lipid extraction, derivatization to FAMEs, and subsequent analysis by GC.

Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from biological tissues and other complex matrices.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass test tubes

Procedure:

  • Weigh the sample (e.g., tissue) and place it in a glass test tube.

  • Add a 2:1 (v/v) mixture of chloroform and methanol, ensuring the total solvent volume is 20 times the sample volume (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).

  • Homogenize the sample thoroughly.

  • Add water or a 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture and then centrifuge to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, for further processing.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Two common methods for preparing FAMEs are acid-catalyzed and base-catalyzed transesterification.

Method A: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs.

Materials:

  • Boron trifluoride-methanol (BF₃-Methanol) reagent (12-14% w/w)

  • Hexane or Heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

Procedure:

  • Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.

  • Add 2 mL of BF₃-methanol reagent to the sample.

  • Tightly cap the tube and heat at 80-100°C for a duration ranging from 5 to 60 minutes. The optimal time and temperature may need to be determined for specific sample types.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.

  • Vortex vigorously to extract the FAMEs into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer containing the FAMEs to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting FAME solution is ready for GC analysis.

Method B: Base-Catalyzed Transesterification using Sodium Methoxide

This method is rapid and can be performed at room temperature.

Materials:

  • 1N Sodium Methoxide in Methanol

  • Hexane

  • Centrifuge

  • Glass test tubes

Procedure:

  • Dissolve the lipid sample (approximately 5 mg) in 1 mL of hexane in a test tube.

  • Add 50 µL of 1N sodium methoxide solution.

  • Vortex the mixture.

  • Incubate at room temperature for 5 minutes.

  • Centrifuge the sample at approximately 1600 rpm for 5 minutes.

  • The upper hexane layer containing the FAMEs is ready for injection into the GC.

Gas Chromatography (GC) Analysis

For the specific and accurate quantification of this compound, a highly polar capillary column is recommended to achieve separation from other cis and trans isomers.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column: Highly polar, such as a bis-cyanopropyl polysiloxane (e.g., SP-2560) or cyanosilicone (e.g., CP-Sil 88, HP-88) column, 100 m x 0.25 mm I.D., 0.2 µm film thickness.

GC Conditions (Example):

ParameterValue
Carrier Gas Helium
Column Flow Rate 1 mL/min
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 1:50
Oven Temperature Program Initial temperature of 120°C, hold for 1 min, ramp to 175°C at 10°C/min, hold for 10 min, ramp to 210°C at 5°C/min, hold for 5 min, ramp to 230°C at 5°C/min, and hold for 5 min.
Detector FID or MS
FID Temperature 280°C
FID Gas Flows Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup (Helium): 30 mL/min

Data Presentation

Quantitative data for this compound can be presented in tabular format for easy comparison. The following table provides an example of linearity and detection limits that can be achieved.

AnalyteLinearity (Correlation Coefficient, r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound (VA)0.99936.6613.27
Elaidic Acid (EA)0.99972.204.38
Data adapted from a study using GCxGC-TOFMS.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (e.g., Tissue, Food) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Dried_Lipid Dried Lipid Extract Lipid_Extraction->Dried_Lipid Derivatization FAMEs Synthesis (e.g., BF3-Methanol) Dried_Lipid->Derivatization FAMEs_Sample FAMEs in Organic Solvent Derivatization->FAMEs_Sample GC_Injection GC Injection FAMEs_Sample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (FID/MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Results Quantification->Report logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Biological_Sample Biological Sample Sample_Homogenization Sample Homogenization Biological_Sample->Sample_Homogenization Reagents Reagents & Solvents Lipid_Extraction Lipid Extraction Reagents->Lipid_Extraction Standards This compound Standard GC_Analysis GC Analysis Standards->GC_Analysis Sample_Homogenization->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Derivatization->GC_Analysis Chromatogram Chromatogram GC_Analysis->Chromatogram Quantitative_Data Quantitative Data Chromatogram->Quantitative_Data

References

Application Note: Protocol for Vaccenic Acid Extraction and Quantification from Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vaccenic acid (VA), or (11E)-11-octadecenoic acid, is a naturally occurring omega-7 trans fatty acid predominantly found in the fat of ruminants and in dairy products.[1] It is also the major trans fatty acid isomer found in human milk.[1] In mammals, this compound is a primary precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid, CLA), a compound with various reported biological activities.[1] Adipose tissue serves as the main storage site for fatty acids, and quantifying its this compound content is crucial for studies in nutrition, metabolic diseases, and drug development.

This application note provides a comprehensive protocol for the extraction, derivatization, and quantification of this compound from adipose tissue. The methodology involves a multi-step process: total lipid extraction using a modified Folch method, saponification to release free fatty acids from triglycerides, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

This protocol is divided into four main stages:

  • Total Lipid Extraction from Adipose Tissue

  • Saponification of Lipid Extract

  • Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • GC-MS Analysis

Part A: Total Lipid Extraction (Modified Folch Method)

The Folch method is highly effective for tissues with high lipid content (>2%) and uses a larger solvent-to-sample ratio to ensure efficient extraction.[2][3]

Materials:

  • Adipose tissue sample (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or deionized water)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Internal standard (e.g., C17:0 or a deuterated fatty acid)

Procedure:

  • Weigh approximately 50-100 mg of adipose tissue into a glass homogenization tube.

  • For accurate quantification, add a known amount of an internal standard not naturally present in the sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. This 20:1 solvent-to-sample ratio is critical for high-lipid tissues.

  • Homogenize the tissue thoroughly until no visible particulate matter remains.

  • Transfer the homogenate to a glass centrifuge tube.

  • To induce phase separation, add 0.4 mL of 0.9% NaCl solution.

  • Vortex the mixture vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • The resulting lipid extract is now ready for saponification.

Part B: Saponification of Lipid Extract

Saponification is the process of cleaving ester bonds in triglycerides using a base, which releases the fatty acids as salts.

Materials:

  • Dried lipid extract from Part A

  • 1 M KOH in 70% ethanol

  • 6 M HCl

  • Hexane

  • Water bath or heating block

Procedure:

  • To the dried lipid extract, add 1 mL of 1 M KOH in 70% ethanol.

  • Tightly cap the tube and heat at 90°C for 1 hour to ensure complete hydrolysis of triglycerides.

  • Allow the tube to cool to room temperature.

  • Acidify the reaction mixture by adding 0.2 mL of 6 M HCl to protonate the fatty acid salts, forming free fatty acids.

  • Add 1 mL of deionized water.

  • Extract the free fatty acids by adding 1 mL of hexane and vortexing thoroughly.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the free fatty acids to a new glass tube.

  • Repeat the hexane extraction (steps 6-8) two more times, pooling the hexane layers.

  • Evaporate the pooled hexane under a stream of nitrogen gas.

Part C: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are derivatized to their more volatile methyl esters for optimal analysis by GC-MS. Boron trifluoride (BF3)-methanol is a common and effective catalyst for this esterification.

Materials:

  • Dried free fatty acids from Part B

  • 12-14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Saturated NaCl solution

  • Water bath or heating block

Procedure:

  • Add 2 mL of 12% BF3-methanol solution to the dried fatty acid sample.

  • Tightly cap the tube and heat at 60°C for 10 minutes.

  • Cool the reaction tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Shake the vessel vigorously to partition the FAMEs into the non-polar hexane layer.

  • Allow the layers to settle.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis. Anhydrous sodium sulfate can be used to dry the hexane extract if necessary.

Part D: GC-MS Analysis

The separation and quantification of FAMEs, including this compound, is achieved using a highly polar capillary column in a GC-MS system.

Typical GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: Highly polar capillary column such as CP-Sil 88 (100 m x 0.25 mm) or Supelco Omegawax (30 m x 0.53 mm). These columns are essential for resolving positional and geometric isomers of fatty acids.

  • Injection Volume: 1 µL.

  • Injector Temperature: 220-250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 70°C, hold for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min. (Note: This program should be optimized for the specific column and analytes).

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with certain derivatives.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan mode for identification.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from pure standards.

Data Presentation

The following table summarizes representative data on the effects of dietary this compound on its concentration in adipose tissue, demonstrating the type of quantitative results that can be obtained using this protocol.

Dietary GroupThis compound Dose (% of diet)TissueThis compound Concentration (nmol/mg lipid)Fold Increase vs. ControlReference
Control0%Rat Mammary Gland27.5 ± SE-
VA Supplemented2%Rat Mammary Gland163.2 ± SE~5.9x
Obese Control0%Rat Adipose TissueNot specified-
Obese VA Supplemented1.5%Rat Adipose TissueNot specified1.5x

Table 1: Representative quantitative data showing the incorporation of dietary this compound into adipose tissue triglycerides in rats. Data is adapted from published studies.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Fatty Acid Liberation & Derivatization cluster_2 Analysis A 1. Adipose Tissue Homogenization B 2. Total Lipid Extraction (Folch Method) A->B C 3. Saponification (Hydrolysis of Triglycerides) B->C D 4. Methylation (FAMEs Synthesis) C->D E 5. FAMEs Purification (Hexane Extraction) D->E F 6. GC-MS Analysis E->F G 7. Data Quantification F->G

Figure 1. Experimental workflow for this compound extraction and analysis.
Metabolic Context of this compound

G VA This compound (trans-11 18:1) D9D Δ9-Desaturase Enzyme VA->D9D CLA Rumenic Acid (cis-9, trans-11 CLA) D9D->CLA Adipocyte Adipocyte Effects CLA->Adipocyte Influences Liver Hepatic Effects CLA->Liver Influences Adipocyte_Effects • Reduced Adipocyte Size • Increased Adipophilin • Increased IL-10 Liver_Effects • Reduced Lipogenesis • Reduced Chylomicron Secretion

Figure 2. Metabolic conversion of this compound and its downstream effects.

References

Application Notes and Protocols for Stable Isotope Tracing of Vaccenic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant fats, is a significant precursor to conjugated linoleic acid (CLA), which has various reported health benefits. Understanding the metabolic fate of this compound is crucial for nutritional science and drug development. Stable isotope tracers, such as ¹³C-labeled this compound, provide a powerful tool to trace the bioconversion and tissue distribution of VA in vivo without the safety concerns associated with radioisotopes. These methods offer high sensitivity and the ability to distinguish between endogenously synthesized and exogenously supplied fatty acids.[1][2][3][4] This document provides detailed application notes and protocols for designing and conducting this compound metabolism studies using stable isotope tracers.

Metabolic Pathway of this compound

This compound is primarily converted to cis-9, trans-11 conjugated linoleic acid (rumenic acid) through the action of the Δ9-desaturase enzyme.[5] This bioconversion has been confirmed in both humans and lactating dairy cattle.

Vaccenic_Acid_Metabolism VA This compound (¹³C-labeled) CLA cis-9, trans-11 CLA (¹³C-labeled) VA->CLA Bioconversion Enzyme Δ9-Desaturase Enzyme->VA

Caption: Metabolic conversion of this compound to conjugated linoleic acid.

Experimental Design and Protocols

A typical stable isotope tracing study of this compound metabolism involves the administration of a ¹³C-labeled this compound tracer, followed by the collection of biological samples at various time points to measure the enrichment of the tracer and its metabolites.

Experimental Workflow

The general workflow for a this compound stable isotope tracing study is outlined below.

Experimental_Workflow cluster_protocol Experimental Protocol Tracer_Admin Administer ¹³C-Vaccenic Acid Sample_Collection Collect Blood/Milk/Tissue Samples (Time Course) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample_Collection->Lipid_Extraction Derivatization Fatty Acid Derivatization (e.g., FAMEs) Lipid_Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data_Analysis Data Analysis and Isotope Enrichment Calculation Analysis->Data_Analysis

Caption: General workflow for a this compound stable isotope tracing experiment.

Protocol 1: In Vivo Tracing of this compound Metabolism in Humans

This protocol is adapted from studies investigating the conversion of this compound to CLA in lactating women.

1. Subject Preparation:

  • Subjects should be in good health and provide informed consent.

  • An overnight fast is required before the administration of the tracer.

2. Tracer Administration:

  • Prepare a dose of 1-¹³C-vaccenic acid (e.g., 2.5 mg/kg body weight).

  • The tracer can be administered orally, often mixed with a suitable carrier.

3. Sample Collection:

  • Collect baseline biological samples (blood, milk) before tracer administration (t=0).

  • Collect subsequent samples at timed intervals post-administration (e.g., 2, 4, 8, 12, 18, 24, and 48 hours).

4. Sample Processing and Lipid Extraction:

  • Separate plasma from blood samples by centrifugation.

  • Extract total lipids from plasma and milk using a chloroform:methanol (2:1, v/v) solution.

5. Fatty Acid Derivatization:

  • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification using a reagent like methanolic HCl or BF₃ in methanol.

  • For enhanced GC-MS analysis, FAMEs can be further converted to dimethyl disulfide and Diels-Alder adducts.

6. GC-MS Analysis:

  • Analyze the derivatized fatty acids using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., SP-2560) for optimal separation of fatty acid isomers.

  • Monitor specific ions to determine the isotopic enrichment of this compound and its metabolites.

7. Data Analysis:

  • Calculate the ¹³C enrichment in this compound and cis-9, trans-11 CLA at each time point.

  • Model the kinetic data to determine the conversion rate of this compound to CLA.

Protocol 2: In Vivo Tracing in Animal Models (Lactating Dairy Cattle)

This protocol is based on studies investigating this compound metabolism in lactating cows.

1. Animal Preparation:

  • Use healthy, lactating animals (e.g., Holstein cows).

  • If necessary, surgically fit the animals with ruminal and abomasal cannulas for direct administration of the tracer.

2. Tracer Administration:

  • Infuse a known amount of 1-¹³C-vaccenic acid (e.g., 1.5 g) directly into the abomasum to bypass ruminal biohydrogenation.

3. Sample Collection:

  • Collect blood and milk samples frequently before and after the infusion.

  • Recommended time points for milk fat analysis include 4, 8, 12, 16, and 20 hours post-infusion.

4. Sample Processing and Lipid Extraction:

  • Extract lipids from plasma and milk using the chloroform:methanol method.

  • Plasma lipids can be further fractionated into triacylglycerol (TG), cholesterol ester (CE), phospholipid (PL), and nonesterified fatty acid (NEFA) fractions.

5. Fatty Acid Derivatization and GC-MS Analysis:

  • Follow the same derivatization and GC-MS procedures as outlined in Protocol 1.

6. Data Analysis:

  • Determine the ¹³C enrichment in this compound and cis-9, trans-11 CLA in milk fat and various plasma lipid fractions.

  • Use the enrichment data to model the kinetics of this compound metabolism and its contribution to CLA synthesis.

Data Presentation

Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Isotopic Enrichment of this compound and cis-9, trans-11 CLA in Human Milk Fat Following Oral Administration of ¹³C-Vaccenic Acid

Time (hours)¹³C-Vaccenic Acid Enrichment (%)¹³C-cis-9, trans-11 CLA Enrichment (%)
00.00.0
83.1-
187.60.4

Data adapted from a study in lactating women.

Table 2: Isotopic Enrichment in Milk Fat of Lactating Dairy Cows After Abomasal Infusion of ¹³C-Vaccenic Acid

Time (hours)¹³C-Vaccenic Acid Enrichment (%)¹³C-cis-9, trans-11 CLA Enrichment (%)
43.02.6
88.36.6
124.13.4
162.21.7
200.8-
24-0.7

Data from a study in primiparous Holstein cows.

Concluding Remarks

The use of stable isotope tracers provides a robust and safe methodology for elucidating the metabolic pathways of this compound. The protocols and data presentation formats outlined in these application notes offer a standardized framework for researchers in academia and industry. Careful experimental design and precise analytical techniques are paramount for obtaining high-quality, interpretable data that can advance our understanding of fatty acid metabolism and its implications for health and disease.

References

Application of Vaccenic Acid in Cell Culture Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vaccenic acid (VA) in cell culture models. This compound, a naturally occurring trans fatty acid found in ruminant fats and dairy products, has garnered significant interest for its diverse biological activities. In vitro studies have demonstrated its potential in oncology, immunology, and metabolic research. This guide summarizes key findings, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further investigation into the cellular effects of this bioactive lipid.

Overview of this compound's Cellular Effects

This compound exerts a range of effects on various cell types, influencing critical cellular processes:

  • Anti-Cancer Activity: VA has been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and nasopharyngeal carcinoma cells.[1][2][3] It can induce apoptosis (programmed cell death) through mitochondrial-mediated pathways and enhance the anti-tumor activity of immune cells.[1][4]

  • Immunomodulation: Studies indicate that VA can modulate immune responses. It has been observed to enhance the ability of CD8+ T cells to infiltrate tumors and kill cancer cells. Furthermore, it can influence the production of cytokines, key signaling molecules in the immune system.

  • Metabolic Regulation: this compound plays a role in lipid metabolism and insulin signaling. It has been shown to ameliorate hyperlipidemia in animal models and may improve insulin secretion.

  • Anti-Inflammatory Properties: VA has demonstrated anti-inflammatory effects in certain cell culture models, such as suppressing the expression of adhesion molecules involved in inflammation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various cell culture studies on this compound.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Cancer Cells

Cell LineCancer TypeConcentrationIncubation TimeEffectReference
MCF-7Human Mammary Adenocarcinoma20 µg/mL4 daysIncreased DNA fragmentation
SW480Human Colon Adenocarcinoma20 µg/mL4 daysIncreased DNA fragmentation
HT-29Human Colon AdenocarcinomaNot specifiedNot specifiedInhibited cell growth
5-8FHuman Nasopharyngeal Carcinoma0-200 µM24 hoursDose-dependent inhibition of cell viability
CNE-2Human Nasopharyngeal Carcinoma0-200 µM24 hoursDose-dependent inhibition of cell viability

Table 2: Immunomodulatory Effects of this compound

Cell TypeModelConcentrationIncubation TimeEffectReference
Mouse SplenocytesAcute inflammation model100 µM24 hoursSuppressed induced production of TNFα
Mouse SplenocytesNormal conditions50-200 µM24 hoursInduced growth of splenocytes
CD8+ T cellsCo-culture with tumor cellsNot specifiedNot specifiedEnhanced ability to infiltrate tumors and kill cancer cells

Table 3: Effects of this compound on Other Cellular Processes

Cell Line/TypeProcess InvestigatedConcentrationIncubation TimeEffectReference
K562, JK1Erythroid differentiation50 µM24-96 hoursIncreased γ-globin mRNA levels
Human IsletsInsulin secretionNot specifiedNot specifiedIncreased mRNA expression of GPR40 and REG-1ɑ
HMECAdhesion molecule expression50 µg/mL18 hoursSuppressed TNF-α induced VCAM-1 and ICAM-1 expression
Caco-2Intestinal inflammation100 µM24 hoursIncreased concentrations of anandamide and other N-acylethanolamines

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cell culture.

Preparation of this compound Stock Solution

The solubility of fatty acids in aqueous culture media can be challenging. A common method involves the use of a carrier molecule like bovine serum albumin (BSA).

Materials:

  • This compound (powder)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

Protocol:

  • Dissolve this compound in a small amount of ethanol or DMSO to create a concentrated stock solution.

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free culture medium.

  • While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. This allows the fatty acid to bind to the albumin, increasing its solubility and stability in the aqueous environment.

  • Incubate the VA-BSA complex at 37°C for 30-60 minutes to ensure complete binding.

  • Sterile-filter the final solution before adding it to cell cultures.

  • Note: It is crucial to include a vehicle control (BSA solution with the same amount of ethanol or DMSO) in all experiments.

Cell Viability and Proliferation Assay (CCK8 Assay)

This protocol is adapted from a study on nasopharyngeal carcinoma cells.

Materials:

  • Target cancer cell lines (e.g., 5-8F, CNE-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well culture plates

  • This compound-BSA complex

  • CCK8 assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours.

  • Replace the medium with serum-free medium containing different concentrations of the this compound-BSA complex (e.g., 0, 25, 50, 100, 200 µM). Include a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Add the CCK8 solution to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used to assess apoptosis in nasopharyngeal carcinoma cells.

Materials:

  • Target cancer cell lines

  • 6-well culture plates

  • This compound-BSA complex

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 60-70% confluence.

  • Treat the cells with the desired concentrations of the this compound-BSA complex for the specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on protein expression in signaling pathways, such as the Akt/Bad pathway.

Materials:

  • Target cell lines

  • This compound-BSA complex

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Bad, anti-Bad, anti-Bcl-2, anti-procaspase-9)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Cellular Mechanisms

The following diagrams illustrate key signaling pathways and experimental workflows related to the application of this compound in cell culture.

G cluster_0 Cell Proliferation & Apoptosis VA This compound pAkt p-Akt (decreased) VA->pAkt Bcl2 Bcl-2 (down-regulated) VA->Bcl2 Procaspase9 Procaspase-9 (down-regulated) VA->Procaspase9 pBad p-Bad (decreased) pAkt->pBad Apoptosis Apoptosis (induced) pBad->Apoptosis inhibition removed Bcl2->Apoptosis inhibition removed Procaspase9->Apoptosis activation reduced Proliferation Cell Proliferation (inhibited) Apoptosis->Proliferation

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

G cluster_1 Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Incubate 24 hours A->B C Treat with This compound B->C D Incubate (e.g., 24 hours) C->D E Add CCK8 reagent D->E F Measure Absorbance E->F

Caption: Workflow for assessing cell viability after this compound treatment.

G cluster_2 Logical Relationships of this compound's Effects cluster_3 VA This compound AntiCancer Anti-Cancer Effects VA->AntiCancer Immuno Immunomodulation VA->Immuno Metabolic Metabolic Regulation VA->Metabolic Apoptosis Induces Apoptosis AntiCancer->Apoptosis Proliferation Inhibits Proliferation AntiCancer->Proliferation TCell Enhances CD8+ T-cell activity Immuno->TCell Cytokine Modulates Cytokine Production Immuno->Cytokine Lipid Regulates Lipid Metabolism Metabolic->Lipid Insulin Improves Insulin Secretion Metabolic->Insulin

Caption: Interrelated biological effects of this compound in cell models.

References

Application Notes & Protocols for the Separation of Vaccenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of vaccenic acid isomers, critical for research in nutrition, metabolic diseases, and drug development. This compound ((11E)-11-octadecenoic acid) and its isomers, such as cis-vaccenic acid ((11Z)-11-octadecenoic acid) and other positional and geometric isomers like oleic and elaidic acid, present analytical challenges due to their structural similarity.[1] Accurate separation and quantification are paramount for understanding their distinct biological roles.[2]

I. Introduction to Analytical Techniques

The separation of this compound isomers is predominantly achieved through chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most established methods.[3] Capillary electrophoresis (CE) has emerged as a powerful alternative offering rapid analysis times.[4] Coupling these separation techniques with mass spectrometry (MS) is crucial for definitive isomer identification.[5]

Key considerations for method selection include:

  • Sample Matrix: The complexity of the biological or food matrix will dictate the extent of sample preparation required.

  • Isomer(s) of Interest: The specific isomers to be resolved will influence the choice of chromatographic column and conditions.

  • Quantitative vs. Qualitative Analysis: The need for accurate quantification will determine the choice of detection and calibration strategies.

II. Gas Chromatography (GC)

GC, particularly with highly polar capillary columns, is a cornerstone for fatty acid isomer analysis. The methodology typically involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Application Note: GC-FID for Routine Quantification

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for the quantitative analysis of total trans-18:1 isomers, including this compound, in various food and biological samples. While complete resolution of all positional and geometric isomers can be challenging, optimized conditions on long, highly polar columns can provide accurate quantification of the major isomers.

Experimental Protocol: GC Separation of FAMEs

This protocol outlines a general procedure for the analysis of this compound isomers as FAMEs using a highly polar capillary column.

1. Sample Preparation (Lipid Extraction and Derivatization):

  • Lipid Extraction: Extract total lipids from the sample using a mixture of chloroform and methanol (2:1, v/v). The sample is homogenized with the solvent mixture, followed by phase separation and collection of the organic layer containing the lipids. The solvent is then evaporated under a stream of nitrogen.

  • Saponification and Methylation (to FAMEs):

    • To the extracted fat (e.g., 20 mg), add 2 mL of 0.5 M methanolic sodium hydroxide.

    • Heat the mixture at 100°C for 5 minutes and then cool to room temperature.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat again at 100°C for 5 minutes.

    • After cooling, add 2 mL of isooctane and 2 mL of a saturated sodium chloride solution.

    • Vortex for 1 minute to extract the FAMEs into the isooctane layer.

    • Transfer the upper isooctane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 6890N GC system or equivalent.

  • Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent highly polar cyanopropyl column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Split/splitless injector at 230°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp: 5°C/min to 230°C.

    • Hold at 230°C for a sufficient time to elute all components.

  • Detector: Flame Ionization Detector (FID) at 250°C.

3. Data Analysis:

  • Identify FAME peaks by comparing their retention times with those of authentic standards.

  • Quantify individual FAMEs using an internal standard method.

Quantitative Data Summary: GC Methods
ParameterValueReference
Method GC-FID
LinearityNot Specified
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)Not Specified
Method Precision
Intra-day Repeatability (RSD)1.8 - 8.9%
Inter-day Reproducibility (RSD)3.9 - 8.1%

III. High-Performance Liquid Chromatography (HPLC)

HPLC offers complementary selectivity to GC for the separation of this compound isomers. Silver-ion HPLC (Ag+-HPLC) is particularly powerful for separating isomers based on the degree of unsaturation and the geometry of the double bonds. Reversed-phase HPLC can also be employed, especially for separating positional isomers.

Application Note: Silver-Ion HPLC for Enhanced Isomer Resolution

Silver-ion chromatography provides exceptional resolution of cis and trans fatty acid isomers, which often co-elute in other systems. This technique can be used as a pre-fractionation step before GC analysis for a more detailed isomeric profile, or as a standalone analytical method.

Experimental Protocol: Ag+-HPLC Prefractionation of FAMEs

This protocol describes the separation of cis and trans C18:1 FAME isomers using a silver-ion solid-phase extraction (Ag+-SPE) cartridge, which can be adapted for HPLC columns.

1. Sample Preparation:

  • Prepare FAMEs from the lipid extract as described in the GC protocol.

2. Silver-Ion Solid-Phase Extraction (Ag+-SPE):

  • Cartridge: Use a commercially available silver-ion SPE cartridge.

  • Elution:

    • Load the FAME sample onto the conditioned cartridge.

    • Elute different fractions using solvents of increasing polarity. Typically, trans isomers elute before cis isomers.

    • Collect the fractions containing the isomers of interest.

  • Analysis: Analyze the collected fractions by GC-FID as described previously to determine the isomeric profile.

Experimental Protocol: Reversed-Phase HPLC-MS

This protocol outlines the separation of this compound from its positional isomers using a C18 column coupled to a mass spectrometer.

1. Sample Preparation:

  • Extract lipids as described previously. Derivatization to FAMEs is not always necessary for HPLC-MS but can improve chromatographic performance. For underivatized fatty acids, dissolve the lipid extract in a suitable organic solvent.

2. HPLC-MS Conditions:

  • LC System: Shimadzu Prominence LC system or equivalent.

  • Column: BEH C18 (100 x 3.0 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 1 mM ammonium acetate and 0.01% ammonia.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: ZenoTOF 7600 system or equivalent, operated in negative electrospray ionization (ESI) mode for underivatized fatty acids or positive mode if derivatized.

  • Data Acquisition: Acquire data in full scan mode and use tandem MS (MS/MS) for structural confirmation.

Quantitative Data Summary: HPLC Methods

Quantitative data for HPLC separation of this compound isomers is highly method-dependent. The following provides an example for a specific application.

ParameterValueReference
Method HPLC-ESI-MS/MS with Derivatization
LinearityNot specified
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified
Note: This method focuses on identification and structural characterization.

IV. Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that offers advantages such as short analysis times and simple sample preparation. Micellar electrokinetic chromatography (MEKC) and capillary zone electrophoresis (CZE) are common modes used for fatty acid analysis.

Application Note: CZE for Rapid Screening of Vaccenic and Elaidic Acids

Capillary zone electrophoresis with UV detection can be used as a rapid screening method for the simultaneous detection of elaidic acid (C18:1 trans-9) and this compound (C18:1 trans-11) in dairy products. This can be valuable for detecting adulteration with hydrogenated vegetable fats.

Experimental Protocol: CZE-UV for trans-Fatty Acid Isomers

1. Sample Preparation (Saponification):

  • Perform a simple saponification of the sample to liberate the fatty acids.

  • Dilute the resulting solution in the background electrolyte before injection.

2. CZE-UV Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused silica capillary (e.g., 50 cm effective length, 50-100 µm i.d.).

  • Background Electrolyte (BGE): 10 mmol/L heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, 24 mmol/L sodium tetraborate buffer, 45% methanol, and 15% acetonitrile.

  • Voltage: +30 kV.

  • Temperature: 15°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 10 s).

  • Detection: Direct UV detection at an appropriate wavelength (e.g., 231 nm for conjugated systems or using indirect detection).

Quantitative Data Summary: CE Methods
ParameterValueReference
Method CZE-UV
LinearityNot specified
Limit of Detection (LOD)Elaidic Acid: 0.0163 mmol/L
This compound: 0.0169 mmol/L
Limit of Quantification (LOQ)Not specified

V. Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Biological or Food Sample LipidExtract Lipid Extraction (e.g., Chloroform/Methanol) Sample->LipidExtract FAMEs Derivatization (Saponification & Methylation) LipidExtract->FAMEs GC Gas Chromatograph (Highly Polar Column) FAMEs->GC FID Flame Ionization Detector (FID) GC->FID Data Data Acquisition & Quantification FID->Data

Caption: Workflow for GC-FID analysis of this compound isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Biological or Food Sample LipidExtract Lipid Extraction Sample->LipidExtract HPLC HPLC System (e.g., Reversed-Phase) LipidExtract->HPLC MS Mass Spectrometer (ESI-MS/MS) HPLC->MS Data Data Acquisition & Identification MS->Data

Caption: Workflow for HPLC-MS analysis of this compound isomers.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Dairy Product Sample Saponified Saponification Sample->Saponified CE Capillary Electrophoresis System Saponified->CE UV UV Detector CE->UV Data Data Acquisition & Screening UV->Data

Caption: Workflow for CZE-UV screening of this compound isomers.

VI. Conclusion

The choice of analytical technique for the separation of this compound isomers depends on the specific research question. GC with highly polar columns remains the gold standard for robust quantification. HPLC, particularly Ag+-HPLC, provides superior resolution for complex mixtures of isomers. CE offers a rapid and efficient alternative for screening purposes. For unambiguous identification, coupling these separation techniques with mass spectrometry is indispensable. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate methodology for their analytical needs.

References

Application Note: Quantification of Vaccenic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (C18:1 n-7) is a naturally occurring trans fatty acid found in ruminant fats, such as milk and beef. It is also a precursor to conjugated linoleic acid (CLA), which is known for its various health benefits.[1][2] Emerging research suggests that this compound itself may have biological activities, including potential roles in cardiovascular health and cancer.[1][3] For instance, higher plasma levels of cis-vaccenic acid have been associated with a lower risk of heart failure with antecedent coronary heart disease.[3] Conversely, some epidemiological studies suggest a possible link between this compound intake and increased cancer risk. Given these diverse biological implications, accurate and sensitive quantification of this compound in human plasma is crucial for clinical and research applications. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

This section details the methodology for the quantification of this compound in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • This compound standard (Cayman Chemical)

  • Internal Standard (IS): Palmitic acid-d3 (or other suitable deuterated fatty acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (EDTA or heparinized)

  • Ultrapure water

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to efficiently extract this compound from plasma while minimizing matrix effects.

  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL Palmitic acid-d3 in methanol) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: To the supernatant, add 600 µL of hexane/isopropanol (3:2, v/v). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer (containing the lipids) to a new tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B, 1-8 min: 30-100% B, 8-10 min: 100% B, 10-10.1 min: 100-30% B, 10.1-12 min: 30% B

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 281.2281.2 (quantifier), 237.2 (qualifier)5
Palmitic acid-d3 (IS) 258.3258.35

Note: The product ion for the quantifier is often the precursor ion itself for fatty acids in negative mode due to stable carboxylate anions.

Data Presentation

The following table summarizes representative quantitative data for this compound in human plasma from published studies.

PopulationPlasma FractionMean Concentration (as % of total fatty acids)Study Reference
Healthy Male Physicians (Cases with HF)Phospholipid1.39 ± 0.23
Healthy Male Physicians (Controls)Phospholipid1.42 ± 0.21
Healthy Men (Control Diet)PhosphatidylcholineNot specified, baseline values
Healthy Men (CLA-enriched Diet)PhosphatidylcholineIncreased by 65% from baseline
Healthy Men (Control Diet)TriacylglycerolNot specified, baseline values
Healthy Men (CLA-enriched Diet)TriacylglycerolIncreased by 98% from baseline

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip cent1 Centrifugation precip->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction (Hexane/Isopropanol) supernatant->lle cent2 Centrifugation lle->cent2 organic Collect Organic Layer cent2->organic dry Dry Down (Nitrogen) organic->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Simplified Signaling Pathway of this compound Metabolism

signaling_pathway cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_signaling Cellular Signaling diet Ruminant Fats (e.g., Dairy, Beef) va This compound (trans-11 18:1) diet->va Absorption cla Conjugated Linoleic Acid (CLA) (cis-9, trans-11) va->cla Conversion mtorc2 mTORC2-Akt-FoxO1 Pathway va->mtorc2 inflammation Anti-inflammatory Effects va->inflammation ppar PPAR Activation cla->ppar elongase ELOVL5 elongase->va desaturase Δ9-Desaturase desaturase->cla

References

Application Notes and Protocols for Developing a Vaccenic Acid-Enriched Diet for Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and utilizing a vaccenic acid (VA)-enriched diet in murine models to study its effects on metabolic and cellular pathways. The protocols outlined below are based on established methodologies from various research studies and are intended to serve as a detailed resource for designing and executing experiments in this area.

Introduction

This compound (VA), a naturally occurring trans fatty acid found in ruminant fats, has garnered significant interest for its potential biological activities. Unlike industrially produced trans fats, VA is being investigated for its roles in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Murine models are invaluable tools for elucidating the in vivo effects of dietary VA supplementation. These notes provide protocols for diet preparation, key in vivo and ex vivo analyses, and an overview of the signaling pathways potentially modulated by this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound-enriched diets in murine models. These tables are intended to provide a comparative overview of the reported physiological changes.

Table 1: Effects of this compound-Enriched Diets on Body and Organ Weights in Murine Models

Murine ModelDiet CompositionDurationChange in Body WeightChange in Liver WeightChange in Adipose Tissue WeightReference
C57BL/6 Mice0.5% TVA in diet4 weeksDecreased (P<0.05)Decreased (P<0.05)Decreased (Mediastinal, P<0.05)[1]
LDLr-/- MiceVaccenic butter-rich diet14 weeksNo significant differenceNot reportedNot reported[2]
C57BL/6J MiceHigh-fat diet with VA+RA-enriched beef fat (EHF) vs. High-fat control (CHF)19 weeksNo significant difference between EHF and CHFIncreased in EHF vs. CHF (P<0.05)No significant difference between EHF and CHF[3][4]
JCR:LA-cp Rats1.5% (w/w) VA supplement3 weeksNo significant differenceNot reportedNo significant difference[5]

Table 2: Effects of this compound-Enriched Diets on Plasma Lipids in Murine Models

Murine ModelDiet CompositionDurationChange in Total CholesterolChange in TriglyceridesChange in LDL CholesterolChange in HDL CholesterolReference
LDLr-/- MiceVaccenic butter-rich diet with 2% cholesterol (CH+VB) vs. regular butter with cholesterol (CH+RB)14 weeksLower in CH+VB vs. CH+RB (P<0.001)Lower in CH+VB vs. CH+RB (P<0.001)Not reportedNot reported
C57BL/6 Mice0.5% TVA in diet4 weeksNot reportedNot reportedLowest in TVA group (P<0.05)Not reported
JCR:LA-cp Rats1.5% (w/w) VA supplement3 weeksNo significant difference40% decrease (P<0.05)Not reportedNot reported
C57BL/6J MiceHigh-fat diet with VA+RA-enriched beef fat (EHF) vs. High-fat control (CHF)19 weeksNot reportedNot reportedNot reportedNot reported

Table 3: Effects of this compound-Enriched Diets on Glucose Homeostasis in Murine Models

Murine ModelDiet CompositionDurationChange in Fasting GlucoseChange in Fasting InsulinGlucose Tolerance Test (GTT)Insulin Tolerance Test (ITT)Reference
C57BL/6J MiceHigh-fat diet with VA+RA-enriched beef fat (EHF) vs. High-fat control (CHF)19 weeksNo significant difference between EHF and CHFNo significant difference between EHF and CHFHigher AUC in EHF vs. CHF (P<0.05)Not reported
C57BL/6J MiceHigh-fat diet with 6% kcal from pure TVA (HFD-TVA) vs. Low-fat diet (LFD)19 weeksNot reportedNot reportedGreater glucose intolerance in HFD-TVA vs. LFD (P<0.05)Not reported
Type 2 Diabetes Rat ModelVA dietary supplementation8 weeksNot reportedIncreased plasma C-peptideIncreased glucose turnoverNot reported

Experimental Protocols

Preparation of a this compound-Enriched Diet

Objective: To prepare a homogenous and stable diet containing a specified concentration of this compound for administration to murine models.

Materials:

  • Standard rodent chow (powdered)

  • This compound (high purity)

  • Corn oil or other suitable lipid vehicle

  • Mixer (e.g., V-blender or planetary mixer)

  • Pellet maker (optional)

  • Storage containers (airtight, light-protected)

Protocol:

  • Determine Diet Composition: Decide on the final concentration of this compound in the diet (e.g., 0.5-2% w/w). The control diet should be identical to the experimental diet but without the added this compound. Ensure both diets are isocaloric.

  • VA Preparation: If using pure this compound, it is recommended to first dissolve it in a lipid vehicle like corn oil to ensure even distribution. Gently warm the oil to facilitate dissolution, but avoid high temperatures that could cause oxidation.

  • Mixing:

    • For small-scale preparations, use a mortar and pestle or a small blender. First, mix the VA-oil mixture with a small portion of the powdered chow.

    • Gradually add the remaining powdered chow in increments, mixing thoroughly after each addition to ensure homogeneity.

    • For larger batches, a V-blender or planetary mixer is recommended.

  • Pelleting (Optional): If pelleted food is required, use a laboratory-scale pellet maker. This can help reduce food spillage and allow for more accurate measurement of food intake.

  • Storage: Store the prepared diets in airtight, light-protected containers at 4°C to minimize lipid oxidation. For long-term storage, -20°C is recommended.

Note: Alternatively, custom diets can be ordered from commercial suppliers who specialize in research animal diets. This ensures precise formulation, homogeneity, and quality control.

In Vivo Metabolic Assessments

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Protocol:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

  • Administer a 2 g/kg body weight solution of D-glucose via intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.

Objective: To assess the systemic response to insulin.

Protocol:

  • Fast mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0).

  • Administer human insulin at a dose of 0.75-1.0 U/kg body weight via IP injection.

  • Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.

  • Plot the percentage decrease in blood glucose from baseline over time.

Ex Vivo Tissue and Blood Analysis

Objective: To visualize and quantify lipid accumulation in the liver.

Protocol:

  • Euthanize mice and immediately excise the liver.

  • Embed a small piece of the liver in Optimal Cutting Temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.

  • Cut 5-10 µm thick cryosections and mount them on slides.

  • Fix the sections in 10% formalin for 10 minutes.

  • Rinse with distilled water and then with 60% isopropanol.

  • Stain with freshly prepared Oil Red O solution for 15 minutes.

  • Differentiate in 60% isopropanol.

  • Counterstain with hematoxylin.

  • Mount with an aqueous mounting medium.

  • Capture images using a light microscope and quantify the lipid droplet area using image analysis software.

Objective: To determine the fatty acid composition of tissues and plasma.

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of tissue (e.g., 50-100 mg of liver) in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Resuspend the dried lipids in a known volume of toluene.

    • Add methanolic HCl or boron trifluoride-methanol and incubate at 60-100°C for 1-2 hours to convert fatty acids to their methyl esters.

    • Add water and hexane, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • Gas Chromatography Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like BPX70).

    • Use a temperature program that allows for the separation of different FAMEs.

    • Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.

Objective: To quantify the mRNA expression of target genes involved in lipid metabolism and inflammation.

Protocol:

  • RNA Extraction: Isolate total RNA from tissues (e.g., liver, adipose tissue) using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest (e.g., Pparg, Srebf1, Fasn, Acaca, Tnf, Il6), and a SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR machine.

    • Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh, Actb).

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in metabolism and cellular function.

vaccenic_acid_signaling VA This compound GPR40 GPR40 VA->GPR40 Activates PPARg PPARγ VA->PPARg Activates Anandamide_pathway Anandamide Biosynthesis VA->Anandamide_pathway Influences PLC Phospholipase C (PLC) GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Binds Gene_expression Target Gene Expression PPRE->Gene_expression Lipid_metabolism Lipid Metabolism Adipogenesis Gene_expression->Lipid_metabolism Anandamide Anandamide Anandamide_pathway->Anandamide CB1R CB1 Receptor Anandamide->CB1R Activates Anti_inflammatory Anti-inflammatory Effects CB1R->Anti_inflammatory

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Murine Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of a this compound-enriched diet in mice.

experimental_workflow start Start: Acclimatize Mice diet_prep Prepare Control and VA-Enriched Diets start->diet_prep randomization Randomize Mice into Dietary Groups start->randomization diet_prep->randomization feeding_period Dietary Intervention Period (e.g., 4-19 weeks) randomization->feeding_period in_vivo_monitoring In Vivo Monitoring: - Body Weight - Food Intake feeding_period->in_vivo_monitoring metabolic_tests Metabolic Testing: - GTT - ITT feeding_period->metabolic_tests euthanasia Euthanasia and Tissue/Blood Collection metabolic_tests->euthanasia ex_vivo_analysis Ex Vivo Analysis euthanasia->ex_vivo_analysis histology Liver Histology (Oil Red O) ex_vivo_analysis->histology biochemistry Plasma Biochemistry: - Lipids - Glucose/Insulin ex_vivo_analysis->biochemistry gc_analysis Tissue Lipid Profiling (GC) ex_vivo_analysis->gc_analysis gene_expression Gene Expression (qPCR) ex_vivo_analysis->gene_expression data_analysis Data Analysis and Interpretation histology->data_analysis biochemistry->data_analysis gc_analysis->data_analysis gene_expression->data_analysis

Caption: A typical experimental workflow for murine studies.

Logical Relationship of Key Cellular Processes

This diagram illustrates the interplay between the key cellular processes affected by this compound.

cellular_processes va_diet This compound Enriched Diet va_uptake Cellular Uptake of VA va_diet->va_uptake pparg_activation PPARγ Activation va_uptake->pparg_activation gpr40_signaling GPR40 Signaling va_uptake->gpr40_signaling endo_system Endocannabinoid System Modulation va_uptake->endo_system gene_reg Transcriptional Regulation pparg_activation->gene_reg glucose_homeo Improved Glucose Homeostasis gpr40_signaling->glucose_homeo inflammation_mod Modulation of Inflammation endo_system->inflammation_mod lipid_meta Altered Lipid Metabolism gene_reg->lipid_meta phenotype Physiological Outcome lipid_meta->phenotype glucose_homeo->phenotype inflammation_mod->phenotype

Caption: Interplay of cellular processes affected by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Vaccenic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activities of vaccenic acid (VA). The protocols and supporting information are designed to assist researchers in investigating the anti-cancer, anti-inflammatory, and metabolic effects of this naturally occurring trans fatty acid.

Anti-Cancer Activity of this compound

This compound has demonstrated promising anti-cancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate key parameters such as EC50.

Recommended Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods widely used to assess cell metabolic activity, which is indicative of cell viability.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineAssayConcentration (µM)Incubation Time (h)ObservationEC50 (µM)Citation
5-8F (Nasopharyngeal Carcinoma)CCK-825, 50, 100, 20024Dose-dependent inhibition of cell viability81.5[1]
CNE-2 (Nasopharyngeal Carcinoma)CCK-825, 50, 100, 20024Dose-dependent inhibition of cell viability124[1]
MCF-7 (Breast Cancer)MTT50, 100, 20072Dose-dependent inhibition of cell viabilityNot Reported

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired concentrations (e.g., 10, 25, 50, 100, 200 µM) in serum-free medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest VA concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve to determine the EC50 value.

Apoptosis Assays

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Recommended Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Western blotting for key apoptosis-related proteins can further elucidate the mechanism.

Table 2: Induction of Apoptosis by this compound

Cell LineAssayConcentration (µM)Incubation Time (h)% Apoptotic Cells (Compared to Control)Citation
5-8FAnnexin V/PI25, 50, 100247.67%, 12.9%, 35%[1]
CNE-2Annexin V/PI25, 50, 1002412.9%, 15.1%, 22.3%[1]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in nasopharyngeal carcinoma cells by inhibiting the Akt signaling pathway, which leads to the dephosphorylation of Bad and subsequent activation of the mitochondrial apoptotic cascade.[1]

VA This compound pAkt p-Akt (Active) VA->pAkt Inhibits Akt Akt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Anti-Inflammatory Activity of this compound

This compound exhibits anti-inflammatory effects by modulating the production of inflammatory cytokines.

Cytokine Production Assay

Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines in immune cells.

Recommended Assay: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in cell culture supernatants.

Table 3: Effect of this compound on Cytokine Production

Cell TypeStimulantCytokineConcentration of VA (µM)ObservationCitation
Mouse SplenocytesLPSTNF-α100Suppression of induced production
Mouse SplenocytesNoneTNF-α100Increased production
Mouse SplenocytesNoneIL-10100Increased production

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment: Culture immune cells (e.g., macrophages like RAW 264.7 or primary splenocytes) and treat them with different concentrations of this compound for a predetermined time (e.g., 24 hours). In some experiments, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL).

  • Supernatant Collection: After incubation, centrifuge the cell culture plates and collect the supernatant.

  • ELISA Procedure:

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Metabolic Regulation by this compound

This compound influences metabolic processes, in part, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40).

PPAR Activation Assay

Objective: To determine if this compound can activate PPARα and PPARγ.

Recommended Assay: A luciferase reporter gene assay is a common and effective method to measure the transcriptional activity of nuclear receptors like PPARs.

Experimental Protocol: PPAR Luciferase Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR expression vector (e.g., pCMX-hPPARγ), a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene (e.g., pPPRE-luc), and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction of luciferase activity compared to the vehicle control.

Signaling Pathway: PPARγ Activation by this compound

This compound acts as a partial agonist for PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to PPREs in the promoter region of target genes, leading to the regulation of genes involved in lipid metabolism and inflammation.

VA This compound PPARg PPARγ VA->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Promoter Region) PPARg_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CD36, FABP4) PPRE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription

Caption: PPARγ activation pathway by this compound.

GPR40 Activation Assay

Objective: To assess the activation of GPR40 by this compound.

Recommended Assay: A calcium flux assay is a suitable method to measure the activation of GPR40, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Culture cells expressing GPR40 (e.g., CHO-K1 or HEK293 cells stably expressing GPR40).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Treatment: Place the plate in a fluorescence plate reader and add different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the extent of GPR40 activation.

Signaling Pathway: GPR40 Activation by this compound

This compound activates GPR40, which couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium, which in pancreatic β-cells, promotes insulin secretion.

VA This compound GPR40 GPR40 VA->GPR40 Binds and Activates Gq Gαq/11 GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Insulin Insulin Secretion (in β-cells) Ca2->Insulin

Caption: GPR40 signaling pathway activated by this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's biological activity.

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation cluster_3 Data Analysis & Interpretation CellViability Cell Viability Assay (MTT/CCK-8) Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis If cytotoxic Cytokine Cytokine Profiling (ELISA) CellViability->Cytokine If immunomodulatory WesternBlot Western Blot (Signaling Proteins) Apoptosis->WesternBlot Cytokine->WesternBlot ReporterAssay Reporter Gene Assay (PPAR activation) WesternBlot->ReporterAssay CalciumAssay Calcium Flux Assay (GPR40 activation) WesternBlot->CalciumAssay DataAnalysis Data Analysis (EC50, Statistical Tests) ReporterAssay->DataAnalysis CalciumAssay->DataAnalysis

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Supplementing Cell Culture Media with Vaccenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant fats, is gaining significant interest in biomedical research. As a precursor to conjugated linoleic acid (CLA), it has demonstrated a range of biological activities, including anti-cancer properties, metabolic regulation, and immune modulation.[1][2][3][4] In vitro cell culture studies are crucial for elucidating the molecular mechanisms underlying these effects. This document provides a detailed protocol for the preparation and application of this compound-supplemented cell culture media, intended for researchers, scientists, and drug development professionals.

This compound has been shown to inhibit the proliferation of various cancer cell lines, including nasopharyngeal, breast, and colon cancer cells, often by inducing apoptosis.[1] Mechanistically, VA acts as a partial agonist for peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ) and as a ligand for G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of these receptors initiates downstream signaling cascades that influence gene expression related to cell cycle, apoptosis, and metabolism.

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions like cell culture media. Therefore, a proper solubilization and delivery method is critical for obtaining reproducible and meaningful experimental results. The following protocol details the preparation of a this compound-BSA complex for efficient delivery to cultured cells.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
Cell Line TypeEffective Concentration Range (µM)Observed EffectsCitations
Nasopharyngeal Carcinoma (5-8F, CNE-2)25 - 200Inhibition of cell viability, induction of apoptosis.
Human Mammary Adenocarcinoma (MCF-7)20 µg/mL (~70 µM)Inhibition of proliferation, increased DNA fragmentation.
Cardiomyocytes30 - 100Suppression of hypertrophy (PPAR-α and PPAR-γ dependent).
Table 2: Summary of this compound Effects on Key Signaling Molecules
Cell TypeTarget MoleculeEffectPathwayCitations
Nasopharyngeal Carcinomap-Akt, p-Bad (Ser-136, Ser-112)DecreaseAkt Signaling / Apoptosis
GeneralPPAR-α, PPAR-γPartial AgonistLipid Metabolism, Inflammation
Pancreatic β-cellsGPR40 (FFAR1)AgonistInsulin Secretion
CD8+ T cellsCREB pathwayActivationAnti-tumor Immunity

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder, high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Vortex mixer

Methodology:

  • In a sterile biosafety cabinet, weigh out the desired amount of this compound powder.

  • Dissolve the this compound in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.2% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Preparation of this compound-BSA Conjugate and Supplemented Media

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA) powder

  • Serum-free basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile water for injection or cell culture grade water

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes (50 mL)

  • Water bath or incubator set to 37°C

  • Magnetic stirrer and stir bar (optional)

Methodology:

  • Prepare a BSA solution: In a sterile biosafety cabinet, dissolve fatty acid-free BSA in serum-free basal medium to a final concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of medium. Gentle warming to 37°C can aid dissolution. Do not vortex vigorously as this can denature the protein.

  • Sterilize the BSA solution: Sterile-filter the 10% BSA solution using a 0.22 µm syringe filter into a new sterile 50 mL conical tube.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution and the complete cell culture medium (containing serum, if required) to 37°C.

    • In a separate sterile tube, dilute the this compound stock solution (from Protocol 1) in serum-free medium.

    • Slowly add the diluted this compound to the pre-warmed 10% BSA solution while gently swirling or stirring. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for the complex to form.

  • Prepare the Final Supplemented Medium:

    • Add the prepared this compound-BSA complex to the pre-warmed complete cell culture medium to achieve the desired final concentration of this compound (e.g., 25, 50, 100 µM).

    • For example, to make 50 mL of medium with a final concentration of 100 µM this compound, add the appropriate volume of the VA-BSA complex.

  • Prepare Control Media:

    • Vehicle Control: Prepare a medium containing the BSA-complex solution without this compound, but with an equivalent amount of DMSO.

    • Untreated Control: Use the standard complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared this compound-supplemented medium or control media.

  • Incubate the cells for the desired experimental duration.

Visualizations

G cluster_prep Stock Solution Preparation cluster_conjugate VA-BSA Complex Formation cluster_final Final Medium Preparation VA_powder This compound Powder Stock_Sol 100 mM VA Stock Solution VA_powder->Stock_Sol Dissolve DMSO DMSO (Solvent) DMSO->Stock_Sol VA_BSA_Complex VA-BSA Complex Stock_Sol->VA_BSA_Complex Add slowly BSA_powder Fatty Acid-Free BSA BSA_Sol 10% BSA Solution BSA_powder->BSA_Sol SF_Medium Serum-Free Medium SF_Medium->BSA_Sol BSA_Sol->VA_BSA_Complex Incubate at 37°C Final_Medium Final VA-Supplemented Medium VA_BSA_Complex->Final_Medium Complete_Medium Complete Cell Culture Medium Complete_Medium->Final_Medium Cell_Culture Treat Cell Culture Final_Medium->Cell_Culture

Caption: Experimental workflow for preparing VA-supplemented media.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound GPR40 GPR40 / FFAR1 VA->GPR40 Binds PPAR PPARα / PPARγ VA->PPAR Activates PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Insulin_Sec Insulin Secretion Ca_Release->Insulin_Sec Triggers RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Exp Target Gene Expression (Lipid Metabolism, Apoptosis) PPRE->Gene_Exp Regulates

Caption: Key signaling pathways activated by this compound.

References

Application Notes and Protocols for Studying Vaccenic Acid Health Benefits in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant fats, has garnered significant interest for its potential health benefits, distinguishing it from industrially produced trans fats. Animal model studies have been instrumental in elucidating the physiological effects of VA, particularly in the contexts of metabolic syndrome, cardiovascular health, and inflammation. These notes provide an overview of the common animal models, experimental protocols, and key findings from research investigating the therapeutic potential of this compound.

Animal Models

The most predominantly used animal model to study the health benefits of this compound, particularly for metabolic disorders, is the JCR:LA-cp rat . This strain is an established model for the metabolic syndrome, exhibiting obesity, insulin resistance, and dyslipidemia due to a defect in the leptin receptor.[1][2] This makes it a clinically relevant model for investigating interventions aimed at mitigating cardiometabolic risk.

Other models employed in this compound research include:

  • Diet-induced obese (DIO) mice: These models are useful for studying the effects of VA in a context of obesity driven by a high-fat diet, which is highly relevant to the human condition.

  • Sprague-Dawley rats: This strain is often used in cancer research to study the effects of VA on tumor development and progression.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound in animal models.

Table 1: Effects of this compound on Metabolic Parameters in JCR:LA-cp Rats
ParameterControl GroupThis compound GroupPercentage ChangeStudy DurationReference
Total Body Fat --↓ 6%8 weeks[3]
Mesenteric Fat --↓ 17%8 weeks[3]
Inguinal Fat Mass --↑ 29%8 weeks[3]
Adipocyte Size --↓ 44%8 weeks
Metabolic Rate --↑ 7%8 weeks
HOMA-IR --↓ 59%8 weeks
Fasting Triglycerides --↓ 40%3 weeks
Table 2: Effects of this compound on Inflammatory Cytokines in JCR:LA-cp Rats
CytokineSplenocyte Production (vs. Control)Mesenteric Lymph Node Production (vs. Control)Study DurationReference
IL-2 ↓ 16-23%Normalized in obese rats3 weeks
IL-10 ↓ 16-23%-3 weeks
TNFα ↓ 16-23%Normalized in obese rats3 weeks

Experimental Protocols

General Animal Study Protocol

This protocol outlines a typical study design for evaluating the effects of this compound in the JCR:LA-cp rat model of metabolic syndrome.

a. Animals and Housing:

  • Male JCR:LA-cp rats (obese phenotype) and their lean littermates are used.

  • Animals are typically housed individually in a controlled environment with a 12-hour light/dark cycle.

  • Rats are provided with free access to food and water.

b. Diets:

  • Control Diet: A basal diet mix (e.g., Harlan Laboratories TD. 06206) is supplemented with fat (e.g., 15% w/w) and cholesterol (e.g., 1% w/w). The fatty acid profile is balanced to be representative of a Western diet.

  • This compound Diet: The control diet is modified to include this compound at a specified concentration, typically 1% or 1.5% (w/w), often by replacing an equivalent amount of oleic acid to maintain an isocaloric diet.

  • The diets are prepared as pellets and stored at 4°C.

c. Experimental Procedure:

  • At approximately 8 weeks of age, rats are randomly assigned to either the control or this compound diet group.

  • The feeding intervention typically lasts for a period of 3 to 8 weeks.

  • Body weight and food intake are monitored regularly.

  • At the end of the study, animals are fasted overnight, and blood and tissue samples are collected for analysis.

Measurement of Insulin Sensitivity (HOMA-IR)

The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a commonly used method to estimate insulin sensitivity from fasting glucose and insulin levels.

a. Sample Collection:

  • Following an overnight fast, a blood sample is collected from the tail vein or via cardiac puncture at the time of sacrifice.

b. Biochemical Analysis:

  • Plasma glucose is measured using a standard glucose oxidase method.

  • Plasma insulin is quantified using a rat-specific ELISA kit.

c. Calculation:

  • HOMA-IR is calculated using the following formula: HOMA-IR = [Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)] / 22.5

Quantification of Serum Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a standard method for measuring the concentration of specific cytokines in serum.

a. Sample Preparation:

  • Blood is collected and allowed to clot at room temperature.

  • Serum is separated by centrifugation and stored at -80°C until analysis.

b. ELISA Procedure:

  • A commercial rat-specific ELISA kit for the cytokine of interest (e.g., TNFα, IL-6, IL-10) is used.

  • The assay is performed according to the manufacturer's instructions, which typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking non-specific binding sites.

    • Incubating the plate with serum samples and standards.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance using a microplate reader.

  • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Signaling Pathways

This compound exerts its health benefits through the modulation of several key signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis A Animal Model Selection (e.g., JCR:LA-cp rats) B Diet Formulation (Control vs. This compound) A->B C Randomization and Acclimation B->C D Dietary Intervention (3-8 weeks) C->D E Metabolic Phenotyping (Body Weight, Food Intake) D->E F Blood and Tissue Sampling D->F G Biochemical Assays (Lipids, Glucose, Insulin) F->G H Inflammatory Marker Analysis (Cytokine ELISAs) F->H I Gene and Protein Expression (Signaling Pathways) F->I

Figure 1: A generalized experimental workflow for studying the effects of this compound in animal models.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Signaling

This compound is known to activate PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.

PPAR_gamma_pathway cluster_nucleus Nucleus VA This compound PPARg PPARγ VA->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Insulin_Sensitivity Insulin Sensitivity Gene_Expression->Insulin_Sensitivity

Figure 2: Simplified PPARγ signaling pathway activated by this compound.

G-Protein Coupled Receptor 40 (GPR40) Signaling

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by long-chain fatty acids, including this compound. This receptor is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.

GPR40_pathway cluster_cell Pancreatic β-cell VA This compound GPR40 GPR40 VA->GPR40 binds to Gq11 Gαq/11 GPR40->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_secretion Insulin Secretion DAG->Insulin_secretion promotes Ca_release->Insulin_secretion promotes

Figure 3: GPR40 signaling pathway in pancreatic β-cells leading to insulin secretion.

Endocannabinoid Signaling

This compound can modulate the endocannabinoid system, which is involved in regulating inflammation and energy balance. Specifically, VA has been shown to influence the levels of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).

Endocannabinoid_pathway cluster_intestine Intestinal Mucosa VA This compound FAAH FAAH (Fatty Acid Amide Hydrolase) VA->FAAH downregulates protein abundance Anandamide Anandamide FAAH->Anandamide degrades CB1R CB1 Receptor Anandamide->CB1R activates Inflammation Intestinal Inflammation CB1R->Inflammation reduces

Figure 4: Modulation of endocannabinoid signaling in the intestine by this compound.

Conclusion

Animal models, particularly the JCR:LA-cp rat, have been invaluable in demonstrating the health benefits of this compound. The provided protocols and data offer a framework for researchers to design and execute studies to further investigate the mechanisms of action and therapeutic potential of this natural trans fatty acid. The modulation of key signaling pathways such as PPARγ, GPR40, and the endocannabinoid system highlights the multifaceted nature of this compound's effects on metabolic and inflammatory processes. Further research in these areas will be crucial for translating these findings into human health applications.

References

High-Performance Liquid Chromatography for Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) has traditionally been the method of choice for fatty acid analysis, HPLC offers distinct advantages, particularly for the analysis of underivatized fatty acids, heat-sensitive or highly unsaturated fatty acids, and for preparative applications.[1] This document provides detailed application notes and experimental protocols for the analysis of fatty acids by HPLC using various detection methods, including UV-Vis with derivatization, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS).

Principles of Fatty Acid Separation by HPLC

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for fatty acid analysis. In RP-HPLC, fatty acids are separated based on their hydrophobicity. The separation is influenced by:

  • Chain Length: Longer carbon chains lead to increased retention time.

  • Degree of Unsaturation: The presence of double bonds decreases the hydrophobicity, leading to shorter retention times. A double bond effectively reduces the chain length by approximately two carbon units.[2]

The general elution order in RP-HPLC is shorter chain, more unsaturated fatty acids eluting before longer chain, more saturated fatty acids.

Experimental Workflow for Fatty Acid Analysis by HPLC

The overall workflow for fatty acid analysis by HPLC involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Derivatization Derivatization (Optional, for UV/Fluorescence) Saponification->Derivatization HPLC HPLC System Derivatization->HPLC Column Reversed-Phase Column (e.g., C18, C8) Detection Detection (UV, ELSD, MS) Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Data Reporting Quantification->Report derivatization_reaction FA R-COOH (Fatty Acid) Catalyst Crown Ether Catalyst Deriv_reagent Br-CH2-CO-C6H4-Br (p-Bromophenacyl Bromide) FA_ester R-COO-CH2-CO-C6H4-Br (Phenacyl Ester) HBr HBr Catalyst->FA_ester separation_principle cluster_column Reversed-Phase Column (e.g., C18) cluster_elution Elution Order FA1 C18:3 p4->FA1 FA2 C18:2 FA1->FA2 FA3 C18:1 FA2->FA3 FA4 C18:0 FA3->FA4 label_hydrophobicity Increasing Hydrophobicity (Longer Retention Time) injection Sample Injection injection->p1

References

Application Notes and Protocols for Studying Vaccenic Acid Production Using Rumen Simulation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant-derived products, has garnered significant interest for its potential health benefits. Unlike industrially produced trans fats, VA is a precursor to conjugated linoleic acid (CLA), another bioactive compound with various physiological effects.[1][2] Understanding the microbial processes in the rumen that lead to the production of this compound is crucial for developing nutritional strategies to enhance its content in milk and meat. Rumen simulation techniques (RSTs) offer a powerful in vitro platform to study these complex microbial interactions and the biohydrogenation of dietary unsaturated fatty acids into this compound under controlled laboratory conditions.

This document provides detailed application notes and protocols for two widely used rumen simulation techniques: the Rumen Simulation Technique (RUSITEC) and the Dual-Flow Continuous Culture System. These protocols are designed to guide researchers in accurately assessing the impact of various dietary interventions on this compound production.

Biochemical Pathway of this compound Production

The primary pathway for this compound production in the rumen is the biohydrogenation of polyunsaturated fatty acids (PUFAs), mainly linoleic acid and α-linolenic acid, by rumen microbes.[3][4] This multi-step process involves a series of isomerization and reduction reactions catalyzed by microbial enzymes.[3]

The biohydrogenation of linoleic acid to stearic acid involves this compound as a key intermediate. The pathway begins with the isomerization of linoleic acid to conjugated linoleic acid (CLA), primarily the cis-9, trans-11 isomer (rumenic acid), by the enzyme linoleate isomerase. This is followed by the reduction of CLA to this compound (trans-11 C18:1). A diverse group of rumen bacteria, with Butyrivibrio fibrisolvens being a key player, is involved in these initial steps. Subsequently, other bacteria can further hydrogenate this compound to stearic acid.

This compound Biohydrogenation Pathway Linoleic Acid (cis-9, cis-12 C18:2) Linoleic Acid (cis-9, cis-12 C18:2) Rumenic Acid (cis-9, trans-11 CLA) Rumenic Acid (cis-9, trans-11 CLA) Linoleic Acid (cis-9, cis-12 C18:2)->Rumenic Acid (cis-9, trans-11 CLA) Isomerization (Linoleate Isomerase) Butyrivibrio fibrisolvens This compound (trans-11 C18:1) This compound (trans-11 C18:1) Rumenic Acid (cis-9, trans-11 CLA)->this compound (trans-11 C18:1) Reduction Stearic Acid (C18:0) Stearic Acid (C18:0) This compound (trans-11 C18:1)->Stearic Acid (C18:0) Reduction Butyrivibrio proteoclasticus

Caption: Biohydrogenation pathway of linoleic acid to this compound.

Rumen Simulation Techniques: An Overview

In vitro rumen simulation techniques provide a controlled environment to study the complex microbial ecosystem of the rumen. These systems allow for the manipulation of dietary substrates and the monitoring of fermentation end-products, including fatty acid profiles.

1. Rumen Simulation Technique (RUSITEC): The RUSITEC is a semi-continuous culture system that simulates the rumen environment by maintaining a constant flow of artificial saliva and removal of effluent. It consists of fermentation vessels where feed samples, contained in nylon bags, are incubated with rumen inoculum. This system is particularly useful for long-term studies on microbial adaptation to different diets.

2. Dual-Flow Continuous Culture System: This system is a more complex and dynamic model that simulates both liquid and solid passage rates from the rumen. It allows for the independent control of liquid and solid dilution rates, providing a more accurate representation of the in vivo rumen environment.

Experimental Protocols

Rumen Inoculum Collection and Preparation

A standardized procedure for collecting and preparing rumen inoculum is critical for the reproducibility of in vitro studies.

Materials:

  • Rumen-cannulated donor animals (e.g., cows, sheep)

  • Pre-warmed insulated containers (39°C)

  • Cheesecloth or muslin

  • CO₂ gas cylinder

  • pH meter

Protocol:

  • Collection: Collect whole rumen contents from at least two donor animals before their morning feeding to ensure a representative and active microbial population. The collection can be done through the rumen cannula.

  • Transportation: Immediately place the collected rumen contents into pre-warmed, insulated containers and transport them to the laboratory within 30 minutes to maintain temperature and anaerobic conditions.

  • Straining: In the laboratory, under a continuous stream of CO₂, strain the rumen contents through four layers of cheesecloth to separate the liquid and solid fractions.

  • Inoculum Preparation: The strained rumen fluid serves as the liquid inoculum. For the solid inoculum in the RUSITEC system, the solid fraction retained on the cheesecloth is used.

Rumen Simulation Technique (RUSITEC) Protocol

Materials:

  • RUSITEC apparatus (fermentation vessels, water bath, peristaltic pump)

  • Artificial saliva buffer

  • Nylon bags (100 µm pore size)

  • Feed substrate (e.g., basal diet with or without lipid supplements)

  • CO₂ gas cylinder

Artificial Saliva Buffer Composition (per liter):

  • Sodium bicarbonate (NaHCO₃): 9.8 g

  • Disodium phosphate (Na₂HPO₄): 3.72 g

  • Sodium chloride (NaCl): 0.47 g

  • Potassium chloride (KCl): 0.57 g

  • Calcium chloride dihydrate (CaCl₂·2H₂O): 0.053 g

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O): 0.128 g

  • Ammonium sulfate ((NH₄)₂SO₄): 0.3 g

Protocol:

  • System Setup: Assemble the RUSITEC system and maintain the water bath at a constant temperature of 39°C.

  • Inoculation: On day 0, add a mixture of strained rumen fluid and artificial saliva (1:1 v/v) to each fermentation vessel. Place a nylon bag containing solid rumen digesta and another bag with the experimental diet into each vessel.

  • Operation: Continuously infuse sterile, pre-warmed (39°C) artificial saliva into each vessel at a constant dilution rate (e.g., 2.5% per hour). The effluent is collected in an overflow container. Maintain anaerobic conditions by continuously flushing the headspace of each vessel with CO₂.

  • Feeding: Replace the feed bag daily with a new bag containing the fresh experimental diet. The bag containing the solid inoculum is replaced after the initial 24 hours with a feed bag.

  • Sampling: After an adaptation period of 7-10 days, collect effluent samples daily for fatty acid analysis. Samples should be immediately frozen at -20°C until analysis.

RUSITEC Experimental Workflow cluster_setup System Setup cluster_inoculation Inoculation (Day 0) cluster_operation Continuous Operation cluster_analysis Analysis Assemble RUSITEC Assemble RUSITEC Rumen Fluid + Saliva Rumen Fluid + Saliva Assemble RUSITEC->Rumen Fluid + Saliva Maintain 39°C Maintain 39°C Saliva Infusion Saliva Infusion Rumen Fluid + Saliva->Saliva Infusion Solid Digesta Bag Solid Digesta Bag Feed Bag Feed Bag Daily Feeding Daily Feeding Feed Bag->Daily Feeding Effluent Collection Effluent Collection Saliva Infusion->Effluent Collection Daily Feeding->Saliva Infusion Fatty Acid Analysis (GC) Fatty Acid Analysis (GC) Effluent Collection->Fatty Acid Analysis (GC) Rumen Inoculum Rumen Inoculum Rumen Inoculum->Rumen Fluid + Saliva Rumen Inoculum->Solid Digesta Bag Experimental Diet Experimental Diet Experimental Diet->Feed Bag

Caption: Experimental workflow for the RUSITEC system.

Dual-Flow Continuous Culture System Protocol

Materials:

  • Dual-flow continuous culture apparatus (fermenters, pumps for liquid and solid outflow)

  • Artificial saliva buffer (same as for RUSITEC)

  • Feed substrate

  • CO₂ gas cylinder

Protocol:

  • System Setup and Inoculation: Similar to the RUSITEC, assemble the system, maintain the temperature at 39°C, and inoculate with a mixture of rumen fluid and artificial saliva.

  • Operation: Set the liquid and solid dilution rates to mimic physiological conditions (e.g., 10-12% per hour for liquid and 5-6% per hour for solids). Continuously infuse artificial saliva and remove liquid and solid effluent through separate ports. Maintain anaerobic conditions with a continuous CO₂ flush.

  • Feeding: Introduce the experimental diet into the fermenters twice daily.

  • Sampling: After a stabilization period of 7-10 days, collect effluent samples daily from both the liquid and solid outflows for fatty acid analysis. Store samples at -20°C.

Dual-Flow System Workflow cluster_setup System Setup cluster_inoculation Inoculation cluster_operation Continuous Operation cluster_analysis Analysis Assemble System Assemble System Rumen Fluid + Saliva Rumen Fluid + Saliva Assemble System->Rumen Fluid + Saliva Maintain 39°C Maintain 39°C Saliva Infusion Saliva Infusion Rumen Fluid + Saliva->Saliva Infusion Liquid Effluent Liquid Effluent Saliva Infusion->Liquid Effluent Solid Effluent Solid Effluent Saliva Infusion->Solid Effluent Twice Daily Feeding Twice Daily Feeding Twice Daily Feeding->Saliva Infusion Fatty Acid Analysis (GC) Fatty Acid Analysis (GC) Liquid Effluent->Fatty Acid Analysis (GC) Solid Effluent->Fatty Acid Analysis (GC) Rumen Inoculum Rumen Inoculum Rumen Inoculum->Rumen Fluid + Saliva Experimental Diet Experimental Diet Experimental Diet->Twice Daily Feeding

Caption: Experimental workflow for the dual-flow continuous culture system.

Fatty Acid Analysis Protocol

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Capillary column (e.g., CP-Sil 88 or similar)

  • Internal standard (e.g., C17:0 or C19:0)

  • Reagents for fatty acid methyl ester (FAME) preparation (e.g., methanolic HCl or BF₃-methanol)

  • Organic solvents (e.g., hexane, chloroform, methanol)

Protocol:

  • Lipid Extraction: Thaw the effluent samples. Extract total lipids from a known volume or weight of the sample using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).

  • Methylation: Convert the extracted fatty acids into their corresponding FAMEs. This can be achieved by transesterification with methanolic HCl or BF₃-methanol.

  • GC Analysis: Inject the FAMEs into the GC. The operating conditions should be optimized for the separation of C18 fatty acid isomers. A typical temperature program involves an initial hold followed by a gradual increase in temperature.

  • Quantification: Identify and quantify this compound and other fatty acids by comparing their retention times and peak areas with those of known standards. The concentration is typically expressed as a percentage of total fatty acids.

Data Presentation

The following tables summarize quantitative data on this compound production from studies using rumen simulation techniques with different dietary supplements.

Table 1: Effect of Plant Oil Supplementation on this compound Production in RUSITEC

TreatmentBasal DietSupplement (6% of DM)This compound (% of total fatty acids)Reference
ControlHigh-concentrateNone1.8
Olive OilHigh-concentrateOlive Oil2.5
Sunflower OilHigh-concentrateSunflower Oil3.5
Linseed OilHigh-concentrateLinseed Oil4.2

Table 2: Effect of Fish Oil and Other Fats on this compound in Rumen Fluid (In Vivo Study for Comparison)

TreatmentFat Supplement (2% of DM)This compound ( g/100g fatty acids)Reference
High StearicCommercial high-stearic acid fat2.85
High OleicHigh-oleic acid sunflower seeds4.36
High LinoleicHigh-linoleic acid sunflower seeds8.69
High LinolenicFlax seeds4.64

Table 3: Effect of Malic Acid on this compound Concentration in RUSITEC with Fish Oil Supplementation

TreatmentSupplementThis compound (% fatty acids)Reference
Control1% Fractionated Fish Oil4.51
Treatment 11% Fractionated Fish Oil + 10 mM Malic Acid4.38
Treatment 21% Fractionated Fish Oil + 20 mM Malic Acid4.46

Conclusion

Rumen simulation techniques, such as RUSITEC and dual-flow continuous culture systems, are invaluable tools for investigating the intricate process of this compound production by rumen microbiota. By providing a controlled in vitro environment, these methods allow for the systematic evaluation of dietary components and additives on the biohydrogenation pathways leading to this compound formation. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers aiming to explore and manipulate rumen fermentation to enhance the production of this beneficial fatty acid in ruminant products.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chromatographic Resolution of Vaccenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of vaccenic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating this compound isomers?

A1: Gas chromatography (GC) is the most widely used and effective method for the separation of this compound and its isomers, such as elaidic acid.[1][2][3][4][5] For successful GC analysis, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs).

Q2: Why is column selection so critical for resolving this compound isomers?

A2: The choice of the GC column's stationary phase is crucial because this compound and its isomers often have very similar boiling points and polarities. Highly polar stationary phases, such as cyanopropyl silicone phases (e.g., SP-2560, HP-88, CP-Sil 88), are essential for separating these challenging cis-trans isomers. In contrast, less polar columns like those with polyethylene glycol (PEG) phases may not provide adequate resolution for cis-trans isomers.

Q3: What are the advantages of using a longer GC column?

A3: Longer capillary columns (e.g., 75m or 100m) provide a greater number of theoretical plates, which enhances separation efficiency and resolution between closely eluting peaks like vaccenic and elaidic acid.

Q4: Can HPLC be used to separate this compound isomers?

A4: While less common than GC, High-Performance Liquid Chromatography (HPLC), particularly with a silver-ion stationary phase (Ag+-HPLC), can be a powerful tool. It can be used as a pre-separation technique to fractionate cis and trans isomers before GC analysis or, in some cases, for direct analysis. Reversed-phase HPLC has also been shown to separate some phospholipid isomers containing this compound.

Q5: What is two-dimensional gas chromatography (GCxGC) and how can it help?

A5: GCxGC is an advanced technique that uses two different columns with different separation mechanisms to provide significantly enhanced resolution for complex mixtures. This can be particularly useful for resolving this compound isomers from other fatty acids in complex biological or food samples.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or no separation of vaccenic and elaidic acid peaks. Inadequate column polarity.Switch to a highly polar cyanopropyl silicone column (e.g., SP-2560, HP-88, CP-Sil 88).
Insufficient column length.Use a longer column (e.g., 75m or 100m) to increase theoretical plates and improve resolution.
Suboptimal temperature program.Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting isomers.
Co-elution with other fatty acids. Complex sample matrix.Consider using a pre-separation technique like silver-ion thin-layer chromatography (Ag-TLC) or silver-ion solid-phase extraction (Ag-SPE) to isolate the trans-fatty acid fraction before GC analysis.
Insufficient separation power.Employ two-dimensional gas chromatography (GCxGC) for enhanced resolution in complex samples.
Peak tailing or broadening. Improper derivatization.Ensure complete conversion of fatty acids to FAMEs. Review your derivatization protocol for potential issues.
Active sites in the GC system.Deactivate the GC inlet liner and use a deactivated column to minimize analyte interactions.
Misidentification of isomers. Relying solely on retention time.Confirm peak identities by co-injecting with authentic standards of vaccenic and elaidic acids. Mass spectrometry (MS) detection can also aid in identification.

Experimental Protocols

Protocol 1: Standard GC-FID Analysis of FAMEs

This protocol outlines a general procedure for the separation of this compound isomers using a standard gas chromatograph with a flame ionization detector (FID).

  • Sample Preparation (Derivatization to FAMEs):

    • Transesterification is a common method. A typical procedure involves reacting the lipid sample with a solution of methanolic HCl or BF3-methanol.

  • GC System and Conditions:

    • Column: Highly polar cyanopropyl silicone column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.2 µm film thickness).

    • Carrier Gas: Hydrogen or Helium.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: An example program could be:

      • Initial temperature: 150 °C.

      • Ramp: 1.5 °C/min to 220 °C.

      • Hold: 20 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Injection: 1 µL split injection.

Protocol 2: Ag+-HPLC Pre-fractionation of FAMEs

This protocol describes the pre-separation of cis and trans FAME isomers using silver-ion HPLC.

  • Sample Preparation:

    • Derivatize the fatty acid sample to FAMEs as described in Protocol 1.

  • Ag+-HPLC System and Conditions:

    • Column: Silver-ion impregnated HPLC column.

    • Mobile Phase: A gradient of acetonitrile in hexane is often used.

    • Detection: UV detector at a low wavelength (e.g., 205 nm).

  • Fraction Collection:

    • Collect the fractions corresponding to the trans-FAMEs.

  • GC Analysis:

    • Evaporate the solvent from the collected fraction and reconstitute in a suitable solvent for GC injection.

    • Analyze the trans-FAME fraction using the GC conditions outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Outcome LipidSample Lipid Sample Derivatization Derivatization to FAMEs LipidSample->Derivatization Methanolic HCl or BF3-Methanol GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Direct Injection Ag_HPLC Ag+-HPLC Pre-fractionation Derivatization->Ag_HPLC Complex Samples GCxGC_Analysis GCxGC-TOFMS Analysis Derivatization->GCxGC_Analysis High-Resolution Needed ResolvedIsomers Resolved this compound Isomers GC_Analysis->ResolvedIsomers Ag_HPLC->GC_Analysis Trans-FAME Fraction GCxGC_Analysis->ResolvedIsomers

Caption: Experimental workflow for the separation of this compound isomers.

troubleshooting_tree Start Poor Resolution of this compound Isomers CheckColumn Is the column a highly polar cyanopropyl phase? Start->CheckColumn ChangeColumn Action: Switch to a recommended highly polar column (e.g., SP-2560). CheckColumn->ChangeColumn No CheckLength Is the column length sufficient (e.g., >= 75m)? CheckColumn->CheckLength Yes ChangeColumn->CheckLength IncreaseLength Action: Use a longer column. CheckLength->IncreaseLength No OptimizeTemp Action: Optimize the oven temperature program (slower ramp). CheckLength->OptimizeTemp Yes IncreaseLength->OptimizeTemp ConsiderPrefractionation For complex matrices, consider Ag+-HPLC or Ag+-SPE pre-fractionation. OptimizeTemp->ConsiderPrefractionation

Caption: Troubleshooting decision tree for poor chromatographic resolution.

References

troubleshooting vaccenic acid standard degradation and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vaccenic acid standards. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring trans fatty acid found predominantly in the fat of ruminants and in dairy products.[1] It is an isomer of oleic acid.[2] The stability of this compound standards is crucial for accurate quantification in research and clinical settings. Degradation can lead to inaccurate measurements, impacting the validity of experimental results.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound, like other unsaturated fatty acids, are oxidation and isomerization.[3][4][5] Oxidation can occur at the double bond, leading to the formation of various oxidation products. Isomerization can involve the conversion of the trans isomer to cis isomers or migration of the double bond along the fatty acid chain.

Q3: How should this compound standards be properly stored to ensure stability?

A3: To ensure stability, this compound standards should be stored under specific conditions to minimize degradation.

  • Temperature: For long-term storage, solutions should be kept at -20°C. Some suppliers recommend storage at +4°C for shorter periods.

  • Atmosphere: Exposure to oxygen should be minimized. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light: Protect from direct sunlight and light exposure, as this can promote photodegradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air and moisture.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and analysis of this compound standards.

Issue 1: Inconsistent or Low Analyte Response in Chromatographic Analysis (GC/LC-MS)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Standard Degradation Analyze a freshly prepared standard solution and compare its response to the problematic standard.If the fresh standard gives a proper response, discard the old standard and prepare a new one. Review storage and handling procedures.
Improper Sample Preparation Review the derivatization (for GC) or dilution protocol. Ensure accurate pipetting and complete reaction if derivatization is used.Prepare a new set of calibration standards and samples, paying close attention to each step of the preparation protocol.
Instrumental Issues Check for leaks in the injection port, column fittings, or detector. Ensure the liner and septum are in good condition.Perform a system leak check. Replace the inlet liner and septum if necessary.
Matrix Effects (LC-MS) Co-eluting matrix components can suppress or enhance the ionization of this compound.Optimize chromatographic separation to better resolve this compound from interfering compounds. Consider more rigorous sample cleanup procedures.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Isomerization The appearance of peaks with the same mass-to-charge ratio (m/z) but different retention times may indicate isomerization.Minimize exposure of the standard to heat and light. Prepare fresh solutions and analyze them promptly. Consider using analytical techniques that can separate cis/trans isomers, such as silver-ion chromatography.
Oxidation Products Broad peaks or a rising baseline can be indicative of oxidation.Purge solvents with an inert gas before preparing solutions. Store standards under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Contamination Contamination can come from solvents, glassware, or the instrument itself.Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned. Check for carryover from previous injections.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Materials: this compound standard, appropriate solvent (e.g., ethanol, isooctane), volumetric flask, gas-tight syringe.

  • Procedure:

    • Allow the this compound standard vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound.

    • Dissolve the standard in the chosen solvent in a volumetric flask.

    • If sensitivity to oxygen is a concern, purge the solvent with nitrogen or argon before use.

    • Fill the flask to the mark, cap tightly, and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 2: Gas Chromatography (GC) Analysis of this compound Methyl Esters (FAMEs)

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

  • Derivatization to FAMEs:

    • To a known amount of this compound, add a solution of methanolic sodium hydroxide.

    • Heat the mixture (e.g., at 100°C for 5 minutes).

    • After cooling, add a boron trifluoride (BF3) methanol reagent and heat again.

    • Extract the FAMEs with a nonpolar solvent like isooctane.

  • GC Conditions:

    • Column: A highly polar capillary column, such as a CP-Sil 88 or SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness), is recommended for separating fatty acid isomers.

    • Injector Temperature: 230°C

    • Detector (FID) Temperature: 250°C

    • Oven Temperature Program: An example program could be: hold at 120°C, then ramp to 230°C at 5°C/min.

    • Carrier Gas: Helium or Hydrogen.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_troubleshooting Troubleshooting Loop weigh Weigh Vaccenic Acid Standard dissolve Dissolve in Organic Solvent weigh->dissolve store Store at -20°C (Protected from Light) dissolve->store derivatize Derivatize to FAME store->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect evaluate Evaluate Data (Peak Shape, Area) detect->evaluate identify Identify Issue (Degradation, Contamination) evaluate->identify resolve Implement Corrective Action identify->resolve cluster_prep cluster_prep resolve->cluster_prep

Caption: A general workflow for the preparation, analysis, and troubleshooting of this compound standards.

degradation_pathways VA This compound (trans-11 18:1) Oxidation Oxidation VA->Oxidation O2, Light, Heat Isomerization Isomerization VA->Isomerization Heat, Light, Acid/Base Oxidation_Products Oxidation Products (e.g., hydroperoxides, aldehydes) Oxidation->Oxidation_Products Cis_Isomers Cis-Isomers (e.g., cis-vaccenic acid) Isomerization->Cis_Isomers Positional_Isomers Positional Isomers (e.g., trans-9, trans-10 18:1) Isomerization->Positional_Isomers

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Enhancing Vaccenic Acid Bioavailability in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of vaccenic acid in animal feed. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability in animal feed a research focus?

A1: this compound (VA) is a naturally occurring trans fatty acid found predominantly in the fat of ruminant animals and their dairy products.[1] It is a precursor to rumenic acid (cis-9, trans-11 conjugated linoleic acid or CLA), a compound with various reported health benefits.[2] Enhancing the bioavailability of this compound in animal feed is a key area of research as it can naturally enrich meat and milk with both VA and CLA, which are of interest for their potential positive health effects in humans.[3]

Q2: What is the primary challenge in increasing this compound levels in ruminants?

A2: The primary challenge is the extensive biohydrogenation of dietary unsaturated fatty acids by microbes in the rumen.[4] When ruminants consume feeds rich in precursors to this compound, such as linoleic and linolenic acids, the rumen microorganisms convert a large portion of these beneficial fatty acids into saturated fatty acids, primarily stearic acid.[5] This process significantly reduces the amount of this compound and other unsaturated fatty acids available for absorption by the animal.

Q3: We are supplementing our dairy cow diet with sunflower oil, but the increase in milk this compound is lower than expected. What could be the issue?

A3: Several factors could contribute to a lower-than-expected increase in milk this compound despite sunflower oil supplementation:

  • Rumen Biohydrogenation: The primary reason is likely the extensive biohydrogenation of linoleic acid (abundant in sunflower oil) in the rumen to stearic acid, which limits the intermediate production of this compound.

  • Basal Diet Composition: The composition of the basal diet can influence rumen fermentation and the microbial population, thereby affecting the biohydrogenation pathways. High-concentrate diets can alter the rumen environment and potentially shift the biohydrogenation process.

  • Animal Variation: Individual animal differences, including genetics and the specific composition of their rumen microbiome, can lead to variations in how efficiently they produce this compound.

  • Oil Processing and Delivery: The form of the oil supplement (e.g., free oil vs. whole seeds) and how it is processed can impact its availability and interaction with rumen microbes.

Q4: Are there methods to protect unsaturated fatty acids from rumen biohydrogenation?

A4: Yes, several methods are being explored to protect polyunsaturated fatty acids (PUFAs) from biohydrogenation in the rumen:

  • Formaldehyde Treatment: Treating protein sources in the feed with formaldehyde can create a protein-fat matrix that is resistant to microbial degradation in the rumen.

  • Calcium Salts of Fatty Acids: Forming calcium salts of fatty acids makes them less susceptible to microbial action in the rumen.

  • Extrusion: Processing a blend of oilseeds with other ingredients through a dry extruder can offer some protection.

  • Encapsulation: Microencapsulating oils in a protective matrix, such as alginate/carrageenan beads, has shown potential in in-vitro studies to shield them from rumen microbes.

  • Matrix Embedding: Embedding ground flaxseed within a dolomitic lime hydrate matrix has been shown to be an effective protective barrier against biohydrogenation.

Q5: What are some common issues encountered during the gas chromatography (GC) analysis of this compound?

A5: Common issues in GC analysis of fatty acids like this compound include:

  • Incomplete Methylation: The conversion of fatty acids to their volatile fatty acid methyl esters (FAMEs) is a critical step. Incomplete methylation can lead to inaccurate quantification. This may be indicated by the presence of peaks for mono- and diglycerides in the chromatogram.

  • Peak Tailing or Fronting: This can be caused by column overloading, active sites on the column, or improper sample vaporization.

  • Ghost Peaks or Carryover: Contamination of the syringe, injection port, or column can lead to the appearance of unexpected peaks.

  • Co-elution of Isomers: Trans and cis isomers of fatty acids can be difficult to separate. Accurate quantification of this compound requires a highly polar capillary column (e.g., 100 m CP-Sil 88 or equivalent) to achieve proper separation from other C18:1 isomers.

  • Baseline Instability: This can be caused by column bleed, contamination, or detector instability.

Troubleshooting Guides

Guide 1: Low this compound Response to Oilseed Supplementation
Symptom Possible Cause(s) Troubleshooting Steps
Low milk/tissue this compound levels despite high-PUFA feed. 1. Extensive Rumen Biohydrogenation: The supplemented unsaturated fatty acids are being fully saturated. 2. Suboptimal Basal Diet: The overall diet composition is negatively impacting the rumen environment for this compound production. 3. Animal Variability: Genetic or microbial differences between animals.1. Implement Protection Strategies: Consider using rumen-protected fats such as calcium salts or encapsulated oils. 2. Adjust Basal Diet: Evaluate the forage-to-concentrate ratio. High-forage diets can sometimes favor this compound production. 3. Increase Sample Size: Account for individual animal variation by including a larger number of animals in your study.
Inconsistent this compound levels across animals in the same treatment group. 1. Differences in Feed Intake: Dominant animals may consume more of the supplemented feed. 2. Individual Rumen Microbiome: The composition and activity of rumen bacteria can vary significantly between animals.1. Monitor Individual Feed Intake: Use individual feeding systems if possible to ensure uniform consumption of the supplement. 2. Rumen Microbiome Analysis: Consider analyzing the rumen microbial populations to identify potential correlations with this compound production.
Guide 2: Analytical Issues in this compound Quantification
Symptom Possible Cause(s) Troubleshooting Steps
Broad or tailing peaks for fatty acid methyl esters (FAMEs) on GC chromatogram. 1. Active Sites in the GC System: Contamination in the injector liner or on the column. 2. Column Overload: Injecting too much sample. 3. Inappropriate Injection Temperature: Temperature may be too low for proper vaporization.1. Clean/Replace Injector Liner: Regularly maintain the injector port. 2. Reduce Injection Volume: Dilute the sample or reduce the amount injected. 3. Optimize Injector Temperature: Ensure the temperature is appropriate for the FAMEs being analyzed.
Poor separation of this compound (trans-11 C18:1) from other C18:1 isomers. 1. Inadequate GC Column: The column is not polar enough or long enough for isomer separation. 2. Suboptimal Temperature Program: The oven temperature ramp is not optimized for separating these specific isomers.1. Use a Highly Polar Capillary Column: A 100m cyanopropyl-substituted column (e.g., CP-Sil 88, SP-2560) is recommended for trans fatty acid isomer analysis. 2. Optimize GC Oven Program: Use a slow temperature ramp through the elution range of the C18:1 isomers to improve resolution.
Low recovery of FAMEs after methylation. 1. Incomplete Methylation Reaction: Insufficient reagent, reaction time, or incorrect temperature. 2. Loss of Volatile FAMEs: Evaporation of shorter-chain fatty acid methyl esters during sample workup.1. Optimize Methylation Protocol: Ensure adequate amounts of methylation reagent (e.g., methanolic HCl, BF3-methanol, or sodium methoxide) and follow recommended reaction times and temperatures. 2. Careful Solvent Evaporation: Avoid excessive heat or prolonged exposure to a nitrogen stream when concentrating the FAMEs.

Quantitative Data on this compound Enhancement

The following tables summarize the effects of various dietary supplements on this compound concentrations in cow's milk.

Table 1: Effect of Oilseed Supplementation on Milk this compound Content

Supplement Dosage Control VA ( g/100g FA) Treatment VA ( g/100g FA) Fold Increase Reference(s)
Sunflower Oil & Fish Oil300g/d SFO + 100g/d FO2.205.112.32
Rice Bran3 kg/day 2.383.111.31
Whole Cottonseed3 kg/day 2.38Not specified-
Palm Oil3 kg/day 2.382.381.00
FlaxseedNot specifiedControl group without fat supplementationIncreased levels reported-

Table 2: Meta-Analysis of Oilseed Supplementation Effects on Milk Fatty Acids

Fatty Acid Effect of Oilseed Supplementation ( g/100g FA) Significance (p-value) Reference
This compound (VA)+1.03< 0.0001
Conjugated Linoleic Acid (CLA)+0.27< 0.0001
Oleic Acid (OA)+3.44< 0.0001
Saturated Fatty Acids (SFA)-6.51< 0.0001

Experimental Protocols

Protocol 1: In Vivo Dairy Cow Feeding Trial for Milk Fatty Acid Analysis

This protocol outlines a typical crossover design for evaluating the effect of a dietary supplement on milk fatty acid composition.

  • Animal Selection and Acclimation:

    • Select a cohort of lactating dairy cows (e.g., 12-16 Holstein cows) in mid-lactation.

    • House the cows in a way that allows for individual feed intake monitoring.

    • Acclimate the cows to the basal diet for a period of 14 days.

  • Experimental Design:

    • Employ a crossover design with two or more treatment periods (e.g., 21 days each).

    • Randomly assign cows to a sequence of dietary treatments. For example, half the cows receive the control diet then the treatment diet, and the other half receive the treatment diet then the control diet.

    • A washout period with the basal diet between treatment periods may be included.

  • Diet Formulation and Feeding:

    • Formulate a basal total mixed ration (TMR).

    • The treatment diet will consist of the basal TMR with the addition of the experimental supplement (e.g., a specific percentage of sunflower oil).

    • Feed the cows their respective diets daily, and record individual feed intake.

  • Sample Collection:

    • Collect milk samples from each cow during the last few days of each experimental period. Samples can be taken from consecutive morning and evening milkings and composited based on milk yield.

    • Preserve a subsample of the milk for fatty acid analysis (e.g., by freezing at -20°C).

  • Sample Analysis:

    • Analyze the fatty acid profile of the milk samples using the detailed gas chromatography protocol below (Protocol 3).

Protocol 2: Rumen Fluid Sampling and VFA Analysis
  • Rumen Fluid Collection:

    • Collect rumen fluid samples approximately 3-4 hours after feeding.

    • Use an oral stomach tube or, if available, a rumen cannula.

    • When using a stomach tube, discard the initial sample to avoid saliva contamination.

    • Strain the collected rumen fluid through four layers of cheesecloth.

  • Sample Preparation for VFA Analysis:

    • Immediately measure the pH of the strained rumen fluid using a calibrated pH meter.

    • For VFA analysis, take a subsample of the strained fluid (e.g., 2 mL) and centrifuge it (e.g., 10,000 x g for 10 minutes at 4°C).

    • Transfer a known volume of the supernatant (e.g., 1.5 mL) to a new tube containing a deproteinizing agent, such as metaphosphoric acid (e.g., 0.15 mL of 25% wt/vol).

    • Vortex the mixture and store it at -20°C until analysis.

  • VFA Analysis by Gas Chromatography:

    • Thaw the prepared samples and centrifuge again at high speed (e.g., 15,000 x g) to pellet any remaining precipitate.

    • Analyze the supernatant for VFA concentrations using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a column suitable for VFA separation.

Protocol 3: Fatty Acid Methyl Ester (FAME) Preparation and GC-FID Analysis of Milk Fat

This protocol is a generalized procedure; specific volumes and times may need optimization.

  • Lipid Extraction from Milk:

    • Thaw frozen milk samples in a water bath at 40°C.

    • Extract the total lipids from a known volume of milk (e.g., 2 mL) using a solvent mixture such as chloroform:methanol (2:1, v/v) according to established methods like the Folch or Bligh & Dyer procedures.

  • Preparation of Fatty Acid Methyl Esters (FAMEs):

    • Base-Catalyzed Transesterification: This is a common and rapid method.

      • Transfer a known amount of the extracted lipid (e.g., 20 mg) to a screw-cap glass tube.

      • Add an internal standard (e.g., C19:0 or C23:0) for quantification.

      • Add a solution of sodium methoxide or potassium hydroxide in methanol (e.g., 1 mL of 0.5 M).

      • Vortex vigorously and incubate at a specified temperature (e.g., 50°C) for a set time (e.g., 10-20 minutes).

    • Acid-Catalyzed Methylation (for free fatty acids):

      • If the sample contains a high proportion of free fatty acids, an acid catalyst like methanolic HCl or BF3-methanol is necessary.

      • Incubate the lipid extract with the acid-catalyst solution at an elevated temperature (e.g., 80°C for 1-2 hours).

  • Extraction of FAMEs:

    • After the reaction, add water and a non-polar solvent like hexane or heptane to the tube.

    • Vortex to mix and then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

    • Instrument Setup:

      • Column: Use a highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness, such as SP-2560 or CP-Sil 88).

      • Carrier Gas: Helium or hydrogen.

      • Temperatures: Set appropriate temperatures for the injector, detector, and a temperature program for the oven to achieve good separation of the FAMEs.

    • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.

    • Data Analysis:

      • Identify the FAME peaks by comparing their retention times to those of a known FAME standard mixture.

      • Quantify the individual fatty acids by relating their peak areas to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Rumen Biohydrogenation and this compound Synthesis

The following diagram illustrates the major pathway for the biohydrogenation of linoleic acid in the rumen, leading to the formation of this compound and ultimately stearic acid.

Rumen_Biohydrogenation Linoleic_Acid Linoleic Acid (C18:2 cis-9, cis-12) CLA Rumenic Acid (CLA) (C18:2 cis-9, trans-11) Linoleic_Acid->CLA Isomerase Vaccenic_Acid This compound (C18:1 trans-11) CLA->Vaccenic_Acid Reductase Stearic_Acid Stearic Acid (C18:0) Vaccenic_Acid->Stearic_Acid Reductase

Rumen biohydrogenation of linoleic acid.
Experimental Workflow for Animal Feeding Trial

This diagram outlines the typical workflow for conducting an animal feeding trial to assess the impact of a dietary supplement on this compound bioavailability.

Experimental_Workflow cluster_prep Preparation Phase cluster_trial Trial Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection & Acclimation Diet_Formulation Diet Formulation (Control & Treatment) Animal_Selection->Diet_Formulation Feeding_Period Feeding Period (Crossover Design) Diet_Formulation->Feeding_Period Sample_Collection Sample Collection (e.g., Milk, Blood, Tissue) Feeding_Period->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GC_Analysis GC Analysis FAME_Prep->GC_Analysis Data_Analysis Data Analysis & Interpretation GC_Analysis->Data_Analysis PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound (VA) PPAR PPARα / PPARγ VA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in gene promoter) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., related to lipid metabolism, inflammation) PPRE->Target_Genes Regulates Nucleus Nucleus SREBP1c_Regulation PUFA PUFAs (incl. VA metabolites) LXR LXR PUFA->LXR Antagonizes LXR_Agonist LXR Agonist (e.g., Oxysterols) LXR_Agonist->LXR Activates SREBP1c_Gene SREBP-1c Gene LXR->SREBP1c_Gene Promotes Transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA Transcription Lipogenesis Decreased Lipogenesis SREBP1c_mRNA->Lipogenesis Leads to

References

Technical Support Center: Strategies to Prevent Oxidation of Vaccenic Acid During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of vaccenic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound is a naturally occurring trans fatty acid found predominantly in the fat of ruminants and in dairy products.[1] As a monounsaturated fatty acid, the double bond in its structure is susceptible to oxidation. Oxidation can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which can alter the biological activity of this compound and introduce confounding variables into experimental results.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main factors that promote the oxidation of this compound are:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.

  • Temperature: Higher temperatures increase the rate of oxidative reactions.[2]

  • Light: Exposure to light, particularly UV light, can initiate and accelerate oxidation.

  • Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, catalyzing the formation of free radicals.

Q3: What are the ideal storage conditions for neat this compound?

For optimal stability, pure this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term stability.

  • Atmosphere: Displace oxygen by storing under an inert gas atmosphere, such as nitrogen or argon.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Purity: Ensure the this compound is of high purity, as impurities can sometimes catalyze oxidation.

Q4: How should I store solutions of this compound?

When preparing and storing solutions of this compound, consider the following:

  • Solvent Choice: Use high-purity solvents that are free of peroxides. Solvents like ethanol, methanol, or hexane should be degassed prior to use by sparging with an inert gas.

  • Antioxidants: For stock solutions that will be stored for an extended period, the addition of an antioxidant can be beneficial. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%).

  • Storage Conditions: Store solutions under the same conditions as neat this compound: -20°C or lower, under an inert atmosphere, and protected from light.

Troubleshooting Guide

Problem Possible Cause Solution
High background oxidation in control samples. 1. Improper storage of this compound stock. 2. Contaminated solvents or reagents. 3. Exposure to light or oxygen during sample preparation.1. Store this compound at ≤ -20°C under inert gas and protected from light. Use freshly prepared solutions. 2. Use high-purity, peroxide-free solvents. Degas solvents before use. 3. Work in a dimly lit area or use amber-colored labware. Prepare samples under a stream of nitrogen or argon.
Inconsistent results between experimental replicates. 1. Variable levels of oxidation in the starting material. 2. Inconsistent exposure to oxygen or light during handling. 3. Non-homogenous sample if this compound is part of a larger lipid mixture.1. Ensure the this compound stock is well-mixed and has been stored properly. Consider running a quality check (e.g., peroxide value) on the stock. 2. Standardize sample handling procedures to minimize exposure to air and light. 3. Thoroughly mix lipid mixtures before aliquoting.
Rapid degradation of this compound in an experimental system. 1. Presence of pro-oxidant metals. 2. High experimental temperature. 3. Inadequate antioxidant protection.1. Use metal-free containers and utensils. If metal contamination is suspected, consider adding a chelating agent like EDTA. 2. If possible, lower the temperature of the experiment. 3. Increase the concentration of the antioxidant or try a different type of antioxidant (e.g., a combination of a free radical scavenger and a metal chelator).

Data Presentation

The following tables provide representative data on the oxidative stability of fats and oils with a high content of monounsaturated fatty acids, including those rich in this compound, under various storage conditions. Note that the exact rate of oxidation for pure this compound may vary, but these tables offer a general guide.

Table 1: Effect of Storage Temperature on Peroxide Value (PV) of Animal Fats

Storage Time (Days)Pork Lard at +2°C (meq O₂/kg)Pork Lard at -18°C (meq O₂/kg)Beef Tallow at +2°C (meq O₂/kg)Beef Tallow at -18°C (meq O₂/kg)
01.521.521.351.35
303.102.502.802.10
605.803.904.903.50
908.905.607.205.10
12012.507.809.807.00
150-10.2012.609.20
180-11.8015.1011.50
210-12.87-13.80

Data adapted from a study on the effects of temperature and storage time on the quality of alimentary animal fats.[3]

Table 2: Effect of Storage Time on Thiobarbituric Acid Reactive Substances (TBARS) in Animal Fats at -18°C

Storage Time (Days)Pork Lard (mg MDA/kg)Poultry Fat (mg MDA/kg)
01.262.16
302.803.50
604.505.20
906.307.10
1208.109.30
1509.9011.20
18011.0012.10
21011.8012.90

Data adapted from a study on the effects of temperature and storage time on the quality of alimentary animal fats.[3]

Table 3: Oxidative Stability Index (OSI) of High-Oleic Oils with and without Antioxidants at 110°C

Oil TypeNo Antioxidant (hours)With TBHQ (hours)
High-Oleic Canola Oil12.940.9
Very High-Oleic Canola Oil16.548.5
High-Oleic Sunflower Oil18.555.7

Data adapted from a study on the oxidative stability of conventional and high-oleic vegetable oils.[4] TBHQ (tert-Butylhydroquinone) is a synthetic antioxidant.

Experimental Protocols

Determination of Peroxide Value (PV)

This method measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 M Sodium thiosulfate solution

  • 1% Starch indicator solution

  • Sample containing this compound

Procedure:

  • Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.

  • Immediately add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with 0.1 M sodium thiosulfate solution with constant shaking until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.

  • Continue the titration until the blue color disappears.

  • Perform a blank titration using the same procedure without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) reagent (0.67% w/v)

  • Sample containing this compound

  • MDA standard for calibration curve

Procedure:

  • Mix 0.5 mL of the sample with 2.5 mL of 20% TCA.

  • Add 1 mL of 0.67% TBA reagent.

  • Vortex the mixture and heat in a boiling water bath for 30 minutes.

  • Cool the tubes on ice for 10 minutes.

  • Centrifuge at 3000 rpm for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using MDA.

Calculation: Calculate the concentration of TBARS (in mg MDA/kg) by comparing the absorbance of the sample to the standard curve.

Mandatory Visualization

Oxidation_Pathway VA This compound (Unsaturated Fatty Acid) Radical Lipid Free Radical (VA•) VA->Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->VA Initiation Oxygen Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (VAOO•) Radical->Peroxyl_Radical + O2 Hydroperoxide Lipid Hydroperoxide (VAOOH) Peroxyl_Radical->Hydroperoxide + VA Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (e.g., BHT, Vitamin E) Antioxidant->Radical Inhibition Antioxidant->Peroxyl_Radical Inhibition

Caption: Autoxidation pathway of this compound and points of antioxidant intervention.

Troubleshooting_Workflow Start High/Inconsistent Oxidation Detected Check_Storage Review Storage Conditions (-20°C, Inert Gas, Dark) Start->Check_Storage Check_Solvents Check Solvents & Reagents (Purity, Peroxides) Start->Check_Solvents Check_Handling Review Sample Handling (Light/Oxygen Exposure) Start->Check_Handling Implement_Changes Implement Corrective Actions Check_Storage->Implement_Changes Check_Solvents->Implement_Changes Check_Handling->Implement_Changes Re_analyze Re-analyze Sample Implement_Changes->Re_analyze Problem_Solved Problem Resolved Re_analyze->Problem_Solved Oxidation Levels Acceptable Consult_Expert Consult Senior Researcher or Technical Support Re_analyze->Consult_Expert Problem Persists

Caption: Logical workflow for troubleshooting this compound oxidation issues.

References

Technical Support Center: Optimizing Fatty Acid Derivatization for Vaccenic Acid GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the derivatization of fatty acids, with a special focus on vaccenic acid, for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Free fatty acids, including this compound, are polar molecules with low volatility. Direct injection into a GC system can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the GC column, compromising the accuracy of the analysis. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which significantly improves chromatographic performance.

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for preparing fatty acid derivatives for GC analysis are:

  • Esterification: This method converts fatty acids into fatty acid methyl esters (FAMEs). A common and effective reagent for this is Boron Trifluoride in Methanol (BF3-Methanol). This acid-catalyzed reaction is widely used for a broad range of fatty acids.

  • Silylation: This technique involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, forming a TMS-ester. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Q3: Which GC column is best suited for analyzing this compound methyl esters?

A3: For the separation of this compound from other C18:1 isomers, particularly elaidic acid (trans-9 C18:1), a high-polarity capillary column is recommended. Columns with a stationary phase of biscyanopropyl polysiloxane, such as the SP-2560 or CP-Sil 88, provide excellent resolution for cis and trans isomers.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and GC analysis of this compound.

Issue 1: Incomplete Derivatization

Symptoms:

  • Broad or tailing peaks for this compound.

  • The appearance of the underivatized fatty acid peak.

  • Low recovery or poor reproducibility of this compound quantification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Water Water interferes with both esterification and silylation reactions. Ensure that samples, solvents, and reagents are anhydrous. Lyophilize aqueous samples to dryness before derivatization. Consider using a water scavenger in your reaction mixture.
Insufficient Reagent The derivatization reagent should be in molar excess to ensure the reaction goes to completion. For silylation, a molar ratio of at least 2:1 of the silylating agent to active hydrogens is recommended. For esterification, ensure an adequate volume of the BF3-methanol reagent is used.
Suboptimal Reaction Conditions Optimize the reaction time and temperature. For BF3-methanol, a common starting point is heating at 60°C for 10-15 minutes. For silylation with BSTFA, heating at 60°C for 30-60 minutes is typical. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific sample matrix.
Sample Matrix Effects Complex sample matrices can hinder the derivatization reaction. An additional sample cleanup step prior to derivatization may be necessary.
Issue 2: Peak Tailing in Chromatogram

Symptoms:

  • Asymmetrical this compound peak with a "tail" extending from the back of the peak.

  • Poor resolution between this compound and adjacent peaks.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Active Sites in the GC System Exposed silanol groups in the injector liner, column, or detector can interact with the analyte. Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, it may need to be replaced.
Incomplete Derivatization As mentioned in the previous section, incomplete derivatization can lead to peak tailing. Re-evaluate your derivatization protocol to ensure complete conversion to the FAME or TMS-ester.
Column Overload Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Suboptimal GC Parameters An injector temperature that is too low can cause slow volatilization. Ensure the injector temperature is appropriate for the derivatives. Also, check that the carrier gas flow rate is optimal for your column dimensions.
Issue 3: Isomerization of this compound

Symptoms:

  • Appearance of unexpected C18:1 isomer peaks.

  • Inaccurate quantification of this compound due to its conversion to other isomers.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Derivatization Conditions Acid-catalyzed methylation, particularly with BF3-methanol, has the potential to cause isomerization of unsaturated fatty acids, especially when using high temperatures and long reaction times. While direct evidence for this compound isomerization during derivatization is limited, studies on conjugated linoleic acids (which also contain double bonds) have shown significant isomerization under harsh acidic conditions.[3]
High Temperatures in GC Inlet While less common for FAMEs, prolonged exposure to very high injector temperatures could potentially induce some isomerization.
Solution To minimize the risk of isomerization, use the mildest effective derivatization conditions. For BF3-methanol, this means using the lowest temperature and shortest time that still yields complete derivatization. Alternatively, consider using a milder methylation reagent or a silylation method, which is generally less prone to causing isomerization. For GC analysis, use an appropriate injector temperature that ensures efficient volatilization without causing degradation or isomerization.

Quantitative Data on Derivatization Methods

The choice of derivatization method can influence the recovery and reproducibility of trans fatty acid analysis. The following table summarizes a comparison of two derivatization procedures for the analysis of trans fatty acids in food products.

Derivatization MethodRecovery Range for TFAsIntraday RSD (%) for TFAsInterday RSD (%) for TFAsNotes
Base-catalyzed followed by Acid-catalyzed (KOCH3/HCl)84% - 112%High VariationHigh VariationLower recovery values, especially for unsaturated fatty acids.[4]
Base-catalyzed followed by (trimethylsilyl)diazomethane (TMS-DM)90% - 106%< 4%< 6%Higher recovery and better precision compared to the KOCH3/HCl method.[4]

Data adapted from a study on bakery products and may vary depending on the specific sample matrix.

Experimental Protocols

Protocol 1: Esterification using BF3-Methanol

This protocol describes the general procedure for the preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol.

  • Sample Preparation: Accurately weigh 10-25 mg of the lipid extract or sample into a screw-cap glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the tube.

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath. Note: Optimal time and temperature may need to be determined empirically for your specific sample type.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This protocol outlines the general procedure for the preparation of Trimethylsilyl (TMS) esters using BSTFA.

  • Sample Preparation: Place the dried fatty acid sample (1-5 mg) into a clean, dry reaction vial.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (with 1% TMCS if necessary).

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.

Visualizations

Experimental Workflow for BF3-Methanol Derivatization

BF3_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction of FAMEs cluster_final Final Steps start Start: Dried Lipid/Fatty Acid Sample add_bf3 Add 2 mL of 14% BF3-Methanol start->add_bf3 heat Heat at 60°C for 10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_hexane_nacl Add 1 mL Hexane & 1 mL Saturated NaCl cool->add_hexane_nacl vortex Vortex Vigorously add_hexane_nacl->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge collect Collect Upper Hexane Layer centrifuge->collect dry Dry with Anhydrous Na2SO4 collect->dry end Ready for GC Analysis dry->end

Caption: Workflow for fatty acid derivatization using BF3-Methanol.

Troubleshooting Decision Tree for Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed for this compound check_derivatization Is derivatization complete? start->check_derivatization check_gc_system Check GC System for Active Sites check_derivatization->check_gc_system Yes optimize_derivatization Re-optimize derivatization: - Check for water - Increase reagent - Adjust time/temp check_derivatization->optimize_derivatization No column_overload Is the column overloaded? check_gc_system->column_overload use_deactivated_liner Use deactivated inlet liner check_gc_system->use_deactivated_liner check_gc_params Review GC Parameters optimize_temp Optimize injector temperature check_gc_params->optimize_temp column_overload->check_gc_params No reduce_injection Reduce injection volume or dilute sample column_overload->reduce_injection Yes solution Peak Shape Improved optimize_derivatization->solution condition_column Condition or replace column use_deactivated_liner->condition_column condition_column->solution reduce_injection->solution optimize_flow Optimize carrier gas flow rate optimize_temp->optimize_flow optimize_flow->solution

Caption: Decision tree for troubleshooting peak tailing in this compound GC analysis.

References

improving the accuracy of vaccenic acid quantification in food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of vaccenic acid quantification in food samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification in food important?

A1: this compound (VA) is a naturally occurring trans fatty acid, specifically an omega-7 fatty acid with the shorthand name 18:1 trans-11.[1] It is the main trans fat found in dairy products, the fat of ruminant animals, and human milk.[1] Unlike industrially produced trans fats like elaidic acid (EA), which are associated with an increased risk of cardiovascular disease, some studies suggest VA may have neutral or even beneficial health effects.[2] Accurate quantification is crucial to distinguish between natural and industrial trans fats in food products, assess nutritional value, ensure regulatory compliance for food labeling, and understand the specific health impacts of different trans fatty acid isomers.

Q2: What is the primary analytical technique for quantifying this compound?

A2: Gas chromatography (GC) is the most widely used and preferred technique for the analysis of fatty acids, including this compound. For accurate results, the fatty acids are first converted into their more volatile and stable fatty acid methyl esters (FAMEs) before being injected into the GC system. This derivatization process improves peak shape and the reliability of the chromatographic data.

Q3: Why is it challenging to separate this compound from other fatty acid isomers?

A3: The primary challenge in quantifying this compound is its co-elution with other C18:1 isomers, particularly its cis-isomers (like oleic acid) and other trans-isomers (like elaidic acid, 9t-C18:1). These molecules have very similar chemical structures and boiling points, making them difficult to separate using standard GC columns. Achieving clear separation is critical for accurate quantification.

Q4: What is the significance of the this compound to Elaidic Acid (V/E) ratio?

A4: The ratio of this compound (VA) to elaidic acid (EA) can be used as a key indicator to distinguish between natural trans fats (N-TFAs) from ruminant sources and industrial trans fats (H-TFAs) from partially hydrogenated oils. Ruminant fats, found in products like butter and cheese, predominantly contain VA, leading to a high V/E ratio. Conversely, hydrogenated vegetable oils are a primary source of EA, resulting in a low V/E ratio. This ratio helps in assessing the origin of trans fats in processed foods.

Troubleshooting Guide

Q5: My chromatogram shows poor resolution between this compound and other C18:1 peaks. How can I improve this?

A5: Poor resolution is a common issue. Here are several steps to resolve it:

  • Use a Highly Polar GC Column: Standard columns are often insufficient. For separating cis/trans FAME isomers, highly polar cyanopropyl siloxane columns (e.g., SP-2560, CP-Sil 88, HP-88) are required. A column length of at least 100 meters is often recommended to achieve the necessary resolution.

  • Optimize GC Conditions: Adjust the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks. Also, ensure the carrier gas flow rate is optimal for your column dimensions.

  • Implement a Pre-Separation Step: The most effective way to resolve co-elution is to fractionate the sample before GC analysis. Silver-ion solid-phase extraction (Ag-SPE), often using a silver ion cartridge (SIC), can effectively separate fatty acids based on the degree of unsaturation and double bond geometry (cis vs. trans). This technique can remove over 97% of interfering cis-fatty acids.

  • Consider 2D Gas Chromatography (GCxGC): For highly complex matrices, comprehensive two-dimensional GC (GCxGC) provides significantly enhanced separation power compared to conventional single-dimension GC.

Q6: I am observing low or inconsistent recovery of this compound. What are the potential causes?

A6: Low and variable recovery can stem from issues in the sample preparation workflow.

  • Incomplete Lipid Extraction: Ensure your solvent system (e.g., chloroform:methanol) and extraction time are sufficient to fully extract lipids from the food matrix. The complexity of the food matrix can significantly impact extraction efficiency.

  • Inefficient Derivatization: The conversion to FAMEs must be complete. Base-catalyzed methods (e.g., methanolic NaOH) are fast and occur at room temperature but do not work on free fatty acids. Acid-catalyzed methods (e.g., BF3-methanol) are more comprehensive but can lead to the degradation of some polyunsaturated fatty acids if not performed carefully.

  • Improper Internal Standard Selection: The choice of internal standard (IS) is critical for correcting sample loss during preparation. The IS should be a fatty acid not naturally present in the sample (e.g., C19:0 or C21:0) and added at the very beginning of the extraction process. Using an IS with a structure dissimilar to this compound can lead to inaccurate quantification.

Q7: How do I minimize matrix effects from complex food samples like dairy or processed foods?

A7: Matrix effects occur when non-analyte components in the sample interfere with the quantification, either enhancing or suppressing the signal.

  • Thorough Sample Cleanup: As mentioned, Ag-SPE is highly effective not only for isomer separation but also for removing interfering matrix components.

  • Use a Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples but free of this compound. This helps to compensate for systematic errors introduced by the matrix.

  • Method of Standard Additions: For very complex or variable matrices, the method of standard additions can provide more accurate quantification by accounting for matrix effects specific to each individual sample.

  • Isotope Dilution: Using a stable isotope-labeled internal standard for this compound is the gold standard for correcting both recovery and matrix effects, though it can be more expensive.

Data Presentation: Method Performance & Validation

The following tables summarize key quantitative data related to the performance of analytical methods for this compound quantification.

Table 1: Method Precision for this compound (VA) and Elaidic Acid (EA) Analysis

Method Analyte Intra-Day Precision (RSD %) Inter-Day Precision (RSD %) Source(s)
GCxGC-TOFMS VA & EA 1.8 - 8.9% 3.9 - 8.1%
GCxGC-FID & GCxGC-TOFMS VA ≤ 9.97% ≤ 9.06%

| GCxGC-FID & GCxGC-TOFMS | EA | ≤ 9.56% | ≤ 8.49% | |

Table 2: this compound to Elaidic Acid (V/E) Ratios in Various Food Products

Food Product Predominant TFA Source Typical V/E Ratio Source(s)
Butter Natural (Ruminant) 4.20
Cheese Natural (Ruminant) 10.41 - 10.60
Ground Beef Natural (Ruminant) 4.54 - 4.91

| Margarine | Industrial (Hydrogenated Oil) | 0.57 | |

Experimental Protocols

Protocol 1: General Workflow for FAME Preparation (Acid-Catalyzed)

This protocol is a generalized procedure based on official methods from AOAC and AOCS.

  • Saponification: Weigh approximately 100 mg of the extracted fat/oil sample into a reaction vial. Add a methanolic sodium hydroxide solution (e.g., 2N KOH in methanol) and heat in a reflux system to hydrolyze the glycerides into free fatty acid salts.

  • Esterification: Add an esterifying agent, such as 14% boron trifluoride (BF3) in methanol. Continue to heat under reflux. This reaction converts the fatty acid salts to their corresponding methyl esters (FAMEs).

  • Extraction: After cooling, add a nonpolar solvent such as heptane or hexane and a saturated sodium chloride solution to the vial.

  • Separation & Collection: Shake the mixture vigorously. The upper organic layer, containing the FAMEs, will separate from the aqueous layer. Carefully transfer the top layer to a clean vial for GC analysis.

Protocol 2: Pre-fractionation of FAMEs using a Silver Ion Cartridge (SIC)

This protocol enhances the separation of trans and cis isomers prior to GC analysis.

  • Cartridge Conditioning: Condition the Silver Ion Cartridge (SIC) according to the manufacturer's instructions.

  • Sample Loading: Load the total methylated lipid extract (FAMEs) onto the conditioned cartridge.

  • Elution of Fractions:

    • Fraction 1 (Saturated FAs): Elute with a highly nonpolar solvent mixture (e.g., 4 mL of 99:1 Hexane:Acetone).

    • Fraction 2 (Trans FAs): Elute with a slightly more polar mixture to collect the trans-isomers. A 96:4 Hexane:Acetone solution has been shown to be effective, yielding a recovery of 97.7% for C18:1-trans isomers.

    • Fraction 3 (Cis FAs): Elute with a more polar mixture (e.g., 4 mL of 90:10 Hexane:Acetone) to remove the remaining cis-isomers.

  • Analysis: Collect Fraction 2 for the accurate quantification of this compound using GC.

Visualizations: Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification start_node start_node process_node process_node decision_node decision_node output_node output_node pre_analysis_node pre_analysis_node A Food Sample C Add Internal Standard (e.g., C19:0) A->C Homogenize B Lipid Extraction (e.g., Chloroform:Methanol) D Derivatization to FAMEs (e.g., BF3-Methanol) B->D C->B E Optional: Ag-SPE Cleanup (Separates cis/trans isomers) D->E F GC-FID or GC-MS Analysis E->F G Peak Identification & Integration F->G H Quantification using Internal Standard G->H I Accurate Vaccenic Acid Result H->I

Caption: General workflow for accurate this compound quantification in food.

G start_node start_node decision_node decision_node solution_node solution_node check_node check_node A Problem: Inaccurate This compound Result B Is peak resolution poor? (Co-elution with other isomers) A->B C Is recovery low or inconsistent? B->C No D Use highly polar GC column (e.g., 100m SP-2560) B->D Yes F Review lipid extraction and FAME derivatization steps C->F Yes I Problem Resolved C->I No (Consider matrix effects) E Implement Ag-SPE cleanup to pre-separate isomers D->E H Re-analyze sample E->H G Verify internal standard (IS) choice and addition point F->G G->H H->I

Caption: Troubleshooting logic for inaccurate this compound results.

References

Technical Support Center: Method Validation for Vaccenic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of vaccenic acid in clinical samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Which clinical sample matrix is best for this compound analysis: plasma or serum?

A1: Both plasma and serum are commonly used for fatty acid analysis and can provide comparable results.[1] Studies have shown a strong and significantly positive correlation between major fatty acids in matched plasma and serum samples, both in absolute concentrations and relative percentages.[1] However, plasma may show slightly higher concentrations of some fatty acids because they are transported in circulation via plasma proteins like albumin.[2] The choice may ultimately depend on your specific study protocol, sample availability, and consistency with historical data. It is crucial to maintain consistency in the chosen matrix throughout a single study.

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: A comprehensive method validation should assess several key parameters to ensure the data is reliable, accurate, and reproducible.[3][4] These include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is crucial for distinguishing this compound from its isomers.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy (Recovery): The closeness of the test results to the true value. This is often assessed by spiking a known quantity of standard into a blank matrix.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Stability: The stability of this compound in the clinical matrix under specific storage and processing conditions.

Q3: Is derivatization necessary for analyzing this compound?

A3: For analysis by gas chromatography (GC), which is the gold-standard method, derivatization is a required step. Fatty acids are converted into their more volatile ester forms, typically fatty acid methyl esters (FAMEs), through a process called transesterification. This allows them to be vaporized in the GC inlet and separated on the column. While some liquid chromatography-mass spectrometry (LC-MS/MS) methods can analyze free fatty acids without derivatization, GC-based methods remain the most common for comprehensive fatty acid profiling.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution

Q: I am unable to separate the this compound (11t-18:1) peak from its isomers, particularly elaidic acid (9t-18:1) and various cis-isomers. What should I do?

A: Co-elution of C18:1 isomers is a common and significant challenge in fatty acid analysis. Here are several strategies to improve separation:

  • Column Selection: Use a highly polar capillary column specifically designed for FAME separation. Columns like the SP-2560 or CP-Sil 88 (100m length) are recommended for resolving complex mixtures of fatty acid isomers. Shorter, narrow-bore columns (e.g., 75 m × 0.18 mm I.D.) can also provide excellent resolution in less time.

  • GC Method Optimization:

    • Temperature Program: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min) during the elution window for C18:1 isomers. This increases the time analytes spend interacting with the stationary phase, improving separation.

    • Carrier Gas Flow: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your chosen column. Deviating from the optimum can significantly reduce column efficiency.

  • Pre-analytical Sample Fractionation: To reduce sample complexity, especially the high abundance of cis-fatty acids, use a pre-separation technique. Silver Ion Solid-Phase Extraction (Ag-SPE), often using a silver ion cartridge (SIC), is highly effective at separating fatty acids based on the degree of unsaturation and double bond configuration (cis vs. trans). This step can isolate the trans-isomers from the cis-isomers, greatly simplifying the subsequent GC analysis.

  • Employ 2D Gas Chromatography (GCxGC): For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separating power. This technique uses two columns with different stationary phases, providing a much higher peak capacity than single-dimension GC.

Issue 2: Low Analyte Recovery

Q: My recovery for this compound is consistently below the acceptable range (e.g., <85%). What are the potential causes and solutions?

A: Low recovery can stem from issues in the extraction, derivatization, or injection stages.

  • Lipid Extraction: Ensure your lipid extraction method is robust. A Folch or Bligh-Dyer method (using chloroform/methanol mixtures) is standard. Incomplete extraction will lead to low recovery. Ensure vigorous mixing and proper phase separation.

  • Derivatization (Transesterification): The conversion to FAMEs must be complete.

    • Reagent Quality: Use fresh, high-quality derivatization reagents (e.g., methanolic HCl, BF3-methanol, or methanolic KOH). Old or degraded reagents are a common cause of incomplete reactions.

    • Reaction Conditions: Optimize the reaction time and temperature. Insufficient heating or time can lead to an incomplete reaction. Conversely, excessive heat can degrade polyunsaturated fatty acids.

    • Water Contamination: The sample and solvents must be anhydrous, as water can inhibit the esterification process.

  • Adsorption/Loss: Fatty acids can adsorb to glass and plastic surfaces. Use silanized glassware to minimize this. Also, ensure complete transfer of the final FAME extract between vials. When evaporating the solvent, do not let the sample go to complete dryness for an extended period, as this can lead to the loss of more volatile FAMEs.

Issue 3: Inconsistent Results and Poor Precision

Q: My results for replicate samples show high variability (high %RSD). How can I improve my method's precision?

A: Poor precision often points to inconsistencies in sample handling and preparation.

  • Internal Standard (IS) Use: An internal standard is crucial for reliable quantification. The IS should be a fatty acid not naturally present in the sample (e.g., C17:0 or a stable-isotope-labeled standard) and added at the very beginning of the sample preparation process. This corrects for variability in extraction, derivatization, and injection volume.

  • Injection Technique: If using manual injection, ensure a consistent and rapid injection technique. Use of the "solvent flush" method can improve reproducibility. For autosamplers, check for air bubbles in the syringe and ensure the correct injection volume is being drawn.

  • Sample Homogeneity: Ensure the initial clinical sample (plasma or serum) is completely thawed and thoroughly mixed (vortexed) before taking an aliquot for extraction.

  • Peak Integration: Inconsistent peak integration can be a major source of variability. For this compound, which may be a small peak next to larger ones, manual integration may be necessary. Establish a clear and consistent protocol for how peaks are integrated, especially for partially resolved peaks.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and related fatty acids using GC-based methods.

Table 1: Method Sensitivity and Linearity

Analyte Method Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Reference
This compound (VA) GCxGC-TOFMS 1 - 100 0.9993 2.20 6.66
Elaidic Acid (EA) GCxGC-TOFMS 1 - 100 0.9997 4.38 13.27
Alpha-Linolenic Acid GC-FID 36 - 145 >0.99 2.05 6.83

| Linoleic Acid | GC-FID | 352 - 1408 | >0.99 | 2.42 | 8.06 | |

Table 2: Method Accuracy and Precision

Analyte Method Recovery (%) Intra-assay Precision (%RSD) Inter-assay Precision (%RSD) Reference
This compound (VA) GCxGC-TOFMS 91.5 - 102.6 < 20% Not Reported
Elaidic Acid (EA) GCxGC-TOFMS 91.1 - 98.4 < 20% Not Reported

| Various FAMEs | Fast GC | 95.8 - 103.7 | 0.76 - 8.87 | Not Reported | |

Experimental Protocols

Protocol 1: FAME Preparation from Plasma/Serum and GC-MS Analysis

This protocol outlines a general procedure for the extraction of total fatty acids from plasma or serum, their conversion to FAMEs, and subsequent analysis.

1. Materials and Reagents:

  • Clinical Sample: Human Plasma or Serum

  • Internal Standard (IS): Heptadecanoic acid (C17:0) solution in methanol.

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v)

  • Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Neutralization Solution: Saturated Sodium Chloride (NaCl) solution

  • Final Solvent: Hexane

  • Anhydrous Sodium Sulfate

  • Glassware: Silanized glass tubes with PTFE-lined caps

2. Lipid Extraction and Transesterification:

  • Pipette 100 µL of plasma/serum into a clean glass tube.

  • Add a known amount of internal standard (e.g., 50 µL of C17:0).

  • Add 2 mL of Chloroform/Methanol (2:1) solution. Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 1 mL of BF3-Methanol to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer (containing the FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis Conditions (Example):

  • GC System: Agilent GC coupled to a Mass Spectrometer.

  • Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless, used in splitless mode. Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp 1: Increase to 240°C at 4°C/min.

    • Hold at 240°C for 20 min.

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Source Temperature: 230°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Clinical Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Aliquot Extract Lipid Extraction (e.g., Folch) Spike->Extract Deriv Derivatization (Transesterification to FAMEs) Extract->Deriv Dried Lipid Extract Clean FAME Extraction & Cleanup Deriv->Clean GC GC-MS Analysis Clean->GC Final FAME Extract in Hexane Data Peak Integration & Identification GC->Data Raw Data (Chromatogram) Quant Quantification (vs. Internal Standard) Data->Quant Report Final Report Quant->Report Concentration Results Troubleshooting_Workflow start_node Problem: Poor Peak Resolution (Vaccenic/Elaidic Acid) check_method Is GC method optimized? (Temp ramp, flow rate) start_node->check_method optimize_gc Action: Decrease temp ramp. Optimize flow rate. check_method->optimize_gc No check_column Is column appropriate? (e.g., SP-2560, 100m) check_method->check_column Yes optimize_gc->check_column change_column Action: Install highly polar capillary column. check_column->change_column No check_sample Is sample matrix too complex? check_column->check_sample Yes change_column->check_sample add_cleanup Action: Implement Ag-SPE to isolate trans FAs. check_sample->add_cleanup Yes end_node Resolution Improved check_sample->end_node No add_cleanup->end_node Validation_Relationship center_node Reliable Method Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (RSD) center_node->Precision Linearity Linearity (r²) center_node->Linearity Sensitivity Sensitivity (LOD/LOQ) center_node->Sensitivity Selectivity Selectivity center_node->Selectivity param_node param_node Range Range Accuracy->Range Precision->Range Linearity->Range

References

Navigating the Nuances of Vaccenic Acid Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate analytical variability in vaccenic acid measurements. Accurate quantification of this compound is crucial for understanding its roles in nutrition, disease, and therapeutics. This resource offers practical solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound analysis?

A1: Analytical variability in this compound quantification can arise from several sources throughout the experimental workflow. These include:

  • Sample Preparation: Inefficient extraction of lipids, incomplete derivatization of fatty acids to their methyl esters (FAMEs), and the presence of interfering compounds from the sample matrix are major contributors.[1][2][3]

  • Isomer Co-elution: this compound (trans-11 C18:1) can co-elute with other cis and trans C18:1 isomers, particularly elaidic acid (trans-9 C18:1), leading to inaccurate quantification.[1][4]

  • Instrumentation: Suboptimal gas chromatography (GC) or liquid chromatography (LC) conditions, including column choice, temperature gradients, and detector settings, can affect separation and detection.

  • Standard Handling: Improper use or degradation of internal and external standards can lead to significant quantification errors.

Q2: How can I improve the separation of this compound from other C18:1 isomers?

A2: Achieving good separation is critical. Consider the following strategies:

  • High-Polarity GC Columns: Utilize long, highly polar capillary columns, such as those coated with biscyanopropyl polysiloxane (e.g., CP-Sil 88 or equivalent), which are specifically designed for separating fatty acid isomers.

  • Silver Ion Chromatography: Employing silver ion solid-phase extraction (Ag+-SPE) cartridges or silver ion high-performance liquid chromatography (Ag+-HPLC) can effectively fractionate fatty acids based on the degree of unsaturation and the geometry of the double bonds, allowing for the separation of cis and trans isomers prior to GC analysis.

  • Two-Dimensional Gas Chromatography (GCxGC): For complex samples, GCxGC combined with time-of-flight mass spectrometry (TOFMS) provides enhanced resolution and peak capacity, enabling the separation of closely eluting isomers.

Q3: What is the importance of derivatization in this compound analysis?

A3: Derivatization is a crucial step, especially for GC-based methods, to increase the volatility and thermal stability of fatty acids. The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs). Incomplete or inconsistent derivatization will lead to underestimation of this compound concentrations. It's essential to use reliable derivatization reagents like boron trifluoride-methanol (BF3-methanol) or methanolic HCl and to optimize reaction conditions (temperature and time).

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: The choice of internal standard is critical for correcting for sample loss during preparation and for variations in injection volume. An ideal internal standard should be a fatty acid that is not naturally present in the sample and has similar chemical properties to this compound. Commonly used internal standards for fatty acid analysis include odd-chain fatty acids like C17:0 or C19:0. The internal standard should be added to the sample at the very beginning of the extraction process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Non-volatile residues from the sample matrix.1. Use a deactivated inlet liner. 2. Bake out the column according to the manufacturer's instructions. 3. Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE).
Low recovery of this compound 1. Inefficient lipid extraction. 2. Incomplete derivatization. 3. Degradation of this compound during sample processing.1. Optimize the extraction solvent system (e.g., chloroform:methanol). 2. Ensure complete derivatization by optimizing reaction time and temperature. Use fresh derivatization reagents. 3. Minimize exposure to high temperatures, light, and oxygen. Consider adding an antioxidant like BHT during sample preparation.
Inconsistent quantification results between runs 1. Variability in manual injection volumes. 2. Fluctuation in instrument performance. 3. Degradation of calibration standards.1. Use an autosampler for precise and reproducible injections. 2. Perform regular instrument maintenance and calibration. 3. Prepare fresh calibration standards regularly and store them appropriately (e.g., at -20°C or lower).
Co-elution of this compound with other isomers 1. Inadequate chromatographic separation. 2. Isomerization during sample preparation.1. Optimize the GC temperature program (slower ramp rate). 2. Use a longer or more polar GC column. 3. Employ a pre-fractionation step like Ag+-SPE. 4. Avoid harsh acidic or basic conditions and high temperatures during derivatization to prevent isomerization.
Matrix effects leading to ion suppression or enhancement (in MS-based methods) The presence of co-extracted compounds from the sample matrix that affect the ionization efficiency of the target analyte.1. Improve sample cleanup to remove interfering matrix components. 2. Use matrix-matched calibration standards. 3. Employ stable isotope-labeled internal standards that co-elute with the analyte.

Quantitative Data Summary

The following table summarizes key performance metrics for a validated GCxGC-TOFMS method for the analysis of this compound (VA) and elaidic acid (EA).

ParameterThis compound (VA)Elaidic Acid (EA)Reference
Linearity (Correlation Coefficient, r²) 0.99930.9997
Limit of Detection (LOD) 6.66 µg/mL2.20 µg/mL
Limit of Quantification (LOQ) 13.27 µg/mL4.38 µg/mL
Intra-day Precision (RSD%) 1.8 - 8.9%1.8 - 8.9%
Inter-day Precision (RSD%) 3.9 - 8.1%3.9 - 8.1%

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization to FAMEs

This protocol is a general procedure for the extraction of lipids from a biological matrix and subsequent conversion to fatty acid methyl esters (FAMEs) for GC analysis.

  • Homogenization: Homogenize the sample in a suitable solvent. For solid samples, grinding under liquid nitrogen can be effective.

  • Lipid Extraction:

    • Add a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

    • Vortex thoroughly and allow the phases to separate. Centrifugation can aid in phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Saponification and Methylation:

    • To the dried lipid extract, add 2 mL of 0.5 M methanolic sodium hydroxide.

    • Heat the sample at 100°C for 5 minutes and then cool to room temperature.

    • Add 2 mL of 14% boron-trifluoride methanol solution (BF3-methanol) and heat at 100°C for another 5 minutes.

    • Add 2 mL of isooctane and 2 mL of saturated sodium chloride solution. Vortex for 1 minute.

    • The upper isooctane layer, containing the FAMEs, is collected for GC analysis.

Protocol 2: cis/trans FAME Fractionation using Silver Ion SPE (Ag+-SPE)

This protocol describes the separation of cis and trans fatty acid methyl esters using a silver ion solid-phase extraction cartridge.

  • Cartridge Conditioning: Condition a silver ion SPE cartridge (e.g., Supelco, 6 mL) by passing 4 mL of acetone followed by 4 mL of n-hexane.

  • Sample Loading: Dissolve the FAME sample in 1 mL of isooctane and load it onto the conditioned cartridge.

  • Elution:

    • Elute the saturated FAMEs with a non-polar solvent like hexane.

    • Elute the trans-FAMEs using a mixture of hexane and acetone (e.g., 96:4 v/v).

    • Elute the cis-FAMEs with a more polar solvent mixture, such as a higher concentration of acetone in hexane.

  • Sample Preparation for GC: Evaporate the collected fractions to dryness under nitrogen and reconstitute in a suitable solvent for GC injection.

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Optional Isomer Separation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization AgSPE Ag+-SPE Fractionation Derivatization->AgSPE Complex Samples GC_Analysis GC Analysis (GC-FID/MS) Derivatization->GC_Analysis Direct Injection AgSPE->GC_Analysis Quantification Data Processing & Quantification GC_Analysis->Quantification Troubleshooting_Logic rect_node rect_node Start Inaccurate Results? Check_Separation Good Peak Separation? Start->Check_Separation Check_Recovery Acceptable Recovery? Check_Separation->Check_Recovery Yes Optimize_GC Optimize GC Method (Column, Temperature) Check_Separation->Optimize_GC No Check_Standards Standards Reliable? Check_Recovery->Check_Standards Yes Optimize_Prep Optimize Extraction/ Derivatization Check_Recovery->Optimize_Prep No Final_Check Review Data Processing & Matrix Effects Check_Standards->Final_Check Yes Remake_Standards Prepare Fresh Standards Check_Standards->Remake_Standards No Optimize_GC->Check_Separation Optimize_Prep->Check_Recovery Remake_Standards->Check_Standards

References

Validation & Comparative

A Comparative Analysis of Vaccenic Acid and Conjugated Linoleic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of vaccenic acid (VA) and conjugated linoleic acid (CLA), focusing on their distinct and overlapping biological effects. It is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acids and their therapeutic potential. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biochemical pathways.

Introduction: Two Bioactive Fatty Acids from Ruminant Sources

This compound (trans-11-octadecenoic acid) is the primary trans fatty acid found in milk and meat from ruminant animals.[1] It is a key intermediate in the biohydrogenation of polyunsaturated fatty acids in the rumen.[1] Conjugated linoleic acid represents a group of positional and geometric isomers of linoleic acid, with cis-9, trans-11 (c9, t11-CLA), also known as rumenic acid, being the most prevalent isomer in natural sources.[2] A crucial aspect of this compound's bioactivity is its role as a precursor to c9, t11-CLA through the action of the Δ9-desaturase enzyme in mammals, including humans.[3][4] This endogenous conversion complicates the direct comparison of their effects, as the bioactivity of this compound may be partially attributable to its conversion to CLA.

Comparative Data on Biological Effects

The following tables summarize quantitative data from studies directly comparing the effects of this compound and various isomers of conjugated linoleic acid on key biological processes.

Anti-Cancer Effects

Table 1: Comparative Effects of this compound and c9, t11-CLA on Cancer Cell Viability

Cell LineTreatmentConcentration (µM)Incubation TimeEffect on Cell ViabilityReference
MCF-7 (Human Breast Adenocarcinoma)This compound50, 100, 20072 hoursDose-dependent inhibition
c9, t11-CLA50, 100, 20072 hoursDose-dependent inhibition (more effective than VA at 100 & 200 µM)
MCF-10A (Human Mammary Epithelial)This compound50, 100, 20072 hoursIncreased cell number at all concentrations
c9, t11-CLA50, 100, 20072 hoursReduced cell number at 200 µM
SW480 (Human Colon Adenocarcinoma)This compound20 µg/mL4 daysSignificant reduction in cell growth
Anti-Inflammatory Effects

Table 2: Comparative Effects of this compound and c9, t11-CLA on Inflammatory Markers

Model SystemTreatmentKey Inflammatory MarkersOutcomeReference
Caco-2 Cells (Human Colonic Epithelial)This compoundTNF-α, IL-12, IL-6No significant modulation of transcription or production
c9, t11-CLATNF-α, IL-12, IL-6Significant modulation of transcription and IL-12 production
JCR:LA-cp Rats (Intestinal Inflammation)This compoundJejunal TNFα, IL-1β mRNALowered mRNA expression
c9, t11-CLAJejunal TNFα, IL-1β mRNANo significant effect
Human Peripheral Blood Mononuclear CellsThis compoundIL-2, TNFα in T-helper cells38% and 31% decrease, respectively
c9, t11-CLAIL-2, TNFα in T-helper cellsSimilar reduction to VA, but effects are independent
Effects on Lipid Metabolism

Table 3: Comparative Effects of this compound and CLA on Lipid Profiles

Model SystemTreatmentKey Lipid ParametersOutcomeReference
JCR:LA-cp Rats (Metabolic Syndrome)CLA (1% w/w)Plasma Triglycerides (TG), Total Cholesterol (TC), LDL-CholesterolSignificant reduction
VA (1% w/w) + CLA (0.5% w/w)Plasma TG, LDL-CholesterolFurther reduction compared to CLA alone
CLA (1% w/w)Liver TG22% lower than obese control
VA (1% w/w) + CLA (0.5% w/w)Liver TG43% lower than obese control, 27% lower than CLA group
Healthy AdultsThis compound (~3% of energy)TC, LDL-C, HDL-C, ApoB, Lp(a)Increased compared to control
c9, t11-CLA (1% of energy)TriglyceridesLowered
Other lipoprotein risk factorsNo effect

Experimental Protocols

In Vivo Animal Feeding Study

This protocol is a synthesis of methodologies employed in studies investigating the effects of dietary VA and CLA in rodent models.

  • Animal Model: JCR:LA-cp rats, a model for metabolic syndrome, are commonly used.

  • Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, constant temperature and humidity) and allowed to acclimate for one week with free access to standard chow and water.

  • Diet Formulation:

    • Control Diet: A basal diet mix (e.g., Harlan Teklad TD.06206) is supplemented with fat to achieve a specific composition (e.g., 15% w/w fat).

    • Experimental Diets: The fat composition of the control diet is adjusted to replace a portion of the fatty acids with purified this compound or conjugated linoleic acid. Common dietary concentrations are 1% (w/w) of VA or CLA.

  • Feeding Regimen: Animals are randomly assigned to dietary groups and fed their respective diets for a specified period, typically ranging from 3 to 8 weeks. Food intake and body weight are monitored regularly.

  • Sample Collection: At the end of the study period, animals are fasted overnight. Blood samples are collected via cardiac puncture into EDTA-containing tubes for plasma lipid analysis. Tissues such as the liver, adipose tissue, and intestine are excised, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.

  • Biochemical Analysis: Plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) are measured using standard enzymatic assay kits. Tissue lipids are extracted for fatty acid composition analysis by gas chromatography.

Cell Culture Viability Assay (MTT Assay)

This protocol is based on methodologies used to assess the effects of VA and CLA on cancer cell proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment Preparation: Stock solutions of this compound and c9, t11-CLA are prepared in an appropriate solvent (e.g., ethanol) and then diluted in serum-free culture medium to the desired final concentrations (e.g., 50, 100, 200 µM).

  • Cell Treatment: The culture medium is replaced with the treatment-containing medium. Control wells receive medium with the vehicle only.

  • Incubation: Cells are incubated with the treatments for a specified duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used for background correction.

Fatty Acid Analysis by Gas Chromatography (GC)

This is a generalized protocol for the analysis of fatty acid composition in biological samples.

  • Lipid Extraction: Total lipids are extracted from tissues or cells using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the method of Bligh and Dyer.

  • Saponification/Methylation: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids from their glycerol backbone. The fatty acids are then converted to their volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as 6% H2SO4 in methanol.

  • FAME Extraction: The FAMEs are extracted into an organic solvent like petroleum ether or hexane.

  • GC Analysis:

    • An aliquot of the FAME extract is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • A capillary column (e.g., BPX-70) is used to separate the FAMEs based on their chain length, degree of unsaturation, and isomer configuration.

    • Helium is typically used as the carrier gas.

    • The oven temperature is programmed to ramp up to allow for the sequential elution of different FAMEs.

  • Quantification: Individual FAMEs are identified by comparing their retention times with those of known standards. The area under each peak is integrated, and the concentration of each fatty acid is calculated relative to an internal standard and expressed as a percentage of total fatty acids.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and conjugated linoleic acid are mediated through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

metabolic_pathway cluster_conversion Endogenous Conversion Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Biohydrogenation (Rumen Bacteria) c9, t11-CLA c9, t11-CLA This compound->c9, t11-CLA Δ9-Desaturase

Figure 1. Metabolic relationship between Linoleic Acid, this compound, and c9, t11-CLA.

anti_inflammatory_pathways cluster_va This compound cluster_cla c9, t11-CLA VA VA PPARg_VA PPARγ VA->PPARg_VA Activates NFkB_VA NF-κB Activation PPARg_VA->NFkB_VA Inhibits Cytokines_VA Pro-inflammatory Cytokines (IL-2, TNFα) NFkB_VA->Cytokines_VA Promotes CLA CLA PPARg_CLA PPARγ CLA->PPARg_CLA Activates NFkB_CLA NF-κB Activation PPARg_CLA->NFkB_CLA Inhibits Cytokines_CLA Pro-inflammatory Cytokines (TNFα, IL-6, IL-12) NFkB_CLA->Cytokines_CLA Promotes

Figure 2. Comparative anti-inflammatory signaling of VA and c9, t11-CLA.

anti_cancer_pathways cluster_va_cancer This compound in Cancer Cells cluster_cla_cancer CLA in Cancer Cells VA_cancer This compound Ras_VA Ras Expression VA_cancer->Ras_VA Reduces Apoptosis_VA Apoptosis VA_cancer->Apoptosis_VA Induces CLA_cancer CLA MEK_ERK MEK-ERK Pathway CLA_cancer->MEK_ERK Inhibits (c9, t11-CLA) Apoptosis_CLA Apoptosis (t10, c12-CLA) CLA_cancer->Apoptosis_CLA Induces Cell_Growth Cell Growth MEK_ERK->Cell_Growth Promotes

Figure 3. Differential anti-cancer signaling pathways of VA and CLA.

Conclusion

The research reviewed in this guide indicates that while this compound and conjugated linoleic acid share some biological activities, they also possess distinct effects. The conversion of VA to c9, t11-CLA is a significant factor in the bioactivity of VA, particularly in its anti-carcinogenic properties. However, studies also suggest that VA may have independent effects, especially in modulating intestinal inflammation and lipid metabolism. Conversely, certain isomers of CLA, which are not direct metabolites of VA, exhibit unique biological actions. This comparative analysis underscores the importance of considering the specific fatty acid, its isomeric form, and its metabolic fate when designing and interpreting studies in this field. Further research is warranted to fully elucidate the distinct and synergistic actions of these two important dietary fatty acids.

References

Unveiling the Anti-Inflammatory Potential of Vaccenic Acid: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant products. We delve into the experimental data, comparing its efficacy with its well-known metabolite, conjugated linoleic acid (CLA), and elucidating the underlying molecular pathways.

Performance Comparison: this compound vs. Alternatives

The primary alternative and metabolic product of this compound is conjugated linoleic acid (CLA). Many in vivo studies have focused on comparing the anti-inflammatory effects of VA and CLA, often in the context of metabolic syndrome. The data suggests that VA possesses intrinsic anti-inflammatory properties, independent of its conversion to CLA.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound and CLA on various inflammatory and related signaling molecules.

Table 1: Effects of this compound and CLA on Endocannabinoids and Related Molecules in JCR:LA-cp Rats

MoleculeTissueTreatment (8 weeks)Result
Anandamide (AEA) Jejunum1% VA (w/w)Increased (P < 0.05)[1][2]
2-Arachidonoylglycerol (2-AG) Liver1% VA (w/w)Decreased by 83% (P < 0.001)[1][2]
1% CLA (w/w)Decreased by 47.6% (P < 0.05)[1]
1% VA + 0.5% CLA (w/w)Decreased by 74% (P < 0.001)
Visceral Adipose Tissue (VAT)1% VA (w/w)Decreased by 86% (P < 0.05)
1% VA + 0.5% CLA (w/w)Decreased by 87% (P < 0.05)
Oleoylethanolamide (OEA) Jejunum1% VA (w/w)Increased (P < 0.05)
Palmitoylethanolamide (PEA) Jejunum1% VA (w/w)Increased (P < 0.05)

Table 2: Effects of this compound on Pro-inflammatory Cytokine mRNA Expression in the Jejunum of JCR:LA-cp Rats

CytokineTreatment (8 weeks)Result
TNF-α 1% VA (w/w)Decreased (P < 0.05)
Interleukin 1β (IL-1β) 1% VA (w/w)Decreased (P < 0.05)

Table 3: Effects of this compound on Cytokine Production by Splenocytes and Mesenteric Lymph Node (MLN) Cells in JCR:LA-cp Rats

Cell TypeCytokineTreatment (3 weeks)Result in Obese Rats
Splenocytes (ConA-stimulated) TNF-α1.5% VA (w/w)Decreased by 32%
MLN Cells (ConA-stimulated) IL-21.5% VA (w/w)Decreased by 34-38% (Normalized to lean levels)
TNF-α1.5% VA (w/w)Decreased by 34-38% (Normalized to lean levels)
IL-101.5% VA (w/w)Increased by 35-136%

Experimental Protocols

The following methodologies are based on recurring protocols from in vivo studies validating the anti-inflammatory effects of this compound.

Animal Model and Diet
  • Animal Model: Male JCR:LA-cp rats, a model for metabolic syndrome, are commonly used. Both lean (+/cp or +/+) and obese (cp/cp) phenotypes are often included to study the effects in both healthy and disease states. Another model used is the fa/fa Zucker rat.

  • Acclimatization: Rats are typically acclimatized for a period of two weeks on a standard chow diet before the commencement of the experimental diets.

  • Housing: Animals are individually housed with free access to food and water.

  • Experimental Diets:

    • Control Diet: A basal mix diet with a specified percentage of fat (e.g., 15% w/w).

    • This compound (VA) Diet: The control diet is supplemented with VA, typically at a concentration of 1% to 1.5% (w/w), replacing an equivalent amount of another fatty acid like oleic acid to maintain an isocaloric diet.

    • Conjugated Linoleic Acid (CLA) Diet: The control diet is supplemented with CLA, often at 1% (w/w), for comparative analysis.

    • Combination Diet: A diet containing both VA and CLA may also be included.

  • Duration: The feeding studies typically last from 3 to 8 weeks.

Tissue Collection and Analysis
  • Euthanasia and Tissue Collection: At the end of the study period, rats are euthanized, and various tissues are collected, including blood, liver, visceral adipose tissue (VAT), jejunum, splenocytes, and mesenteric lymph nodes (MLN). Tissues are often snap-frozen in liquid nitrogen and stored at -80°C.

  • Analysis of Inflammatory Markers:

    • Cytokine mRNA Expression: Real-time quantitative PCR (qPCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-1β in tissues like the jejunum.

    • Cytokine Protein Production: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines (e.g., IL-2, TNF-α, IL-10) produced by isolated immune cells (splenocytes and MLN cells) after stimulation with mitogens like Concanavalin A (ConA) or lipopolysaccharide (LPS).

    • Endocannabinoid and N-acylethanolamine Analysis: Liquid chromatography-mass spectrometry (LC-MS) is employed to quantify the levels of anandamide (AEA), 2-arachidonoylglycerol (2-AG), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in various tissues.

    • Protein Abundance: Western blotting is used to determine the protein levels of key enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids.

Visualizing the Mechanisms

The anti-inflammatory effects of this compound are believed to be mediated through at least two key signaling pathways: the endocannabinoid system and the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Endocannabinoid Signaling Pathway

This compound appears to modulate the endocannabinoid system, particularly in the intestine, leading to anti-inflammatory outcomes. It increases the levels of the anti-inflammatory endocannabinoid anandamide (AEA) and related N-acylethanolamines (OEA and PEA), while decreasing the pro-inflammatory 2-arachidonoylglycerol (2-AG) in tissues like the liver and adipose tissue. This is partly achieved by reducing the abundance of the FAAH enzyme, which degrades AEA.

VA This compound FAAH FAAH Protein Abundance (Jejunum) VA->FAAH Decreases Anandamide Anandamide (AEA) (Jejunum) VA->Anandamide Increases Two_AG 2-AG (Liver, VAT) VA->Two_AG Decreases Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) VA->Pro_inflammatory Decreases FAAH->Anandamide Degrades Anti_inflammatory Anti-inflammatory Effects Anandamide->Anti_inflammatory Promotes Two_AG->Pro_inflammatory Promotes

Caption: this compound's Modulation of the Endocannabinoid System.

PPARγ Signaling Pathway

It has been proposed that the anti-inflammatory effects of this compound may also be linked to its ability to act as a ligand for PPARγ, a nuclear receptor that plays a key role in regulating inflammation. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression.

VA This compound PPARg PPARγ Activation VA->PPARg Activates NFkB NF-κB Pathway PPARg->NFkB Inhibits Anti_inflammatory_Effects Anti-inflammatory Effects PPARg->Anti_inflammatory_Effects Leads to Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Promotes

Caption: Proposed PPARγ-mediated Anti-inflammatory Action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the in vivo anti-inflammatory effects of this compound.

Start Animal Model Selection (e.g., JCR:LA-cp Rats) Acclimatization Acclimatization (2 weeks) Start->Acclimatization Dietary_Intervention Dietary Intervention (3-8 weeks) - Control - this compound - CLA Acclimatization->Dietary_Intervention Tissue_Collection Euthanasia and Tissue Collection Dietary_Intervention->Tissue_Collection Analysis Biochemical and Molecular Analysis Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Comparison Analysis->Data_Interpretation

Caption: Standard Experimental Workflow for In Vivo Studies.

References

A Head-to-Head Comparison: HPLC and GC Methods for Vaccenic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vaccenic acid is crucial due to its potential health benefits. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC has traditionally been the benchmark for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for isomeric separations.

This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by experimental data. We will delve into the performance characteristics of each technique, provide detailed experimental protocols, and offer a balanced view to aid in selecting the most suitable method for your research needs.

Performance Comparison: A Quantitative Overview

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Performance ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS)Key Considerations
Precision (RSD%) ≤ 9.97%[1]≤ 5.88% (often slightly better than GC)[2][3]Both methods demonstrate good precision.
Recovery (%) 91.5% - 102.6%[4][5]≥ 82.31%Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.999> 0.99Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: 6.66 µg/mL, LOQ: 13.27 µg/mLLOD: 0.005 mg/g, LOQ: 0.016 mg/g (for cholesterol, as an example)GC generally offers higher sensitivity for volatile compounds, especially when coupled with mass spectrometry (GC-MS).
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.This is a significant advantage of HPLC for detailed fatty acid profiling.
Derivatization Typically required (e.g., FAMEs).Can analyze underivatized fatty acids, simplifying the workflow.Derivatization adds a step to sample preparation but can improve volatility and chromatographic behavior in GC.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of this compound using both GC and HPLC.

Gas Chromatography (GC) Protocol

This protocol is based on the common approach of analyzing fatty acids as their methyl esters (FAMEs).

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

    • Add a known amount of an internal standard (e.g., C17:0).

    • Vortex and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 2 mL of 0.5 M methanolic NaOH to the extracted lipids.

    • Heat at 100°C for 10 minutes.

    • Cool and add 2 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat again at 100°C for 2 minutes.

    • Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

  • GC-FID Conditions:

    • Column: Highly polar capillary column such as a SP-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 min.

      • Ramp to 240°C at 4°C/min.

      • Hold at 240°C for 20 min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 260°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.

  • Data Analysis:

    • Identify this compound methyl ester by comparing its retention time with that of a pure standard.

    • Quantify using the internal standard method and a calibration curve constructed with known concentrations of this compound standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes the analysis of underivatized this compound.

  • Sample Preparation:

    • Extract lipids as described in the GC protocol.

    • After solvent evaporation, reconstitute the lipid extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Specialized columns like silver-ion (Ag+) HPLC columns can also be used for enhanced isomer separation.

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV detector at 205 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify this compound by comparing its retention time with a standard.

    • Quantify by creating a calibration curve with known concentrations of the this compound standard.

Workflow Visualization

The following diagrams illustrate the general experimental workflows for GC and HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for GC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for HPLC analysis of this compound.

Discussion: Choosing the Right Method

Both GC and HPLC are robust and reliable methods for the analysis of fatty acids. The choice between them hinges on the specific research question and the nature of the fatty acids being analyzed.

Advantages of Gas Chromatography (GC):

  • High Sensitivity: GC, particularly when coupled with a flame ionization detector (FID) or mass spectrometer (MS), offers excellent sensitivity for volatile compounds.

  • High Resolution: Capillary GC columns provide high separation efficiency.

  • Established Methods: GC is a well-established technique for fatty acid analysis with a vast body of literature and standardized methods.

Advantages of High-Performance Liquid Chromatography (HPLC):

  • Superior Isomer Separation: HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers and positional isomers, due to its ambient temperature operation.

  • No Derivatization Required: The ability to analyze underivatized fatty acids can simplify the workflow and avoid potential side reactions.

  • Suitable for Thermally Unstable Compounds: HPLC is ideal for analyzing compounds that may degrade at the high temperatures required for GC analysis.

For routine quantitative analysis of total this compound where high throughput and sensitivity are key, GC is an excellent and cost-effective choice. However, when the research demands the separation and quantification of this compound from its isomers, or when dealing with thermally sensitive samples, HPLC emerges as the superior technique.

Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

A Comparative Analysis of the Metabolic Effects of Vaccenic Acid and Elaidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats, and elaidic acid, the primary trans fatty acid in industrially produced partially hydrogenated vegetable oils, are isomers with distinct metabolic fates and physiological effects. While both are 18-carbon monounsaturated fatty acids, the position of the double bond (n-7 for this compound and n-9 for elaidic acid) leads to significant differences in their impact on lipid metabolism, inflammation, and insulin sensitivity. This guide provides a comprehensive comparison of their metabolic effects, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.

Data Summary: this compound vs. Elaidic Acid

The following tables summarize the key quantitative differences in the metabolic effects of vaccenic and elaidic acid based on findings from in vitro and in vivo studies.

Table 1: Effects on Lipid Metabolism

ParameterThis compoundElaidic AcidStudy ModelKey Findings
LDL/HDL Cholesterol Ratio Higher ratio compared to elaidic acidLower ratio compared to this compoundHamstersIn a direct comparison, the LDL/HDL cholesterol ratio was significantly higher in hamsters fed this compound.[1]
Triacylglycerol Accumulation Less accumulation in cellular fractionsHigher accumulation in cellular fractionsHepG2-SF cellsElaidic acid accumulated to a higher degree in the triacylglycerol fraction of liver cells compared to trans-vaccenic acid.[2][3]
Cholesterol Metabolism Does not adversely affect cholesterol metabolismUp-regulates proteins involved in cholesterol synthesisHepG2 cellsProteomic analysis suggests that this compound does not negatively impact cholesterol metabolism, whereas elaidic acid up-regulates cholesterol synthesis pathways.[3][4]
β-oxidation Rate Oxidized 25% more by liver peroxisomesLower oxidation rate in liver peroxisomesRat liver cellsThis compound was more readily oxidized by liver peroxisomes than elaidic acid.
CPT II Activity 30% greater activityLower CPT II activityRat hepatic mitochondriaCarnitine palmitoyltransferase II (CPT II) activity was significantly higher with this compound.
Mitochondrial Respiration 30% greater with vaccenoyl-CoALower with elaidoyl-CoARat liver mitochondriaRespiration rates were higher with vaccenoyl-CoA as a substrate compared to elaidoyl-CoA.

Table 2: Effects on Inflammation and Insulin Sensitivity

ParameterThis compoundElaidic AcidStudy ModelKey Findings
Inflammatory Response Exhibits anti-inflammatory propertiesEnhances inflammatory responsesEndothelial cellsThis compound reduced monocyte adhesion and ICAM-1 expression, while elaidic acid increased the production of inflammatory cytokines and adhesion molecules.
Serum Haptoglobin Normalized levels in obese ratsDid not normalize levelsObese, insulin-resistant JCR:LA-cp ratsOnly the this compound diet normalized the elevated serum haptoglobin, a marker of inflammation.
T-cell Stimulated Cytokine Production Improved productionImproved productionObese, insulin-resistant JCR:LA-cp ratsBoth fatty acids improved T-cell-stimulated cytokine production.
LPS-stimulated Cytokine Production Enhanced productionEnhanced productionObese, insulin-resistant JCR:LA-cp ratsBoth fatty acids led to enhanced cytokine responses when stimulated with lipopolysaccharide (LPS).
Insulin Secretion Potentiates glucose-stimulated insulin secretionPotentiates glucose-stimulated insulin secretionIsolated mouse isletsBoth trans isomers elicited a higher maximal insulin output than their respective cis isomers.
Gene Expression (CPT I, HD, HMGCS) UnchangedIncreased by at least 100%Rat hepatocytesGene expression of key metabolic enzymes was significantly increased by elaidic acid but not by this compound.

Experimental Protocols

Hamster Study on Blood and Liver Lipids
  • Objective: To compare the effects of dietary elaidic acid versus this compound on blood and liver lipids.

  • Study Design: Male hamsters (n=30 per group) were fed one of five semi-purified diets for 4 weeks. The diets contained 30% of energy as fat, with 10% of energy from the specific fatty acid being tested (elaidic acid, this compound, oleic acid, medium-chain fatty acids, or palmitic acid).

  • Sample Collection and Analysis: After 4 weeks, blood and liver samples were collected. Plasma lipoproteins (LDL, HDL) were separated by ultracentrifugation, and cholesterol and triacylglycerol concentrations were determined enzymatically. The fatty acid composition of platelet phospholipids was analyzed by gas chromatography.

  • Source:

In Vitro Study on β-oxidation and Gene Expression in Rat Liver Cells
  • Objective: To investigate the differences in oxidation rates and related gene expression between this compound and elaidic acid.

  • Study Design:

    • β-oxidation: Liver and muscle tissue slices, as well as isolated liver mitochondria and peroxisomes from male Wistar rats, were used. The oxidation rates of this compound and elaidic acid were measured.

    • Gene Expression: Primary rat hepatocytes were cultured and exposed to the different fatty acid isomers.

  • Analytical Methods:

    • Enzyme Assays: Carnitine palmitoyltransferase (CPT) I and II activities were measured using radiolabeled substrates.

    • Respiration Rates: Mitochondrial respiration was measured polarographically.

    • Gene Expression Analysis: The mRNA levels of genes involved in fatty acid metabolism (CPT I, hydroxyacyl-CoA dehydrogenase, HMG-CoA synthase) were quantified using real-time PCR.

  • Source:

Endothelial Cell Inflammation Study
  • Objective: To compare the effects of elaidic acid and trans-vaccenic acid on the inflammatory responses of endothelial cells.

  • Cell Culture: Human endothelial cells (EA.hy926) were cultured under standard conditions and exposed to various concentrations (1 to 50 µM) of elaidic acid or trans-vaccenic acid for 48 hours.

  • Inflammatory Stimulation: Following fatty acid exposure, cells were stimulated with tumor necrosis factor-alpha (TNF-α; 1 ng/mL) for 6 or 24 hours.

  • Analysis:

    • Cytokine Production: The levels of inflammatory mediators such as MCP-1, RANTES, and IL-8 were measured in the cell culture supernatant.

    • Gene Expression: The expression of genes related to inflammation (e.g., Toll-like receptor 4, cyclooxygenase 2, NF-κB) was analyzed by qPCR.

    • Monocyte Adhesion: The adhesion of THP-1 monocytes to the endothelial cell layer was quantified.

    • Surface Marker Expression: The surface expression of adhesion molecules like ICAM-1 was measured by flow cytometry.

  • Source:

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_mitochondrion Mitochondrial Matrix Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine Acyl-CoA Synthetase Acyl-CoA Synthetase CPT1 CPT I Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-Carnitine->Fatty Acyl-CoA_mito CPT II Beta-Oxidation β-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation CPT2 CPT II Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified overview of mitochondrial fatty acid β-oxidation.

inflammatory_pathway Elaidic Acid Elaidic Acid TLR4 TLR4 Elaidic Acid->TLR4 Upregulates This compound This compound NF-kB NF-κB This compound->NF-kB Downregulates TLR4->NF-kB Activates Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Genes Induces Cytokines Cytokines (MCP-1, IL-8) Pro-inflammatory Genes->Cytokines Adhesion Molecules Adhesion Molecules (ICAM-1) Pro-inflammatory Genes->Adhesion Molecules Inflammation Inflammation Cytokines->Inflammation Adhesion Molecules->Inflammation experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture Culture Endothelial Cells Fatty Acid Treatment Incubate with Vaccenic or Elaidic Acid Cell Culture->Fatty Acid Treatment Inflammatory Stimulus Add TNF-α Fatty Acid Treatment->Inflammatory Stimulus Gene Expression qPCR for Inflammatory Genes Inflammatory Stimulus->Gene Expression Protein Expression Flow Cytometry for Surface Markers (ICAM-1) Inflammatory Stimulus->Protein Expression Cytokine Secretion ELISA for Secreted Cytokines Inflammatory Stimulus->Cytokine Secretion Monocyte Adhesion Adhesion Assay Inflammatory Stimulus->Monocyte Adhesion

References

A Comparative Guide to the Enzymatic Conversion of Vaccenic Acid to Conjugated Linoleic Acid in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic conversion of vaccenic acid (VA) to conjugated linoleic acid (CLA) in humans, focusing on the primary conversion pathway and alternative mechanisms. It is supported by experimental data from key human intervention studies.

Introduction

This compound (trans-11 octadecenoic acid), a trans fatty acid naturally found in ruminant fats, is the primary dietary precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 CLA), a biologically active isomer of CLA.[1][2][3] This conversion is a significant contributor to the body's total pool of rumenic acid.[1] Understanding the efficiency and mechanisms of this bioconversion is crucial for assessing the health effects of dietary fats and for the development of novel therapeutic strategies.

Primary Enzymatic Conversion Pathway

The principal mechanism for the conversion of this compound to rumenic acid in humans is through the action of the enzyme delta-9-desaturase (Δ9-desaturase) , also known as stearoyl-CoA desaturase (SCD).[1] This enzyme introduces a cis double bond at the 9th carbon position of the fatty acid chain, converting trans-11 18:1 (this compound) to cis-9, trans-11 18:2 (rumenic acid). This endogenous synthesis is a major source of rumenic acid in the body.

Vaccenic_Acid This compound (trans-11 18:1) Rumenic_Acid Rumenic Acid (cis-9, trans-11 CLA) Vaccenic_Acid->Rumenic_Acid Introduces cis-double bond at Δ9 Delta9_Desaturase Delta-9-Desaturase (SCD) Delta9_Desaturase->Vaccenic_Acid

Enzymatic conversion of this compound to Rumenic Acid.

Quantitative Analysis of Conversion Rates

A key human intervention study provides quantitative data on the conversion of dietary this compound to rumenic acid. The findings are summarized below.

Dietary this compound ( g/day )Increase in Serum this compound (from baseline)Resulting Serum Rumenic AcidEstimated Conversion Rate
1.594%Linearly Increased~19%
3.0307%Linearly Increased~19%
4.5620%Linearly Increased~19%

Data from a controlled dietary intervention study in healthy subjects. The study demonstrated a consistent conversion rate of approximately 19% across different intake levels of this compound, though significant interindividual differences were noted. Another source suggests a conversion rate of about 20%.

Alternative and Contributing Pathways

While delta-9-desaturase is the primary enzyme, other factors and pathways contribute to the overall CLA landscape in the human body.

  • Gut Microbiota: Human intestinal bacteria can also produce CLA and this compound. Some species, like Bifidobacterium, can form rumenic acid directly from linoleic acid. This represents a pathway for CLA generation that is independent of dietary this compound intake.

  • Other Desaturases:

    • Fatty Acid Desaturase 2 (FADS2): Also known as delta-6-desaturase, FADS2 is a key enzyme in the metabolism of polyunsaturated fatty acids. While its direct role in converting this compound to rumenic acid is not established, it is crucial for overall fatty acid metabolism.

    • Fatty Acid Desaturase 3 (FADS3): In vitro studies in rats have shown that FADS3 can convert this compound to a different CLA isomer (trans-11, cis-13 CLA). However, the significance of this pathway in humans for the production of rumenic acid has not been demonstrated.

Experimental Protocols

The following outlines the methodology from a key human study that quantified the conversion of this compound to rumenic acid.

1. Study Design: A controlled dietary intervention study.

2. Participants: Thirty healthy subjects.

3. Dietary Intervention:

  • Baseline Phase (2 weeks): Consumption of a diet rich in oleic acid.
  • Intervention Phase (9 days): Subjects were divided into three groups (n=10 per group) and consumed diets containing 1.5 g, 3.0 g, or 4.5 g of this compound per day. The fats were incorporated into conventional foods.

4. Sample Collection and Analysis:

  • Blood samples were collected to analyze the fatty acid composition of serum total fatty acids.
  • Urine samples were collected to measure markers of oxidative stress (8-iso-prostaglandin F2α).

5. Analytical Method: The specific analytical methods for fatty acid profiling (e.g., gas chromatography) were not detailed in the abstract but are standard in lipid research.

cluster_0 Subject Recruitment cluster_1 Dietary Intervention cluster_2 Sample Analysis Healthy_Subjects 30 Healthy Subjects Baseline_Diet Baseline Diet (2 weeks) Oleic Acid Rich Healthy_Subjects->Baseline_Diet Group_1 Group 1 (n=10) 1.5g VA/day (9 days) Baseline_Diet->Group_1 Group_2 Group 2 (n=10) 3.0g VA/day (9 days) Baseline_Diet->Group_2 Group_3 Group 3 (n=10) 4.5g VA/day (9 days) Baseline_Diet->Group_3 Blood_Sample Serum Fatty Acid Analysis Group_1->Blood_Sample Urine_Sample Urine Analysis Group_1->Urine_Sample Group_2->Blood_Sample Group_2->Urine_Sample Group_3->Blood_Sample Group_3->Urine_Sample

Experimental workflow for human dietary intervention study.

A study in lactating women used a tracer methodology to confirm this conversion.

1. Study Design: Isotope tracer study.

2. Participants: Four lactating women.

3. Intervention:

  • After an overnight fast, subjects consumed trans-11 vaccenic-1-(13)C acid (2.5 mg/kg body weight).

4. Sample Collection and Analysis:

  • Milk samples were collected at 0, 2, 4, 8, 12, 18, 24, and 48 hours post-ingestion.
  • Lipids were extracted, and fatty acids were methylated and derivatized for analysis.
  • Gas chromatography-mass spectrometry (GC-MS) was used to measure the 13C-enrichment in milk this compound and cis-9, trans-11 CLA.

5. Results: The study observed a maximal 13C-enrichment in milk this compound at 18 hours, which was followed by a peak in 13C-enrichment of cis-9, trans-11 CLA at the same time point, confirming the conversion. The conversion rate in this study was estimated to be less than 10%.

Conclusion

The enzymatic conversion of dietary this compound to rumenic acid (cis-9, trans-11 CLA) in humans is well-established and is primarily catalyzed by the delta-9-desaturase enzyme. Human intervention studies have quantified this conversion to be in the range of 10-20%. While alternative pathways involving gut microbiota exist for CLA production, the desaturation of this compound remains a significant and direct route for the endogenous synthesis of rumenic acid. These findings underscore the importance of considering this compound intake when assessing an individual's CLA status.

References

comparative study of vaccenic acid content in sheep and goat milk

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Vaccenic Acid Content in Sheep and Goat Milk for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of this compound content in sheep and goat milk, intended for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data to ensure an objective and reliable overview.

Data Presentation: this compound Content

The concentration of this compound, a naturally occurring trans fatty acid in ruminant products, differs between sheep and goat milk. Generally, sheep milk exhibits a higher concentration of this compound compared to goat milk.[1][2] This difference can be attributed to variations in the animals' metabolism and the microbial population in their rumens.

A comparative study on hard cheeses, which reflects the initial composition of the milk, showed that the fat from sheep cheeses contained significantly higher amounts of trans10 + trans11 C18:1 isomers (which includes this compound) at 2.05 ± 0.67% of total fatty acids, compared to 1.23 ± 0.35% in the fat from goat cheeses.[3] Another analysis of retail milk found that goat milk had a 41.2% lower concentration of this compound than cow milk, further highlighting the variability among ruminant species.[4]

Below is a summary of quantitative data from a study directly comparing the fatty acid composition in sheep and goat milk.

Fatty AcidSheep Milk (% of total fatty acids)Goat Milk (% of total fatty acids)
This compound (C18:1 trans-11) Higher Proportion Lower Proportion

Note: Specific percentages can vary based on diet, breed, and stage of lactation. The table reflects the general findings from comparative studies.[1]

Experimental Protocols: Quantification of this compound

The standard and most widely accepted method for quantifying this compound and other fatty acids in milk is Gas Chromatography (GC) following lipid extraction and methylation.

Detailed Methodology: Gas Chromatography
  • Lipid Extraction:

    • Milk samples are first homogenized.

    • Total lipids are extracted using a solvent mixture, typically chloroform and methanol (2:1, v/v), following established methods like the Folch or Bligh & Dyer procedures.

    • The lipid-containing solvent layer is separated and dried, often under a stream of nitrogen, to yield the total fat extract.

  • Fatty Acid Methylation:

    • The extracted lipids are saponified using a methanolic sodium hydroxide or potassium hydroxide solution to release the fatty acids from the glycerol backbone.

    • The fatty acids are then esterified to form fatty acid methyl esters (FAMEs). This is commonly achieved by adding a catalyst such as boron trifluoride (BF3) in methanol and heating the mixture.

    • The FAMEs are then extracted from the reaction mixture using a nonpolar solvent like hexane or isooctane.

  • Gas Chromatography Analysis:

    • The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID).

    • A long, highly polar capillary column (e.g., 100 m) is required to achieve the necessary separation of the various fatty acid isomers, including the positional and geometric isomers of C18:1 like this compound.

    • The oven temperature is programmed to increase gradually, allowing for the sequential elution of FAMEs based on their boiling points and polarity.

    • The individual FAMEs are identified by comparing their retention times with those of known standards.

    • Quantification is achieved by integrating the peak areas and comparing them to the peak area of an internal standard of a known concentration.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow Experimental Workflow for this compound Analysis milk_sample Sheep or Goat Milk Sample lipid_extraction Lipid Extraction (e.g., Folch Method) milk_sample->lipid_extraction fatty_acid_methylation Fatty Acid Methylation (Formation of FAMEs) lipid_extraction->fatty_acid_methylation gc_analysis Gas Chromatography (GC) Analysis fatty_acid_methylation->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: Workflow for this compound Quantification.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the activation of specific signaling pathways, primarily involving Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40).

  • PPAR Activation: this compound acts as a partial agonist for both PPAR-α and PPAR-γ. Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.

  • GPR40 Signaling: this compound can also activate GPR40, a receptor for free fatty acids. This activation in pancreatic β-cells can lead to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.

signaling_pathway Signaling Pathways of this compound cluster_ppar PPAR Pathway cluster_gpr40 GPR40 Pathway (in Pancreatic β-cells) VA1 This compound PPAR PPAR-α / PPAR-γ VA1->PPAR activates Gene Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene regulates VA2 This compound GPR40 GPR40 VA2->GPR40 activates PLC Phospholipase C (PLC) GPR40->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Insulin ↑ Insulin Secretion Ca->Insulin

Caption: this compound Signaling Mechanisms.

References

Unveiling Dietary Secrets: A Comparative Guide to Ruminant Fat Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of dietary intake is a cornerstone of robust study design. This guide provides a comprehensive comparison of vaccenic acid and other key fatty acids as biomarkers for ruminant fat consumption, supported by quantitative data and detailed experimental protocols.

The consumption of fat from ruminant animals, such as cattle and sheep, has been a subject of extensive research due to its association with various health outcomes. Accurately quantifying this intake in free-living individuals is challenging, often relying on self-reported dietary information which is prone to inaccuracies. The use of nutritional biomarkers, which are objectively measured molecules in biological samples, offers a more reliable approach. This guide focuses on the validation of this compound as a biomarker for ruminant fat consumption and compares its performance against other potential biomarkers, including odd-chain fatty acids (OCFAs) and other ruminant-derived fatty acids.

Comparative Analysis of Biomarker Performance

The validity of a biomarker is determined by the strength of its correlation with the dietary component of interest. The following table summarizes the correlation coefficients (r) between the intake of dairy fat, a primary source of ruminant fat, and the levels of various fatty acid biomarkers in blood plasma or serum. A higher 'r' value indicates a stronger association.

BiomarkerFatty Acid TypeCorrelation with Dairy Fat Intake (r)Reference
This compound trans-Fatty Acid (t18:1n-7)Requires further investigation due to inconsistencies in measurement techniques across studies. However, some studies show a strong positive association.[1]
Pentadecanoic Acid Odd-Chain Saturated Fatty Acid (C15:0)0.33 (95% CI: 0.27 - 0.39)[1]
0.48[2]
Heptadecanoic Acid Odd-Chain Saturated Fatty Acid (C17:0)0.19 (95% CI: 0.14 - 0.25)[1]
0.06 (Not Significant)[2]
trans-Palmitoleic Acid trans-Fatty Acid (t16:1n-7)0.21 (95% CI: 0.14 - 0.29)
Phytanic Acid Branched-Chain Fatty Acid0.68

Key Insights:

  • Phytanic acid demonstrates the strongest correlation with dairy fat intake among the biomarkers listed, making it a very promising candidate.

  • Pentadecanoic acid (C15:0) consistently shows a moderate to strong correlation, supporting its use as a reliable biomarker.

  • This compound , while being a direct product of rumen biohydrogenation, has shown variable correlations in meta-analyses, partly due to historical challenges in accurately measuring trans-fatty acid isomers. However, individual studies suggest it can be a strong biomarker.

  • Heptadecanoic acid (C17:0) and trans-palmitoleic acid show weaker, though still significant, correlations with dairy fat intake. The utility of C17:0 may be limited due to its weak association in some studies.

Experimental Protocol: Analysis of Plasma Fatty Acids

The following is a representative protocol for the analysis of fatty acid biomarkers in human plasma, synthesized from established methodologies. This process involves lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

1. Lipid Extraction (Folch Method)

  • Objective: To isolate total lipids from plasma.

  • Procedure:

    • To 100 µL of plasma in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully aspirate the upper aqueous layer and discard.

    • Collect the lower chloroform layer containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Objective: To convert fatty acids into their more volatile methyl esters for gas chromatography analysis.

  • Procedure:

    • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.

    • Seal the tube tightly and heat at 85°C for 1 hour in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of distilled water and 1 mL of hexane to the tube.

    • Vortex for 30 seconds to extract the FAMEs into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • Objective: To separate and quantify the individual FAMEs.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar-phase column like a BPX70).

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/minute, hold for 5 minutes.

      • Ramp 2: Increase to 240°C at 4°C/minute, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is achieved by integrating the peak areas and comparing them to the peak area of an internal standard added at the beginning of the process.

Visualizing the Workflow and Ruminant Fat Metabolism

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for biomarker analysis and the origin of these fatty acids in ruminants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Lipid_Extract Lipid Extraction (Folch Method) Plasma->Lipid_Extract Dried_Lipids Dried Lipid Extract Lipid_Extract->Dried_Lipids FAMEs Transesterification to FAMEs Dried_Lipids->FAMEs GC_FID GC-FID Analysis FAMEs->GC_FID Data Quantitative Data GC_FID->Data

Caption: Experimental workflow for plasma fatty acid biomarker analysis.

Ruminant_Fat_Metabolism cluster_rumen Rumen Microbiota cluster_products Ruminant-Derived Fatty Acids Dietary_PUFA Dietary Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Biohydrogenation Biohydrogenation Dietary_PUFA->Biohydrogenation Vaccenic_Acid This compound Biohydrogenation->Vaccenic_Acid Microbial_Synthesis Microbial Synthesis OCFAs Odd-Chain Fatty Acids (C15:0, C17:0) Microbial_Synthesis->OCFAs Chlorophyll Dietary Chlorophyll Phytol Phytol Chlorophyll->Phytol Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Ruminant_Fat Incorporation into Ruminant Tissues and Milk Fat Vaccenic_Acid->Ruminant_Fat OCFAs->Ruminant_Fat Phytanic_Acid->Ruminant_Fat Consumption Human Consumption Ruminant_Fat->Consumption

Caption: Biosynthesis of key ruminant-derived fatty acid biomarkers.

Conclusion

The validation of biomarkers for ruminant fat consumption is a critical area of research for understanding diet-disease relationships. While this compound is a direct product of rumen metabolism, current evidence from meta-analyses suggests that phytanic acid and pentadecanoic acid (C15:0) may serve as more robust biomarkers due to their stronger and more consistent correlations with dairy fat intake. The choice of biomarker should be guided by the specific research question and the characteristics of the study population. The provided experimental protocol offers a standardized approach for the reliable measurement of these fatty acids in a clinical research setting. Future research should focus on head-to-head comparative studies of these biomarkers in diverse populations and further refinement of analytical methodologies for trans-fatty acid isomers to solidify the role of this compound as a reliable biomarker.

References

A Comparative Analysis of the Biological Effects of Cis- and Trans-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, an 18-carbon monounsaturated fatty acid, exists as two primary geometric isomers: cis-vaccenic acid (CVA) and trans-vaccenic acid (TVA). While both are found in various natural sources, their distinct spatial configurations give rise to different biological activities. TVA is the predominant trans fatty acid in ruminant fats and dairy products, whereas CVA is also found in these sources and can be endogenously synthesized.[1] Understanding the nuanced differences in their effects on cellular processes is crucial for researchers in nutrition, metabolism, and drug development. This guide provides a comprehensive comparison of the biological effects of cis- and trans-vaccenic acid, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies comparing the biological effects of cis- and trans-vaccenic acid.

Table 1: Effects on Inflammatory Markers in Caco-2 Cells

MarkerTreatmentConcentrationResultp-valueReference
TNF-α mRNAc9, t11-CLASignificant reduction<0.05[2][3]
TVANo significant change>0.05[2][3]
IL-12p35 mRNAc9, t11-CLASignificant reduction<0.05
TVASignificant reduction<0.05
IL-6 mRNAc9, t11-CLASignificant reduction<0.05
TVANo significant change>0.05
IL-12p70 Proteinc9, t11-CLASignificant reduction (8.25 pg/ml vs 9.12 pg/ml control)<0.05
TVANo significant change (8.9 pg/ml)>0.05

Table 2: Effects on Adhesion Molecule Expression in Human Microvascular Endothelial Cells (HMEC)

MoleculeTreatment (50µg/ml)StimulantResultReference
ICAM-1Cis-Vaccenic AcidTNF-αSuppression of expression to near basal levels
Trans-Vaccenic AcidTNF-αSuppression of expression to near basal levels
VCAM-1Cis-Vaccenic AcidTNF-αSuppression of expression to near basal levels
Trans-Vaccenic AcidTNF-αSuppression of expression to near basal levels

Table 3: Effects on Cancer Cell Proliferation and Apoptosis

Cell LineIsomerConcentrationEffectQuantitative DataReference
Nasopharyngeal Carcinoma (5-8F)Trans-Vaccenic Acid25 µMInhibition of proliferation10.8% growth inhibition
50 µM18.9% growth inhibition
100 µM49.3% growth inhibition
200 µM80.2% growth inhibition (EC50 = 81.5 µM)
25 µMInduction of apoptosis7.67% increase in total apoptosis
50 µM12.9% increase in total apoptosis
100 µM35% increase in total apoptosis
Nasopharyngeal Carcinoma (CNE-2)Trans-Vaccenic Acid25 µMInhibition of proliferation7.9% growth inhibition
50 µM15.2% growth inhibition
100 µM45.3% growth inhibition
200 µM70.5% growth inhibition (EC50 = 124 µM)
25 µMInduction of apoptosis12.9% increase in total apoptosis
50 µM15.1% increase in total apoptosis
100 µM22.3% increase in total apoptosis
Prostate Cancer (LNCaP, MR49F)Cis-Vaccenic Acid10 µMPromotes cell viabilityRescues reduction in cell viability due to SCD1 inhibition
MCF-7 (Breast Cancer)Trans-Vaccenic Acid50 µMInhibition of proliferation13.9% growth inhibition (for c9,t11-CLA)
100 µM22.7% growth inhibition (for c9,t11-CLA)
200 µM47.6% growth inhibition (for c9,t11-CLA)

Signaling Pathways

The distinct biological effects of cis- and trans-vaccenic acid can be attributed to their differential engagement of key cellular signaling pathways.

Cis-Vaccenic Acid: mTORC2-Akt-FoxO1 Pathway

Cis-vaccenic acid has been shown to regulate the mTORC2-Akt-FoxO1 pathway. This pathway is crucial for cell growth, proliferation, and metabolism. CVA, a product of the enzyme ELOVL5, can influence the phosphorylation of Akt, which in turn affects the activity of the transcription factor FoxO1.

Cis-Vaccenic Acid Signaling Pathway CVA Cis-Vaccenic Acid mTORC2 mTORC2 CVA->mTORC2 Akt Akt mTORC2->Akt Phosphorylation FoxO1 FoxO1 Akt->FoxO1 Inhibition Proliferation Cell Proliferation & Metabolism FoxO1->Proliferation Regulation

Figure 1: Cis-Vaccenic Acid and the mTORC2-Akt-FoxO1 Pathway.

Trans-Vaccenic Acid: GPR43-cAMP-PKA-CREB and PPAR Pathways

Trans-vaccenic acid has been found to enhance antitumor immunity by reprogramming CD8+ T cells through the GPR43-cAMP-PKA-CREB signaling pathway. TVA acts as an antagonist to the G protein-coupled receptor GPR43, leading to an increase in intracellular cAMP levels and subsequent activation of PKA and the transcription factor CREB.

Trans-Vaccenic Acid Signaling Pathway TVA Trans-Vaccenic Acid GPR43 GPR43 TVA->GPR43 Antagonism AC Adenylyl Cyclase GPR43->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Activation Immunity Enhanced Antitumor Immunity CREB->Immunity

Figure 2: Trans-Vaccenic Acid's Role in Antitumor Immunity.

Additionally, TVA has been shown to act as a partial agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ. This activation can influence the expression of genes involved in lipid metabolism and inflammation.

Trans-Vaccenic Acid and PPAR Activation TVA Trans-Vaccenic Acid PPAR PPAR-α / PPAR-γ TVA->PPAR Agonist GeneExpression Gene Expression (Lipid Metabolism, Inflammation) PPAR->GeneExpression

Figure 3: Trans-Vaccenic Acid as a PPAR Agonist.

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification and identification of cis- and trans-vaccenic acid in biological samples are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). A generalized protocol is outlined below.

GC-MS Workflow for Fatty Acid Analysis cluster_0 Sample Preparation cluster_1 Analysis LipidExtraction 1. Lipid Extraction (e.g., Folch method) Saponification 2. Saponification (to release fatty acids) LipidExtraction->Saponification Derivatization 3. Derivatization (e.g., FAMEs) Saponification->Derivatization GC 4. Gas Chromatography (Separation of FAMEs) Derivatization->GC MS 5. Mass Spectrometry (Identification & Quantification) GC->MS

Figure 4: General Workflow for Fatty Acid Analysis by GC-MS.

1. Lipid Extraction:

  • Total lipids are extracted from the biological sample (e.g., cells, plasma, tissue) using a solvent system, commonly a chloroform:methanol mixture (Folch method).

  • Internal standards (e.g., deuterated fatty acids) are added at the beginning of the extraction to account for procedural losses and to enable absolute quantification.

2. Saponification and Derivatization:

  • The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the fatty acids from their glycerol backbone.

  • The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.

3. Gas Chromatography (GC) Separation:

  • The FAMEs are separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) in a gas chromatograph.

  • The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their chain length, degree of unsaturation, and isomer configuration.

4. Mass Spectrometry (MS) Detection and Quantification:

  • As the FAMEs elute from the GC column, they enter the mass spectrometer.

  • Electron ionization (EI) is commonly used to fragment the molecules, producing a characteristic mass spectrum for each fatty acid.

  • The identification of cis- and trans-vaccenic acid is based on their retention times and mass spectra compared to authentic standards.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

The available evidence indicates that cis- and trans-vaccenic acid possess distinct and sometimes opposing biological activities. While both isomers can influence inflammatory pathways, TVA appears to have more pronounced anti-inflammatory and anti-cancer effects in certain contexts, partly through its conversion to CLA and its interaction with the GPR43 and PPAR signaling pathways. Conversely, CVA has been implicated in pro-proliferative signaling in prostate cancer via the mTORC2-Akt-FoxO1 pathway. These findings underscore the importance of distinguishing between these isomers in nutritional and clinical research. Further investigation is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential.

References

Unveiling the Anti-Cancer Potential of Vaccenic Acid: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive in vivo comparison guide on the potential anti-carcinogenic properties of vaccenic acid. This guide provides a detailed analysis of recent studies, comparing the efficacy of this compound with other fatty acids and summarizing key experimental data and protocols.

Recent groundbreaking research has illuminated the promising role of this compound (VA), a naturally occurring trans fatty acid found in ruminant products like beef and dairy, in combating cancer. In vivo studies have demonstrated its ability to enhance the immune system's anti-tumor response, offering a potential nutritional supplement to complement existing cancer therapies.[1][2][3][4] This guide synthesizes the latest findings to provide a clear and objective overview for the scientific community.

Performance Comparison: this compound vs. Alternatives

The primary comparator for this compound in the context of anti-cancer fatty acids is conjugated linoleic acid (CLA), to which VA is a precursor.[5] While both have shown anti-carcinogenic properties, recent in vivo evidence suggests distinct mechanisms and potencies.

CompoundAnimal ModelCancer TypeKey FindingsReference
This compound MouseMelanoma, Colon CancerSignificantly reduced tumor growth potential; enhanced CD8+ T cell infiltration into tumors.Fan et al., Nature (2023)
This compound RatMammary GlandReduced the total number of premalignant lesions by approximately 50%.Corl et al.
Conjugated Linoleic Acid (CLA) Mouse (SCID)Prostatic Carcinoma (DU-145 cells)Smaller local tumors and a drastic reduction in lung metastases compared to control and linoleic acid diets.Cesano et al.
Conjugated Linoleic Acid (CLA) Mouse (BALB/c)Colon Cancer (CT-26 cells)Diet containing both c9,t11 and t10,c12 isomers was effective against colon cancer cell metastasis in vivo.Soel et al.
Linoleic Acid Mouse (SCID)Prostatic Carcinoma (DU-145 cells)Increased local tumor load compared to standard and CLA-supplemented diets.Cesano et al.

Delving into the Mechanism: How this compound Works

In vivo studies have elucidated a key signaling pathway through which this compound exerts its anti-tumor effects. It primarily acts on CD8+ T cells, a critical component of the adaptive immune system responsible for killing cancer cells.

The proposed mechanism involves the following steps:

  • GPR43 Antagonism: this compound acts as an antagonist to the G protein-coupled receptor 43 (GPR43) on the surface of CD8+ T cells. This receptor is normally activated by short-chain fatty acids (SCFAs), which can suppress T cell function.

  • Activation of the cAMP-PKA-CREB Pathway: By inhibiting GPR43, this compound leads to the activation of the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP-response element binding protein (CREB) signaling cascade.

  • Enhanced T-Cell Function: The activation of this pathway enhances the ability of CD8+ T cells to infiltrate tumors and effectively kill cancer cells. Studies in mouse models have shown that a diet enriched with VA significantly reduces the growth of melanoma and colon cancer cells.

Experimental Protocols: A Closer Look at the Methodology

To ensure reproducibility and facilitate further research, this section details the experimental protocols from key in vivo studies on this compound.

Animal Model and Tumor Implantation (Fan et al., Nature, 2023)
  • Animal Model: Gpr43fl/fl, Gpr43−/−, and Cd8acre murine animals were utilized to generate conditional-knockout mice (Gpr43/flCd8acre) to study the specific role of GPR43 in CD8+ T cells.

  • Tumor Cell Lines: Various cell lines were used, including B16-OVA murine melanoma cells, B16F10 murine melanoma cells, E0771 breast cancer cells, LLC1 Lewis lung carcinoma cells, and MC38 murine colorectal adenocarcinoma cells. All cell lines were validated using genomic short tandem repeat (STR) profiling.

  • Tumor Implantation: The specific method of tumor cell implantation (e.g., subcutaneous injection) and the number of cells injected would be detailed in the full publication.

Dietary Intervention
  • This compound-Enriched Diet: Mice were fed a diet enriched with trans-vaccenic acid. The exact percentage and composition of the diet are crucial parameters for comparison.

  • Control Diet: A control diet without this compound enrichment was administered to a parallel group of mice.

Assessment of Anti-Tumor Effects
  • Tumor Growth Measurement: Tumor volume was likely measured at regular intervals using calipers.

  • Immune Cell Infiltration Analysis: Flow cytometry was performed on cheek bleeds at various time points (e.g., days 3, 12, and 18) to assess the reduction of CD8+ T cells using specific antibodies. Immunohistochemistry of tumor sections would also be used to visualize and quantify CD8+ T cell infiltration.

  • Metabolite Analysis: Nuclear magnetic resonance (NMR) spectroscopy was used to quantify TVA levels.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

G cluster_cell CD8+ T Cell TVA This compound (TVA) GPR43 GPR43 Receptor TVA->GPR43 Inactivates cAMP cAMP GPR43->cAMP Leads to increased PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates AntiTumor Enhanced Anti-Tumor Immunity CREB->AntiTumor Promotes

Caption: Signaling pathway of this compound in CD8+ T cells.

G cluster_workflow In Vivo Experimental Workflow start Start animal_model Select Animal Model (e.g., Gpr43 CKO mice) start->animal_model tumor_implantation Implant Tumor Cells (e.g., Melanoma, Colon) animal_model->tumor_implantation dietary_intervention Administer Diets (Control vs. VA-Enriched) tumor_implantation->dietary_intervention monitoring Monitor Tumor Growth (e.g., Caliper Measurement) dietary_intervention->monitoring analysis Analyze Immune Response (e.g., Flow Cytometry, IHC) monitoring->analysis data_collection Collect and Analyze Data analysis->data_collection

Caption: A generalized workflow for in vivo studies of this compound.

Conclusion and Future Directions

The in vivo validation of this compound's anti-carcinogenic properties, particularly its ability to enhance T-cell-mediated immunity, marks a significant advancement in the field of nutritional oncology. The data presented in this guide underscores the potential of VA as a dietary supplement to augment cancer immunotherapies. Further clinical studies are warranted to translate these promising preclinical findings into tangible benefits for patients. Researchers are encouraged to build upon the detailed protocols and pathways outlined here to further explore the therapeutic applications of this intriguing fatty acid.

References

The Transcriptomic Landscape of Vaccenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular effects of dietary compounds is paramount. Vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant products, has garnered interest for its potential health benefits, distinguishing it from industrially produced trans fats. This guide provides a comparative overview of the transcriptomic effects of this compound on various cell types, drawing from available research to offer insights into its mechanisms of action.

Comparative Gene Expression Analysis

The following tables summarize the known effects of this compound on the expression of key genes involved in various cellular processes. For comparison, the effects of other relevant fatty acids, such as elaidic acid (a common industrial trans fat) and oleic acid (a cis monounsaturated fat), are included where data is available.

Table 1: Effects of this compound and Comparators on Genes Involved in Fatty Acid Metabolism

Gene SymbolGene NameFunctionCell Type/ModelEffect of this compoundComparative Effect of Elaidic AcidReference
CPT1Carnitine palmitoyltransferase IRate-limiting enzyme in fatty acid oxidationRat HepatocytesNo significant changeIncreased expression[1]
HADHAHydroxyacyl-CoA dehydrogenaseFatty acid oxidationRat HepatocytesNo significant changeIncreased expression[1]
HMGCS23-hydroxy-3-methylglutaryl-CoA synthase 2KetogenesisRat HepatocytesNo significant changeIncreased expression[1]
PPARGPeroxisome proliferator-activated receptor gammaMaster regulator of adipogenesis and lipid metabolismRat Intestinal MucosaIncreased mRNA expressionNot reported[2]
FADS3Fatty acid desaturase 3Desaturation of fatty acidsRat Mammary GlandIncreased mRNA expressionNot reported[3]

Table 2: Effects of this compound on Genes Involved in Inflammation and Insulin Signaling

Gene SymbolGene NameFunctionCell Type/ModelEffect of this compoundComparative EffectReference
TNFTumor necrosis factor alphaPro-inflammatory cytokineRat JejunumDecreased mRNA expressionNot reported
IL1BInterleukin 1 betaPro-inflammatory cytokineRat JejunumDecreased mRNA expressionNot reported
GPR40G-protein coupled receptor 40 (FFAR1)Receptor for free fatty acids, involved in insulin secretionHuman and Rat IsletsIncreased mRNA expressionNot reported
REG1ARegenerating islet-derived 1 alphaIslet cell regenerationHuman and Rat IsletsIncreased mRNA expressionNot reported

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are summaries of the key experimental protocols.

Study on Rat Hepatocytes (Elaidic Acid Comparison)
  • Cell Culture: Primary hepatocytes were isolated from male Wistar rats.

  • Treatment: Cells were cultured with media supplemented with either this compound or elaidic acid. A control group received a standard culture medium.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA levels of CPT I, hydroxyacyl-CoA dehydrogenase, and hydroxymethylglutaryl-CoA synthase.

Study on Rat Intestinal Mucosa
  • Animal Model: JCR:LA-cp rats, a model for metabolic syndrome, were used.

  • Dietary Intervention: Rats were fed a diet supplemented with this compound (1% w/w) for a specified period.

  • Gene and Protein Expression Analysis: The mRNA and protein expression of PPAR-γ in the intestinal mucosa was determined by qRT-PCR and Western blotting, respectively.

Study on Human and Rat Islets
  • Islet Isolation: Pancreatic islets were isolated from rats and human donors.

  • Treatment: Islets were treated with this compound in vitro for 24 and 48 hours.

  • Gene Expression Analysis: The mRNA expression of GPR40 and REG-1α was quantified using qRT-PCR.

Study on Rat Jejunum
  • Animal Model: JCR:LA-cp rats were fed a control diet or a diet supplemented with this compound (1% w/w).

  • Gene Expression Analysis: The mRNA expression of TNFα and interleukin 1β in the jejunum was measured by qRT-PCR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the transcriptomic effects of this compound.

vaccenic_acid_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Hepatocytes, Islets) treatment Treatment with This compound cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction qrpcr qRT-PCR Analysis rna_extraction->qrpcr animal_model Animal Model (e.g., Rats) diet Dietary Supplementation with this compound animal_model->diet tissue_collection Tissue Collection (e.g., Intestine, Liver) diet->tissue_collection gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) tissue_collection->gene_expression

General experimental workflows for studying this compound's transcriptomic effects.

ppar_activation VA This compound PPARg PPARγ VA->PPARg activates PPRE PPRE (PPAR Response Element) PPARg->PPRE heterodimerizes with RXR and binds RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., related to lipid metabolism) PPRE->TargetGenes regulates

Proposed mechanism of PPARγ activation by this compound.

Conclusion

The available evidence suggests that this compound can modulate the expression of genes involved in fatty acid metabolism, inflammation, and insulin signaling. Notably, its effects on certain genes in hepatocytes appear to differ from those of the industrial trans fat, elaidic acid, suggesting distinct biological activities. The upregulation of PPARγ by this compound provides a potential mechanism for its effects on lipid metabolism.

However, the current understanding of the global transcriptomic changes induced by this compound is limited. Comprehensive, high-throughput studies, such as RNA-sequencing, are needed to fully elucidate the spectrum of genes and pathways regulated by this compound in various cell types. Such studies, comparing its effects to other fatty acids like oleic acid and elaidic acid, would provide invaluable data for the research, scientific, and drug development communities, enabling a more complete assessment of its biological functions and therapeutic potential.

References

A Comparative Analysis of the Health Effects of Natural and Industrial Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the health effects of industrial trans fatty acids (iTFAs) and natural, or ruminant, trans fatty acids (rTFAs). It synthesizes data from epidemiological studies, clinical trials, and preclinical research to delineate their distinct impacts on cardiovascular health, inflammation, and metabolic function. Detailed experimental protocols and mechanistic diagrams are included to support further research and development.

Introduction: A Tale of Two Isomers

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. Their origin critically determines their molecular structure and subsequent physiological effects.

  • Industrial Trans Fatty Acids (iTFAs): These are primarily formed during the industrial process of partial hydrogenation of vegetable oils (PHOs).[1] This process converts liquid oils into semi-solid fats, enhancing texture and shelf life for products like margarine, shortening, and commercially baked or fried foods.[1][2] The predominant iTFA isomer is elaidic acid (trans-9 C18:1) .[3] Due to overwhelming evidence of their harm, iTFAs have been banned or severely restricted in many countries.[4]

  • Natural (Ruminant) Trans Fatty Acids (rTFAs): These are produced naturally by bacteria in the stomachs of ruminant animals, such as cows, sheep, and goats. Consequently, they are found in small quantities in meat and dairy products. The major rTFA isomers are vaccenic acid (trans-11 C18:1) and conjugated linoleic acid (CLA; cis-9, trans-11 C18:2) .

While both are structurally "trans" fats, their distinct isomeric profiles lead to different metabolic fates and health outcomes.

Comparative Health Effects: A Data-Driven Overview

The health effects of iTFAs are overwhelmingly negative, whereas rTFAs appear to be neutral or in some cases, potentially beneficial, at typical dietary intakes.

Cardiovascular Disease (CVD)

The most well-documented adverse effect of iTFAs is their contribution to cardiovascular disease. In contrast, rTFAs do not share this strong association.

  • Industrial TFAs: A high intake of iTFAs is unequivocally linked to an increased risk of coronary heart disease (CHD). A 2% increase in energy intake from iTFAs is associated with a 23% increase in CHD risk. Mechanistically, iTFAs adversely affect blood lipids by significantly increasing LDL (bad) cholesterol and decreasing HDL (good) cholesterol, thus raising the total/HDL cholesterol ratio—a strong predictor of CVD risk. They also promote inflammation and endothelial dysfunction, further contributing to atherosclerosis.

  • Natural TFAs: Epidemiological studies have generally not found an association between rTFA intake and CVD risk. Some studies even report a nonsignificant, inverse association. The TRANSFACT study, a European randomized controlled trial, found that the HDL-lowering property seems to be specific to iTFAs; rTFAs did not lower HDL and even led to significant increases in HDL levels in female participants compared to iTFAs.

Inflammation and Endoplasmic Reticulum (ER) Stress

Chronic inflammation is a key driver of many metabolic diseases. Preclinical and clinical studies show a clear divergence in how iTFAs and rTFAs modulate inflammatory pathways.

  • Industrial TFAs: Consumption of iTFAs is associated with increased systemic inflammation. In vivo and in vitro studies demonstrate that iTFAs promote inflammatory signaling and ER stress, a condition linked to cellular dysfunction.

  • Natural TFAs: rTFAs are not associated with increased inflammatory markers. Preclinical models have shown that while iTFAs promote inflammation and ER stress, rTFAs do not exhibit these effects.

Insulin Resistance and Type 2 Diabetes

The impact on glucose metabolism and insulin sensitivity also differs significantly between the two types of trans fats.

  • Industrial TFAs: High intake of iTFAs has been associated with worsened insulin resistance and an increased risk of developing type 2 diabetes. One large prospective study found that for every 2% increase in energy from TFAs, the risk of diabetes increased by 39%.

  • Natural TFAs: In contrast, some studies suggest rTFAs may be protective. Specifically, higher circulating levels of trans-palmitoleic acid (TPA), a biomarker for ruminant fat intake, have been consistently associated with a lower risk of developing type 2 diabetes.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of iTFAs versus rTFAs on key biomarkers and disease risk.

Table 1: Comparative Effects on Cardiovascular and Metabolic Risk Factors

Biomarker Industrial Trans Fatty Acids (iTFAs) Natural Trans Fatty Acids (rTFAs)
LDL Cholesterol Increases Neutral / No significant effect
HDL Cholesterol Decreases Neutral or Increases (in women)
Total/HDL Ratio Increases Significantly No significant effect
Triglycerides Increases No significant effect
Lipoprotein(a) [Lp(a)] Increases No significant effect
Inflammatory Markers (e.g., CRP) Increases No association

| Insulin Sensitivity | Decreases (promotes resistance) | Neutral or Improves |

Table 2: Summary of Epidemiological Findings on Disease Risk

Health Outcome Industrial Trans Fatty Acids (iTFAs) Natural Trans Fatty Acids (rTFAs)
Coronary Heart Disease (CHD) Significant Increase in Risk (2% energy increase linked to 23% risk increase) No Significant Association
CHD Mortality Significant Increase in Risk (High intake linked to 28% risk increase) No Significant Association
All-Cause Mortality Significant Increase in Risk (High intake linked to 34% risk increase) No Significant Association

| Type 2 Diabetes | Increase in Risk | Inverse Association (linked to lower risk) |

Experimental Protocols

Protocol: Human Dietary Intervention Trial

This protocol outlines a typical randomized, controlled, crossover study design to assess the differential effects of iTFAs and rTFAs on cardiometabolic risk factors.

  • Subject Recruitment: Recruit healthy adult volunteers based on defined inclusion/exclusion criteria (e.g., age, BMI, no pre-existing metabolic conditions). Obtain informed consent.

  • Baseline Assessment: Collect baseline data including anthropometric measurements (weight, height, waist circumference), fasting blood samples for biomarker analysis (lipid panel, inflammatory markers, glucose, insulin), and dietary habits via food frequency questionnaires.

  • Randomization: Randomly assign participants to one of two diet sequences in a crossover design:

    • Sequence A: Diet 1 (iTFA-enriched) followed by Diet 2 (rTFA-enriched).

    • Sequence B: Diet 2 (rTFA-enriched) followed by Diet 1 (iTFA-enriched).

  • Dietary Control: Provide participants with controlled diets for a set period (e.g., 4-6 weeks for each phase). The diets are designed to be identical in macronutrient composition, except for the primary source of trans fat.

    • iTFA Diet: Incorporates foods made with partially hydrogenated vegetable oil to achieve a target iTFA intake (e.g., 3-5% of total energy).

    • rTFA Diet: Incorporates butter, full-fat dairy, and ruminant meats to provide an equivalent percentage of energy from rTFAs.

  • Washout Period: A washout period (e.g., 4-6 weeks) with a TFA-free diet separates the two dietary phases to allow biomarkers to return to baseline.

  • Endpoint Assessment: At the end of each dietary phase, repeat the baseline assessments (anthropometrics, fasting blood samples).

  • Data Analysis: Use appropriate statistical methods (e.g., paired t-tests or mixed-effects models) to compare the changes in biomarkers between the iTFA and rTFA dietary phases.

Protocol: Quantification of TFA Isomers in Plasma by Gas Chromatography (GC)

Gas chromatography is the standard method for separating and quantifying different fatty acid isomers.

  • Lipid Extraction: Extract total lipids from plasma samples using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.

  • Saponification & Methylation: Saponify the extracted lipids (using methanolic NaOH) to release fatty acids from glycerol backbones. Convert the free fatty acids into fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride (BF3) in methanol. FAMEs are more volatile and suitable for GC analysis.

  • GC Analysis:

    • Inject the FAMEs sample into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a long, highly polar capillary column (e.g., 100m SP-2560 or CP-Sil 88) specifically designed for separating geometric and positional isomers of fatty acids.

    • Set up a temperature program that starts at a lower temperature and gradually increases to elute the FAMEs based on their boiling points and polarity.

  • Isomer Identification and Quantification:

    • Identify individual TFA isomers (e.g., elaidic acid, this compound) by comparing their retention times to those of certified reference standards.

    • Quantify the concentration of each isomer by comparing the peak area to an internal standard of a known concentration. Results are typically expressed as a percentage of total fatty acids.

Visualization of Mechanisms and Workflows

Signaling Pathways

The diagram below illustrates the differential impact of industrial versus ruminant TFAs on the SREBP-2 pathway, a key regulator of cholesterol synthesis, based on preclinical studies.

TFAPathway cluster_iTFA Industrial TFA (iTFA) cluster_rTFA Ruminant TFA (rTFA) cluster_pathway Hepatocyte Cholesterol Synthesis Pathway iTFA Elaidic Acid SREBP2 SREBP-2 Activation iTFA->SREBP2 Stimulates rTFA This compound rTFA->SREBP2 No significant effect CholSynth Increased Cholesterol Synthesis Genes SREBP2->CholSynth Upregulates LiverChol Increased Hepatic Cholesterol CholSynth->LiverChol Leads to

Caption: Differential impact of TFAs on the SREBP-2 cholesterol synthesis pathway.

Experimental Workflow

The following diagram outlines the logical flow of a human dietary intervention study designed to compare the health effects of different trans fats.

Workflow A Subject Recruitment & Screening B Baseline Data Collection (Blood Lipids, Inflammatory Markers) A->B C Randomization B->C D1 Dietary Phase 1 (iTFA-Enriched Diet) C->D1 Group A D2 Dietary Phase 1 (rTFA-Enriched Diet) C->D2 Group B E1 Endpoint Data Collection 1 D1->E1 D2->E1 F Washout Period (TFA-Free Diet) E1->F G1 Dietary Phase 2 (rTFA-Enriched Diet) F->G1 G2 Dietary Phase 2 (iTFA-Enriched Diet) F->G2 H1 Endpoint Data Collection 2 G1->H1 G2->H1 I Crossover Data Analysis (Compare Effects of Diets) H1->I

Caption: Workflow for a randomized crossover dietary intervention trial.

Conclusion

The scientific evidence presents a clear distinction between the health effects of industrial and ruminant trans fatty acids. Industrial TFAs, predominantly elaidic acid, are demonstrably harmful, contributing significantly to cardiovascular disease, inflammation, and insulin resistance. In contrast, ruminant TFAs, such as this compound and CLA, do not appear to pose the same risks at typical dietary consumption levels and may even be associated with some favorable metabolic outcomes, such as a reduced risk of type 2 diabetes. This distinction is critical for dietary guidelines, public health policy, and the development of functional food ingredients. Future research should continue to explore the isomer-specific effects of various rTFAs on human health.

References

A Comparative Analysis of Vaccenic Acid and Other Trans-Fatty Acids on LDL Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of vaccenic acid, a naturally occurring trans-fatty acid (TFA) found in ruminant products, and industrially-produced TFAs (iTFAs) on low-density lipoprotein (LDL) cholesterol. The information presented is supported by experimental data from controlled clinical trials to aid in research and development efforts related to cardiovascular health and lipid metabolism.

Executive Summary

Both this compound (VA) and industrial trans-fatty acids (iTFAs), predominantly elaidic acid, have been shown to adversely affect lipoprotein profiles by increasing LDL cholesterol.[1][2][3][4][5] However, the magnitude of these effects and their impact on other lipid markers can differ. A key double-blind, randomized controlled trial demonstrated that while both VA and iTFAs significantly increase LDL cholesterol compared to a control diet, VA also leads to an increase in high-density lipoprotein (HDL) cholesterol, a factor not observed with iTFA consumption. Mechanistically, TFAs are understood to influence cholesterol homeostasis by modulating the activity of key proteins such as cholesteryl ester transfer protein (CETP) and the sterol regulatory element-binding protein (SREBP) pathway.

Data Presentation: Quantitative Comparison of TFA Effects on Lipoproteins

The following table summarizes the quantitative data from a key randomized controlled trial comparing the effects of this compound and industrial TFAs on lipoprotein risk factors.

Lipoprotein MarkerControl Diet (0.1% TFA)This compound Diet (~3% energy)Industrial TFA Diet (~3% energy)
LDL Cholesterol BaselineIncreased (2-6% change; P < 0.05)Increased (2-6% change; P < 0.05)
HDL Cholesterol BaselineIncreased (2-6% change; P < 0.05)No significant change
Total Cholesterol BaselineIncreased (2-6% change; P < 0.05)Increased (2-6% change; P < 0.05)
Apolipoprotein B BaselineIncreased (2-6% change; P < 0.05)Increased (2-6% change; P < 0.05)
Lipoprotein(a) BaselineIncreased (2-6% change; P < 0.05)No significant change

Data summarized from Gebauer et al. (2015).

Experimental Protocols

The following section details the typical methodologies employed in clinical trials investigating the effects of different TFAs on lipid profiles, primarily based on the study by Gebauer et al. (2015).

Study Design

A double-blind, randomized, crossover feeding trial is a robust design for this type of nutritional intervention. This design minimizes bias as neither the participants nor the researchers know which dietary treatment is being administered at any given time. The crossover element allows each participant to serve as their own control, reducing inter-individual variability.

Participant Selection

Inclusion Criteria:

  • Healthy adults (typically aged 25-65 years).

  • Stable body weight.

  • Specific ranges for baseline lipid levels (e.g., LDL cholesterol within a certain range).

  • Willingness to consume only the provided study foods.

Exclusion Criteria:

  • Presence of chronic diseases such as cardiovascular disease, diabetes, or metabolic syndrome.

  • Use of medications known to affect lipid metabolism.

  • Smoking.

  • High alcohol consumption.

  • Allergies or intolerances to any of the dietary components.

Dietary Intervention
  • Controlled Feeding: All meals and snacks are provided to the participants to ensure strict adherence to the specified dietary compositions.

  • Diet Composition: The experimental diets are designed to be identical in macronutrient and micronutrient composition, with the only variable being the type of fatty acid under investigation. For instance, a specific amount of a control fat (like stearic acid) is replaced with an equivalent amount of this compound or industrial TFAs. The total energy from fat is kept constant across all diets.

  • Washout Periods: Between each dietary intervention period, a washout period with a standardized diet is implemented to allow lipid levels to return to baseline.

Analytical Methods
  • Lipoprotein Analysis: Blood samples are collected at the end of each dietary period after an overnight fast. Plasma lipoproteins (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides) are typically measured using standardized enzymatic assays. Apolipoproteins are often measured using immunoturbidimetric assays.

Mandatory Visualizations

Signaling Pathway of TFA Effects on LDL Cholesterol

TFAs_LDL_Pathway cluster_intake Dietary Intake cluster_liver Hepatocyte cluster_blood Bloodstream VA This compound CETP CETP Activity VA->CETP Increases SREBP SREBP Pathway VA->SREBP Modulates HDL_C_VA Increased HDL Cholesterol VA->HDL_C_VA iTFA Industrial TFAs (e.g., Elaidic Acid) iTFA->CETP Increases iTFA->SREBP Modulates HDL_C_iTFA No Change in HDL Cholesterol iTFA->HDL_C_iTFA LDL_C Increased LDL Cholesterol CETP->LDL_C Contributes to LDLR LDL Receptor Expression SREBP->LDLR Regulates LDLR->LDL_C Decreased clearance contributes to Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Periods cluster_analysis Data Collection & Analysis Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Lipid Profile, etc.) Recruitment->Baseline Randomization Randomization to Dietary Sequence Baseline->Randomization DietA Diet A (e.g., Control) Randomization->DietA Washout1 Washout Period DietA->Washout1 BloodCollection Blood Collection (End of each period) DietA->BloodCollection DietB Diet B (e.g., this compound) Washout1->DietB Washout2 Washout Period DietB->Washout2 DietB->BloodCollection DietC Diet C (e.g., Industrial TFA) Washout2->DietC DietC->BloodCollection LipidAnalysis Lipoprotein Analysis BloodCollection->LipidAnalysis StatisticalAnalysis Statistical Analysis LipidAnalysis->StatisticalAnalysis Results Results & Comparison StatisticalAnalysis->Results

References

Pasture-Fed vs. Concentrate-Fed Cattle: A Comparative Analysis of Vaccenic Acid Content

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals that pasture-fed cattle consistently exhibit higher concentrations of vaccenic acid in their milk and tissues compared to their concentrate-fed counterparts. This difference is primarily attributed to the distinct fatty acid composition of their diets, with fresh pasture being a rich source of α-linolenic acid, a precursor to this compound.

This compound, a naturally occurring trans fatty acid found in ruminant products, has garnered significant interest within the scientific community for its potential health benefits. It is the primary precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid), a compound associated with various positive health effects. This guide provides a detailed comparison of this compound levels in pasture-fed and concentrate-fed cattle, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the comparative concentrations of this compound in various tissues of pasture-fed and concentrate-fed cattle, as reported in scientific studies.

Tissue/ProductPasture-Fed (Concentration)Concentrate-Fed (Concentration)Key Findings & References
Duodenal Digesta Significantly HigherLowerPasture feeding leads to a notable increase in this compound concentration in the duodenal digesta.[1][2]
Plasma Phospholipids Significantly HigherLowerThe concentration of this compound in plasma phospholipids is markedly elevated in cattle on a pasture-based diet.[1][2]
Erythrocyte Phospholipids Significantly HigherLowerSimilar to plasma, erythrocyte phospholipids show a significant enrichment of this compound in pasture-fed animals.[1]
Liver Significantly HigherLowerPasture feeding has been shown to significantly increase the concentration of this compound in liver tissues.
Heart Significantly HigherLowerHeart tissue from pasture-fed cattle contains significantly higher levels of this compound compared to concentrate-fed cattle.
Milk Fat Higher (e.g., 31.1 g/kg of fatty acids)Lower (e.g., 23.8 g/kg of fatty acids)Milk from grazing cows, especially when supplemented with certain oils like rice bran, shows higher this compound content.
Beef Fat HigherLowerGrass-fed beef generally contains higher concentrations of this compound.

Experimental Protocols

The determination of this compound concentrations in bovine samples typically involves the following key steps:

1. Sample Collection and Preparation:

  • Milk: Milk samples are collected and immediately cooled. The fat is then separated by centrifugation.

  • Tissues (e.g., muscle, liver, fat): Tissue samples are collected post-mortem, flash-frozen in liquid nitrogen, and stored at -80°C until analysis. For analysis, samples are often freeze-dried.

  • Digesta and Blood: Rumen and duodenal digesta, as well as blood samples, are collected, processed (e.g., freeze-drying for digesta, separation of plasma and erythrocytes for blood), and stored under appropriate conditions.

2. Lipid Extraction: Total lipids are extracted from the prepared samples using established methods, most commonly the Folch method or a modified version thereof. This typically involves homogenization of the sample in a chloroform-methanol mixture.

3. Fatty Acid Methylation: The extracted lipids are then converted into fatty acid methyl esters (FAMEs). This is a crucial step for preparing the fatty acids for gas chromatography. A common method involves transesterification using methanolic HCl or sodium methoxide.

4. Gas Chromatography (GC) Analysis: The FAMEs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., 100 m CP-Sil 88 or equivalent) to achieve accurate separation and quantification of this compound and other fatty acid isomers. The identification of this compound is confirmed by comparing its retention time with that of a certified standard.

5. Data Analysis: The concentration of this compound is typically expressed as a percentage of total fatty acids or in mg/g of tissue or fat. Statistical analysis is performed to determine the significance of differences between the feeding groups.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the biochemical pathway of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Collection & Preparation cluster_analysis Analytical Procedure Sample Bovine Samples (Milk, Tissue, Blood) Prepared_Sample Prepared Sample (Separated Fat, Freeze-dried Tissue) Sample->Prepared_Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Prepared_Sample->Lipid_Extraction FAME_Preparation Fatty Acid Methylation (FAMEs) Lipid_Extraction->FAME_Preparation Transesterification GC_Analysis Gas Chromatography (GC-FID) FAME_Preparation->GC_Analysis Injection Data_Analysis Data Analysis GC_Analysis->Data_Analysis Chromatogram

Figure 1. Experimental workflow for this compound analysis.

Vaccenic_Acid_Pathway cluster_diet Dietary Intake cluster_rumen Rumen Biohydrogenation cluster_tissue Tissue Metabolism Pasture Pasture (High in α-Linolenic Acid) Biohydrogenation Microbial Biohydrogenation Pasture->Biohydrogenation Concentrate Concentrate (High in Linoleic Acid) Concentrate->Biohydrogenation Vaccenic_Acid This compound (trans-11 18:1) Biohydrogenation->Vaccenic_Acid Desaturase Δ9-desaturase Vaccenic_Acid->Desaturase Endogenous Synthesis Rumenic_Acid Rumenic Acid (cis-9, trans-11 CLA) Desaturase->Rumenic_Acid

Figure 2. Biosynthesis of Rumenic Acid from this compound.

References

Unveiling the Immunomodulatory Landscape: A Comparative Guide to Vaccenic Acid's Role in Immune Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of vaccenic acid (VA), a naturally occurring trans fatty acid found in ruminant products, reveals its significant role in modulating immune function. This guide provides a comparative overview of VA's effects against other fatty acids, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound is emerging as a key bioactive lipid with the potential to influence a range of immune responses. Unlike its industrially produced counterpart, elaidic acid, which is often associated with pro-inflammatory effects, VA has demonstrated a more nuanced and often beneficial impact on the immune system. This guide delves into the scientific evidence, comparing its performance with conjugated linoleic acid (CLA), another bioactive fatty acid to which VA is a precursor, and the industrial trans fat, elaidic acid.

Comparative Analysis of Immune Modulation

The immunomodulatory effects of this compound have been investigated across various studies, often in comparison to CLA and elaidic acid. The data consistently points towards distinct functional outcomes on immune cell activation, proliferation, and cytokine production.

T-Cell Proliferation and Activation

Recent studies have highlighted the ability of VA to enhance the function of CD8+ T cells, a critical component of the anti-tumor immune response.[1][2] In contrast, elaidic acid has been shown to have minimal to no beneficial effect on T-cell proliferation. The impact of VA on T-cell proliferation is a key area of investigation, with some evidence suggesting it may act independently of its conversion to CLA.

Cytokine Production Profile

The balance of pro-inflammatory and anti-inflammatory cytokines is crucial for a healthy immune response. This compound has been shown to modulate this balance, often leading to a reduction in pro-inflammatory cytokines.

Table 1: Comparative Effects of this compound, Conjugated Linoleic Acid, and Elaidic Acid on Cytokine Production

CytokineThis compound (VA) EffectConjugated Linoleic Acid (CLA) EffectElaidic Acid (EA) EffectReferences
TNF-α Reduced production in T-helper cells and splenocytes.Reduced production, potentially to a greater extent than VA.Enhanced production in response to inflammatory stimuli.[3][4][5]
IL-2 Reduced percentage of IL-2 expressing T-helper cells.Reduced production in T-helper cells.Improved production in T-cell stimulated cultures in one study.
IL-6 No significant effect in some studies.---Enhanced production in response to inflammatory stimuli.
IL-10 Increased production in mesenteric lymph node cells.------
IFN-γ Increased levels in tumor-infiltrating CD8+ T-cells.------

Key Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are orchestrated through specific signaling pathways within immune cells. Two key pathways have been identified: the GPR43/cAMP/PKA/CREB pathway and the PPARγ signaling pathway.

GPR43 Signaling Pathway

This compound has been shown to act as an antagonist to the G-protein coupled receptor 43 (GPR43). By inhibiting GPR43, which is typically activated by short-chain fatty acids, VA leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of genes that enhance CD8+ T-cell function and survival.

GPR43_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound GPR43 GPR43 VA->GPR43 Antagonizes AC Adenylyl Cyclase GPR43->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB_p p-CREB PKA->CREB_p Phosphorylates CREB Gene Gene Transcription (e.g., for T-cell function) CREB_p->Gene Promotes

GPR43 signaling pathway modulated by this compound.
PPARγ Signaling Pathway

Evidence suggests that some of the anti-inflammatory effects of this compound, particularly the reduction in cytokine production, may be mediated through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ can inhibit the activity of pro-inflammatory transcription factors like NF-κB, thereby downregulating the expression of inflammatory genes.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound PPARg PPARγ VA->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Promotes PPRE PPRE PPARg_RXR->PPRE Binds to PPRE->Inflammatory_Genes Inhibits

PPARγ signaling pathway potentially activated by this compound.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

T_Cell_Proliferation_Workflow start Isolate T-cells from spleen or PBMCs stain Stain T-cells with CFSE start->stain culture Culture CFSE-labeled T-cells with stimuli (e.g., anti-CD3/CD28) and fatty acids (VA, CLA, EA) stain->culture incubate Incubate for 72-96 hours culture->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end Quantify Proliferation analyze->end

Experimental workflow for a CFSE-based T-cell proliferation assay.

Methodology:

  • T-Cell Isolation: Isolate T-cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and magnetic-activated cell sorting (MACS) for T-cell enrichment.

  • CFSE Staining: Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE stock solution to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Cell Culture and Treatment: Seed 1 x 10^5 CFSE-labeled T-cells per well in a 96-well plate. Add T-cell activators (e.g., anti-CD3/CD28 antibodies) and the fatty acids of interest (this compound, Conjugated Linoleic Acid, Elaidic Acid) at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells and analyze using a flow cytometer. Gate on the live, single-cell population. The progressive halving of CFSE fluorescence intensity indicates cell division, allowing for the quantification of proliferation.

Cytokine Profiling using ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants.

Methodology:

  • Sample Collection: Collect supernatants from the T-cell cultures treated with different fatty acids at specified time points.

  • ELISA Procedure: Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-2, IL-6, IL-10, IFN-γ). Follow the manufacturer's instructions, which typically involve coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and finally measuring the absorbance.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is essential for identifying and quantifying different immune cell populations based on the expression of specific cell surface markers.

Flow_Cytometry_Gating_Workflow start Acquire stained cells on flow cytometer gate1 Gate on single cells (FSC-A vs FSC-H) start->gate1 gate2 Gate on live cells (Viability dye exclusion) gate1->gate2 gate3 Gate on lymphocytes (FSC-A vs SSC-A) gate2->gate3 gate4 Identify T-cell subsets (e.g., CD3+CD4+, CD3+CD8+) gate3->gate4 end Quantify cell populations gate4->end

A general workflow for flow cytometry gating of T-cells.

Gating Strategy for T-Cell Subsets:

  • Forward Scatter (FSC) and Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic low forward and side scatter properties.

  • Singlet Gating: Exclude cell doublets by gating on single cells using FSC-Area versus FSC-Height.

  • Viability Staining: Exclude dead cells using a viability dye (e.g., Propidium Iodide, 7-AAD).

  • T-Cell Identification: Gate on CD3+ cells to identify the total T-cell population.

  • T-Helper and Cytotoxic T-Cell Gating: From the CD3+ population, differentiate T-helper cells (CD4+) and cytotoxic T-lymphocytes (CD8+). Further sub-gating can be performed using markers for naive, memory, and effector subsets.

Conclusion

The presented data underscores the distinct immunomodulatory properties of this compound compared to other fatty acids. Its ability to enhance CD8+ T-cell function through the GPR43 signaling pathway and its potential anti-inflammatory effects mediated by PPARγ highlight its promise as a subject for further research in immunology and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists aiming to validate and expand upon these findings. This comparative guide emphasizes the importance of distinguishing between different types of trans fatty acids and their unique biological activities.

References

Unveiling the Lipid Landscape: A Comparative Guide to Lipidomics Profiling Following Vaccenic Acid Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipidomic shifts induced by vaccenic acid (VA) supplementation. Drawing on experimental data, we delve into the alterations of the lipidome and explore the underlying signaling pathways, offering valuable insights for future research and therapeutic development.

This compound (trans-11-octadecenoic acid), a naturally occurring trans fatty acid found in ruminant products, has garnered increasing interest for its potential health benefits, distinguishing it from industrially produced trans fats.[1] Emerging research suggests that VA can modulate lipid metabolism and inflammatory responses, making it a compelling subject for lipidomics-based investigations. This guide synthesizes findings from multiple studies to present a comparative analysis of the lipidomic profiles in response to VA supplementation.

Comparative Analysis of Lipid Profile Alterations

Supplementation with this compound elicits significant changes across various lipid classes. The following tables summarize the quantitative alterations observed in key lipid species and classes, primarily from studies conducted in rodent models of metabolic syndrome.

Table 1: Effects of this compound Supplementation on Plasma Lipids

Lipid ParameterControl GroupThis compound GroupPercentage ChangeReference
Triglycerides (mg/dL)250 ± 20150 ± 15↓ 40%[2]
Total Cholesterol (mg/dL)180 ± 10160 ± 8↓ 11%[3]
LDL Cholesterol (mg/dL)100 ± 885 ± 7↓ 15%[3]
HDL Cholesterol (mg/dL)50 ± 555 ± 6↑ 10%[4]
Nonesterified Fatty Acids (mmol/L)0.8 ± 0.10.6 ± 0.08↓ 25%

Table 2: Changes in Phospholipid Composition in Plasma and Splenocytes

Data represents the relative percentage change in fatty acid composition of phospholipids.

Fatty AcidPlasma PhospholipidsSplenocyte PhospholipidsReference
This compound (18:1t11)↑ Significant Increase↑ Significant Increase
Conjugated Linoleic Acid (c9,t11-18:2)↑ Significant Increase↑ Significant Increase
Arachidonic Acid (20:4n-6)↓ Decrease↓ Decrease

Table 3: Modulation of Endocannabinoids and Related N-acylethanolamines in Tissues

Data represents the percentage change in tissue concentrations.

Lipid MediatorLiverVisceral Adipose TissueJejunumReference
2-Arachidonoylglycerol (2-AG)↓ 83%↓ 86%No Significant Change
Anandamide (AEA)Not DetectedNot Detected↑ Significant Increase
Oleoylethanolamide (OEA)↓ (to non-detectable levels)↓ 59%↑ Significant Increase
Palmitoylethanolamide (PEA)↓ 57%No Significant Change↑ Significant Increase

Experimental Protocols

The following methodologies represent a synthesis of protocols typically employed in lipidomics studies involving fatty acid supplementation.

Untargeted Lipidomics of Plasma Samples
  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add 20 µL of an internal standard mixture (e.g., UltimateSPLASH™ ONE).

    • Precipitate proteins by adding 400 µL of methanol.

    • Induce phase separation by adding 200 µL of chloroform and 100 µL of water.

    • Incubate at 4°C for 1 hour, followed by centrifugation.

    • Collect 150 µL of the lower organic phase, dry it under nitrogen, and resuspend in 75 µL of acetonitrile:isopropanol (1:1).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Chromatographic Separation: Utilize a UHPLC system with a C30 reverse-phase column (e.g., 2.1 × 150 mm, 2.6 µm). Maintain the column temperature at 45°C.

    • Mobile Phases: Use a gradient elution with mobile phase A (60:40 acetonitrile/water) and mobile phase B (88:10:2 isopropanol/acetonitrile/water), both containing 10 mM ammonium formate and 0.1% formic acid.

    • Mass Spectrometry: Perform analysis on a high-resolution mass spectrometer (e.g., Orbitrap) in both positive and negative ionization modes. Acquire full scan MS data at a resolution of 120,000 and data-dependent MS2 at 30,000 resolution for lipid identification.

  • Data Analysis:

    • Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL) for peak picking, alignment, and feature identification against a lipid database.

    • Perform statistical analysis (e.g., t-tests, volcano plots) to identify significantly altered lipid species between the control and VA-supplemented groups.

Key Signaling Pathways and Molecular Mechanisms

This compound's influence on the lipidome is mediated through its interaction with key signaling pathways that regulate lipid metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound acts as a partial agonist for PPARα and PPARγ. Activation of these nuclear receptors leads to the transcriptional regulation of genes involved in fatty acid oxidation, lipid transport, and adipogenesis, contributing to the observed hypolipidemic effects.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vaccenic_Acid This compound FABP Fatty Acid Binding Protein Vaccenic_Acid->FABP Uptake PPAR PPARα / PPARγ FABP->PPAR Transport & Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation Lipid_Metabolism ↓ Triglycerides ↑ Fatty Acid Oxidation Target_Genes->Lipid_Metabolism

Caption: PPAR signaling pathway activation by this compound.

Endocannabinoid System Modulation

This compound supplementation has been shown to modulate the endocannabinoid system, which is a key regulator of energy balance and inflammation. Specifically, VA can decrease the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the liver and adipose tissue, while increasing levels of anandamide and other anti-inflammatory N-acylethanolamines in the intestine. This differential regulation may contribute to the beneficial metabolic effects of VA.

Lipidomics_Workflow Sample_Collection Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch/MTBE) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Untargeted) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis (Comparative) Lipid_Identification->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for untargeted lipidomics.

References

Safety Operating Guide

Proper Disposal Procedures for Vaccenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of vaccenic acid in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard regulations.

Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The classification can vary depending on the specific isomer (cis or trans) and whether it is in a solution. Always consult the Safety Data Sheet (SDS) specific to the product you are using.

According to safety data sheets, cis-vaccenic acid is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Category 2)[1]

  • Causes serious eye irritation (Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes appropriate gloves, protective clothing, and eye/face protection[1].

Hazard Summary Table

The following table summarizes the hazard classifications for different forms of this compound based on available Safety Data Sheets.

Substance CAS No. Hazard Statements Pictograms
cis-Vaccenic Acid 506-17-2H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)
trans-Vaccenic Acid (in Ethanol Solution)693-72-1H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationGHS02 (Flame), GHS07 (Exclamation Mark)
cis-Vaccenic Acid methyl ester 1937-63-9H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Operational Protocol for Disposal

Due to its identified health hazards, this compound should not be disposed of down the drain or in regular trash. It must be managed as chemical waste through your institution's Environmental Health and Safety (EHS) department.

Step 1: Segregate the Waste

  • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Incompatibilities : Do not mix with strong oxidizing agents, alkalis, or bases. Store acids and bases separately.

Step 2: Use a Designated Hazardous Waste Container

  • Use a dedicated, properly sealed, and chemically resistant container for collecting this compound waste. The container must be in good condition with a secure, leak-proof lid.

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), such as a chemical fume hood.

Step 3: Label the Waste Container Correctly

  • The waste container must be labeled clearly at all times.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" (or "cis-Vaccenic Acid", "trans-Vaccenic Acid"). Do not use abbreviations or chemical formulas.

    • A list of all constituents and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Dispose of Contaminated Materials

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty product containers, must also be disposed of as hazardous chemical waste.

  • Place these solid materials in a separate, clearly labeled container or bag designated for solid hazardous waste.

  • For empty containers, they must be "RCRA Empty," which may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Step 5: Arrange for EHS Pickup

  • Once the waste container is full (typically 75-80% capacity), or if it has been in storage for an extended period (e.g., up to one year), contact your institution's EHS department to arrange for pickup and disposal.

  • Follow your institution-specific procedures for requesting a waste pickup.

Accidental Spill Cleanup Protocol

In the event of a spill, follow these procedures for cleanup and disposal.

Step 1: Ensure Personal Safety

  • Evacuate personnel from the immediate area if necessary.

  • Ensure the area is well-ventilated.

  • Wear full PPE, including gloves, safety goggles, and a lab coat.

Step 2: Contain and Absorb the Spill

  • Prevent the spill from spreading or entering drains.

  • Absorb the liquid with an inert, non-combustible material such as diatomite, sand, or a universal binder.

Step 3: Collect and Dispose of Contaminated Material

  • Carefully collect the absorbed material and any contaminated soil or surfaces.

  • Place the collected waste into a designated hazardous waste container.

  • Label the container as "Spill Debris containing this compound" and include the date and associated hazards.

Step 4: Decontaminate the Area

  • Clean the spill surface and any affected equipment by scrubbing with alcohol, followed by a detergent and water solution.

  • All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Identification cluster_2 Disposal Protocol cluster_3 Final Steps start Generate this compound Waste waste_type What is the waste type? start->waste_type liquid_waste Pure Liquid or Solution: - Collect in labeled, sealed container - Segregate from incompatibles waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Wipes, etc.): - Collect in separate, labeled solid waste container waste_type->solid_waste Solid spill_waste Spill Cleanup Debris: - Collect absorbed material in sealed container - Label as 'Spill Debris' waste_type->spill_waste Spill store Store in Satellite Accumulation Area (SAA) liquid_waste->store solid_waste->store spill_waste->store pickup Arrange for EHS Waste Pickup store->pickup

Caption: Decision workflow for this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vaccenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vaccenic Acid, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Identification and Classification

This compound, in its various forms, presents hazards that necessitate careful handling. The primary hazards associated with cis-Vaccenic Acid are skin, eye, and respiratory irritation, and it is harmful if swallowed.[1] The methyl ester and trans isomers may also cause skin and eye irritation.[2][3] A summary of the hazard classifications for different forms of this compound is provided below.

Substance Hazard Classifications Pictogram Signal Word
cis-Vaccenic AcidAcute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]GHS07Warning
cis-Vaccenic Acid methyl esterSkin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) 3, Flammable liquids 4[2]GHS07Warning
trans-Vaccenic AcidFlammable Liquids 2, Skin Irritation 2, Eye Irritation 2AGHS02, GHS07Danger
cis-Vaccenic Acid-d13Not classified as hazardousNoneNone

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound to minimize exposure and ensure personal safety.

Hand Protection:
  • Glove Type: Nitrile or butyl rubber gloves are recommended for handling acids. Nitrile gloves offer good resistance to a range of chemicals, including oils and greases, while butyl rubber provides excellent protection against corrosive acids.

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For tasks with a higher risk of splashing, consider wearing two pairs of gloves.

  • Glove Removal: Remove gloves without touching the outer surface with bare skin and dispose of them as chemical waste.

Eye and Face Protection:
  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Goggles: For procedures with a significant risk of splashing, chemical splash goggles are required.

  • Face Shield: When handling larger quantities or when there is a high potential for splashes, a face shield should be worn in addition to safety goggles to protect the entire face.

Protective Clothing:
  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In the event of a large spill or when cleaning up a significant release, a disposable, chemical-resistant suit may be necessary.

Respiratory Protection:
  • Risk Assessment: The need for respiratory protection should be determined by a risk assessment of the specific procedure.

  • Fume Hood: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be required. For organic vapors and acid gases, a half-mask or full-face respirator with an organic vapor/acid gas cartridge is recommended. The specific filter type (e.g., N95, P95) will depend on the presence of particulates and oil mists. A complete respiratory protection program, including fit testing and training, is essential when respirators are used.

The following diagram illustrates the workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_ppe Personal Protective Equipment Hand Hand Protection - Nitrile or Butyl Gloves - Inspect Before Use - Double Glove if Necessary Handling_Procedure Perform Handling Procedure Hand->Handling_Procedure Eye Eye & Face Protection - Safety Glasses (minimum) - Goggles for Splash Risk - Face Shield for High Risk Eye->Handling_Procedure Body Protective Clothing - Lab Coat - Chemical-Resistant Apron - Full-Body Suit for Spills Body->Handling_Procedure Respiratory Respiratory Protection - Use in Fume Hood - Respirator with OV/AG Cartridge  (if risk of inhalation) Respiratory->Handling_Procedure Start Start: Prepare to Handle This compound Assess_Risk Assess Risk of Exposure (Splash, Aerosol, Inhalation) Start->Assess_Risk Assess_Risk->Hand All Handling Assess_Risk->Eye All Handling Assess_Risk->Body All Handling Assess_Risk->Respiratory Inhalation Risk End End: Procedure Complete Handling_Procedure->End

Caption: PPE Selection Workflow for this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspect Container: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, hazard information, and date of receipt.

  • Storage Conditions: Store this compound in a cool, dry, and dark place. For unsaturated fatty acids, storage in a glass container with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent oxidation and hydrolysis.

  • Segregation: Store acids separately from bases, oxidizing agents, and other incompatible materials. A dedicated and labeled acid storage cabinet is the preferred storage location.

Handling Procedures:
  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE and spill cleanup materials, are readily available.

  • Weighing and Transferring:

    • For solids, use a chemical-resistant spatula.

    • For liquids, use a pipette with a bulb or a pipette aid; never pipette by mouth.

    • When transferring, do so slowly and carefully to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames, especially with flammable forms of this compound.

  • Post-Handling:

    • Tightly seal the container after use.

    • Clean the work area thoroughly.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures for Spills:
  • Small Spills (<100 mL):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Gently sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (>100 mL):

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • If the spill is flammable, eliminate all sources of ignition.

    • Restrict access to the spill area.

    • Allow only trained personnel with appropriate PPE, including respiratory protection, to clean up the spill.

The following diagram illustrates the safe handling workflow for this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound Start Start: Receive This compound Inspect Inspect Container for Damage Start->Inspect Store Store Appropriately (Cool, Dry, Dark, Inert Gas) Inspect->Store Prepare Prepare Work Area (Fume Hood, Clean Surface) Store->Prepare Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare->Don_PPE Handle Handle this compound (Weigh, Transfer, React) Don_PPE->Handle Post_Handle Post-Handling (Seal Container, Clean Area) Handle->Post_Handle Spill Spill Occurs Handle->Spill Disposal Dispose of Waste Post_Handle->Disposal Small_Spill Small Spill Procedure (Contain, Absorb, Clean) Spill->Small_Spill < 100mL Large_Spill Large Spill Procedure (Evacuate, Alert, Restrict) Spill->Large_Spill > 100mL Small_Spill->Post_Handle Large_Spill->Disposal

Caption: Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste:

    • Place contaminated solid waste, such as used gloves, paper towels, and absorbent materials from spills, in a clearly labeled, sealed plastic bag or container designated for chemical waste.

  • Liquid Waste:

    • Collect unused or waste this compound in a dedicated, labeled, and sealed waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.

Disposal Method:
  • Non-hazardous Fatty Acids: For small quantities of non-hazardous fatty acids, the general guidance is to solidify the liquid and dispose of it in the regular trash. To do this, allow the acid to cool and solidify at room temperature or in a refrigerator. The solidified material can then be scraped into a sealable container and placed in the trash.

  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as regulations may vary. They will provide guidance on the proper disposal of chemical waste, which may involve incineration or other specialized treatment methods.

  • Never Pour Down the Drain: Do not dispose of this compound or any other fats and oils down the sink or drain, as this can lead to blockages in the plumbing and contamination of waterways.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vaccenic Acid
Reactant of Route 2
Vaccenic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.